3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUGGOWOZTHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679180 | |
| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-45-8 | |
| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS 1022931-45-8 properties
An In-depth Technical Guide to 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1022931-45-8)
Executive Summary
This compound is a heterocyclic building block of significant interest in modern chemical research and development. Its unique molecular architecture, which combines a fused pyranopyrazole system with a metabolically robust trifluoromethyl group, positions it as a high-value intermediate. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, characterization methods, and key applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's potential in pharmaceuticals, agrochemicals, and material science.[1] The trifluoromethyl-pyrazole moiety is recognized as a "privileged structural scaffold" in the development of advanced functional molecules.[2]
The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and various agents with anticancer and antimicrobial properties.[3][4] Its prevalence stems from its ability to act as a versatile scaffold that can be readily functionalized to modulate biological activity.
The strategic incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts several advantageous properties crucial for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can prolong a drug's half-life.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, influencing binding interactions and solubility.
-
Specific Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity.
The fusion of the pyrazole with a tetrahydropyran ring in this compound introduces conformational rigidity and additional vectors for chemical modification, making it a particularly attractive starting point for library synthesis and lead optimization.
Physicochemical and Structural Properties
The compound typically presents as a white to off-white or yellow solid with a high boiling point, consistent with its heterocyclic structure and molecular weight.[5][6]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1022931-45-8 | [1][7][8] |
| Molecular Formula | C₇H₇F₃N₂O | [1][5][] |
| Molecular Weight | 192.14 g/mol | [1][5][8] |
| Appearance | White to off-white/yellow solid | [5][6] |
| Boiling Point | ~279 °C at 760 mmHg | [1][5][8][] |
| Density | ~1.451 g/cm³ | [1][5][] |
| Purity | ≥95-98% | [1][6][] |
| Storage | 2-8°C, sealed in dry conditions, protect from light | [1][5][6] |
Structural Representation
Caption: 2D structure of this compound.
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | Pyrano[4,3-c]pyrazole, 1,4,6,7-tetrahydro-3-(trifluoromethyl)- | [5][] |
| MDL Number | MFCD08447340 | [1][6][7] |
| SMILES | C1COCC2=C1NN=C2C(F)(F)F | [][10] |
| InChI | InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | [6][] |
| InChIKey | AWSUGGOWOZTHGT-UHFFFAOYSA-N | [6][] |
Synthesis and Mechanistic Considerations
While the exact commercial synthesis protocol for CAS 1022931-45-8 is proprietary, a robust and logical synthetic route can be devised based on fundamental principles of heterocyclic chemistry. The most common and effective method for constructing 3-trifluoromethyl-pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent that already contains the trifluoromethyl group.[2]
Proposed Synthetic Workflow
A plausible two-step approach starting from commercially available materials is outlined below. The key is the formation of a trifluoromethylated β-ketoester derived from tetrahydropyran-4-one, which serves as the direct precursor for cyclization.
Caption: Proposed two-step synthetic pathway for the target molecule.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of the β-Ketoester Intermediate
-
Rationale: A base-mediated Claisen condensation is a classic and highly effective method for forming the C-C bond between the enolate of tetrahydropyran-4-one and the electrophilic carbonyl of ethyl trifluoroacetate. Sodium ethoxide is a suitable non-nucleophilic base for this transformation.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (150 mL) followed by sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add tetrahydropyran-4-one (1.0 eq) dropwise, followed by ethyl trifluoroacetate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, dilute aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketoester intermediate.
-
Step 2: Cyclization to Form the Pyrano[4,3-c]pyrazole Ring
-
Rationale: The reaction of the 1,3-dicarbonyl system of the intermediate with hydrazine hydrate is a standard Knorr pyrazole synthesis. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is used as a catalyst.
-
Procedure:
-
Dissolve the crude β-ketoester intermediate from Step 1 in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude solid is then purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pure solid.
-
Spectroscopic Characterization and Quality Control
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic signatures essential for its unambiguous identification and quality control.
-
¹H NMR: Protons on the tetrahydropyran ring would appear as complex multiplets in the aliphatic region (~2.0-4.5 ppm). The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: A distinct set of signals would confirm the carbon skeleton. The carbon attached to the -CF₃ group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet around -60 to -70 ppm (relative to CFCl₃) is the definitive signal for the -CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI+ spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 193.0583.[10]
Table 3: Typical Quality Control Specifications
| Test | Method | Specification |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the expected structure |
| Purity | HPLC (e.g., at 254 nm) | ≥98% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol, Chloroform |
| Residual Solvents | GC-HS | Meets ICH guidelines |
Applications and Research Frontiers
The unique structural features of this compound make it a versatile intermediate for multiple high-value applications.
Caption: Key application areas for the pyranopyrazole scaffold.
-
Pharmaceutical Intermediate: The primary use of this compound is as a key building block for synthesizing biologically active molecules.[1] It is particularly valuable in programs targeting central nervous system (CNS) disorders like anxiety and depression.[1] Furthermore, related indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been investigated for their anticancer activity, suggesting this scaffold could be used to develop novel kinase inhibitors or other oncology agents.[11]
-
Agrochemical Design: In agriculture, this intermediate is used to create next-generation herbicides and pesticides.[1] The pyrazole core is a known toxophore in many commercial fungicides, and the trifluoromethyl group can enhance the stability and efficacy of the final active ingredient.[1][12]
-
Material Science: There is exploratory potential in material science, where the compound could be used to develop advanced polymers and specialty coatings with enhanced chemical resistance and thermal durability.[1]
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6]
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place between 2-8°C.[1][5] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[14]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined structure, imbued with the desirable properties of the trifluoromethyl group and a rigid heterocyclic core, provides a robust platform for the development of novel therapeutics, advanced agrochemicals, and high-performance materials. Understanding its synthesis, properties, and safe handling procedures is the first step for researchers looking to unlock its full potential in their respective fields.
References
- 1. This compound [myskinrecipes.com]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)PYRANO-[4,3-C]-PYRAZOLE | 1022931-45-8 [amp.chemicalbook.com]
- 6. This compound | 1022931-45-8 [sigmaaldrich.cn]
- 7. Angene - this compound | 1022931-45-8 | MFCD08447340 | AGN-PC-08XVFG [japan.angenechemical.com]
- 8. CAS 1022931-45-8 | 1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano-[4,3-C]-pyrazole - Synblock [synblock.com]
- 10. PubChemLite - 3-(trifluoromethyl)-1h,4h,6h,7h-pyrano[4,3-c]pyrazole (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. leap.epa.ie [leap.epa.ie]
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl Tetrahydropyrano Pyrazole Core Scaffolds
Introduction: A Trifecta of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic assembly of molecular scaffolds with well-defined and advantageous properties is paramount to the successful development of novel therapeutics. The trifluoromethyl tetrahydropyrano pyrazole core represents a confluence of three such "privileged" structural motifs, each contributing unique and synergistic attributes that address key challenges in drug design. This guide provides an in-depth exploration of the core physicochemical properties of this heterocyclic system, offering both foundational understanding and actionable experimental protocols for its characterization.
The pyrazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a versatile scaffold for a multitude of drug candidates, including prominent anti-inflammatory and anti-cancer agents. Its nitrogen atoms provide crucial hydrogen bonding capabilities, essential for molecular recognition at biological targets.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance the drug-like properties of a molecule. This highly electronegative moiety significantly impacts lipophilicity, metabolic stability, and binding affinity. The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group exceptionally resistant to metabolic degradation. This enhanced stability often translates to a longer in-vivo half-life and an improved pharmacokinetic profile.
The tetrahydropyran (THP) ring , a saturated six-membered cyclic ether, is increasingly utilized in drug design to modulate solubility and improve ADME (absorption, distribution, metabolism, and excretion) properties. Its non-planar, conformationally flexible nature can facilitate optimal interactions with protein binding sites, and the ether oxygen can act as a hydrogen bond acceptor.
This guide will dissect the interplay of these three components, providing a comprehensive overview of the key physicochemical parameters that govern the behavior of trifluoromethyl tetrahydropyrano pyrazole derivatives in a biological context.
Core Physicochemical Properties: A Quantitative Overview
The unique combination of the trifluoromethyl group, the pyrazole core, and the tetrahydropyran ring results in a distinctive set of physicochemical properties. The following sections delve into these key parameters, providing both a conceptual framework and representative data based on analogous structures.
Lipophilicity (LogP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethyl group is strongly lipophilic, and its inclusion is expected to significantly increase the LogP of the parent scaffold. Conversely, the ether oxygen of the tetrahydropyran ring can engage in hydrogen bonding with water, which can temper the overall lipophilicity. This balance is crucial for achieving optimal oral absorption and bioavailability.
| Property | Expected Range | Rationale |
| LogP | 2.5 - 4.5 | The trifluoromethyl group significantly increases lipophilicity, while the tetrahydropyran and pyrazole moieties provide some hydrophilic character. |
Aqueous Solubility: The Key to Bioavailability
Adequate aqueous solubility is essential for a drug to be absorbed into the systemic circulation. The pyrazole core and the tetrahydropyran ring, with their hydrogen bond acceptors, contribute to the aqueous solubility of the scaffold. However, the lipophilic nature of the trifluoromethyl group can counteract this effect. The overall solubility will, therefore, be a delicate balance of these opposing influences.
| Property | Expected Range | Rationale |
| Aqueous Solubility | Low to Moderate | The presence of hydrogen bond acceptors in the pyrazole and tetrahydropyran rings is offset by the lipophilic trifluoromethyl group. |
Acidity (pKa): Modulating Ionization and Target Engagement
The pKa of a compound dictates its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrazole ring contains a weakly basic nitrogen atom. However, the potent electron-withdrawing nature of the adjacent trifluoromethyl group is expected to significantly decrease the basicity (lower the pKa) of this nitrogen, making the N-H proton more acidic compared to non-fluorinated analogs.
| Property | Expected Range | Rationale |
| pKa | 7.5 - 9.0 | The electron-withdrawing trifluoromethyl group enhances the acidity of the pyrazole N-H proton. |
Metabolic Stability: Enhancing In Vivo Half-Life
Metabolic stability is a crucial factor in determining a drug's duration of action. The trifluoromethyl group is exceptionally stable to metabolic degradation due to the high strength of the carbon-fluorine bond. This property is often exploited to block metabolic hotspots on a molecule, thereby increasing its in vivo half-life. The pyrazole ring itself is also generally resistant to metabolic cleavage.
| Property | Expected Range | Rationale |
| In Vitro Half-life (t½) in Human Liver Microsomes | > 30 min | The trifluoromethyl group and the pyrazole core are both metabolically robust, leading to a high resistance to enzymatic degradation. |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data are the bedrock of successful drug development. The following section provides detailed, step-by-step protocols for the determination of the key physicochemical properties of trifluoromethyl tetrahydropyrano pyrazole derivatives.
Diagram of the General Synthetic Workflow
Caption: General synthetic route to trifluoromethyl tetrahydropyrano pyrazoles.
Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for LogP determination.
Materials:
-
Trifluoromethyl tetrahydropyrano pyrazole compound
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add 1 mL of 1-octanol (pre-saturated with water) and 1 mL of PBS, pH 7.4 (pre-saturated with 1-octanol).
-
Compound Addition: Add a small aliquot (e.g., 10 µL) of the compound's stock solution to the biphasic mixture.
-
Equilibration: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial on a shaker and agitate for at least 1 hour at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the LogP value using the following equation: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Diagram of the LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
Protocol 2: Determination of Aqueous Solubility by the Kinetic Shake-Flask Method
This high-throughput method is suitable for early-stage drug discovery.
Materials:
-
Trifluoromethyl tetrahydropyrano pyrazole compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing 198 µL of PBS, pH 7.4 in each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to filter the solutions and remove any precipitated compound.
-
Quantification: Analyze the filtrate in the collection plate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.
-
Determination of Solubility: The highest concentration at which the compound remains in solution is reported as its kinetic aqueous solubility.
Protocol 3: Determination of pKa by UV-Vis Spectrophotometry
This method is applicable if the compound has a UV chromophore and its UV spectrum changes with ionization.
Materials:
-
Trifluoromethyl tetrahydropyrano pyrazole compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a plate reader
-
96-well UV-transparent plates
-
Calibrated pH meter
Procedure:
-
Preparation of Compound Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Buffer Solutions: Prepare a series of buffers with known pH values.
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, constant amount of the compound's stock solution to each well containing the different pH buffers.
-
UV-Vis Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each well.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change versus the pH of the buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
Protocol 4: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
Materials:
-
Trifluoromethyl tetrahydropyrano pyrazole compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile with an internal standard
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture of HLM and phosphate buffer. Pre-warm to 37°C.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Concluding Remarks: A Scaffold with Tunable Physicochemical Properties for Advanced Drug Candidates
The trifluoromethyl tetrahydropyrano pyrazole scaffold represents a highly promising platform for the development of next-generation therapeutics. The strategic combination of a metabolically robust, electron-withdrawing trifluoromethyl group with the versatile pyrazole core and the solubility-modulating tetrahydropyran ring provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical properties of drug candidates.
This guide has provided a comprehensive overview of the key physicochemical parameters of this scaffold, along with detailed, field-proven experimental protocols for their determination. By understanding and systematically evaluating the lipophilicity, solubility, acidity, and metabolic stability of these compounds, researchers can accelerate the identification and optimization of drug candidates with enhanced efficacy and favorable pharmacokinetic profiles. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the full potential of the trifluoromethyl tetrahydropyrano pyrazole core in their quest for innovative medicines.
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel heterocyclic entity, this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind experimental choices, emphasizing a self-validating system of protocols to ensure the unambiguous confirmation of the molecular architecture.
The elucidation of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The fusion of a pyran ring, which is a common motif in natural products, with a pyrazole ring, a privileged structure in medicinal chemistry, presents a unique analytical challenge. The introduction of a trifluoromethyl group further complicates the spectroscopic landscape, requiring a multi-faceted analytical approach for definitive characterization. This guide outlines a logical, sequential workflow from synthesis to final structure confirmation.
Part 1: Synthesis and Purification—A Rational Approach
The proposed synthesis of this compound involves a multi-step sequence designed for efficiency and regiochemical control. A plausible and common route for constructing such fused pyrazoles is the reaction of a β-ketoester equivalent with a hydrazine derivative.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This key intermediate is prepared via a Dieckmann condensation or similar cyclization strategy from an appropriate acyclic precursor.
-
Step 2: Synthesis of 4,4,4-Trifluoro-1-(tetrahydropyran-4-one-3-yl)butane-1,3-dione. The tetrahydropyran-3-carboxylate is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide. This introduces the trifluoromethyl-β-diketone moiety required for pyrazole formation.
-
Step 3: Cyclocondensation with Hydrazine. The resulting diketone is reacted with hydrazine hydrate in an alcoholic solvent, often with catalytic acid. This reaction proceeds via nucleophilic attack and subsequent dehydration to form the fused pyrazole ring system. The regioselectivity of this step is critical and is typically governed by the differential reactivity of the two carbonyl groups.
-
Purification: The crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound is assessed by thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Part 2: Spectroscopic Analysis—The Core of Elucidation
A suite of spectroscopic techniques is required to piece together the molecular puzzle. The data from each experiment provides a unique piece of information, and together they form a self-validating network of evidence. For our target molecule, we will rely on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A comprehensive suite of 1D and 2D NMR experiments is essential. All spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
Caption: Workflow for NMR-based structure elucidation.
This experiment provides information about the number of different proton environments and their neighboring protons.
-
Expected Signals:
-
-CH₂-CH₂-O- (Pyran): A set of multiplets in the δ 3.5-4.5 ppm range.
-
-CH₂-C= (Pyran): A multiplet around δ 2.5-3.0 ppm.
-
-NH- (Pyrazole): A broad singlet, typically in the δ 10-13 ppm range, which is exchangeable with D₂O.
-
This provides the number of unique carbon atoms and information about their electronic environment.
-
Expected Signals:
-
-CF₃: A quartet around δ 120-130 ppm due to coupling with ¹⁹F (¹JCF ≈ 270-280 Hz).
-
C=N & C-CF₃ (Pyrazole): Signals in the δ 140-160 ppm region.
-
Saturated Carbons (Pyran): Signals in the δ 20-70 ppm region.
-
This experiment is crucial for confirming the presence and environment of the trifluoromethyl group.
-
Expected Signal: A singlet around δ -60 to -80 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic nature of the pyrazole ring.
2D NMR is non-negotiable for establishing connectivity in a complex fused system.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace out the spin systems within the tetrahydropyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively assigns the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of the isolated spin systems and the placement of quaternary (non-protonated) carbons, such as the C-CF₃ and the fusion carbons. For example, the protons on the CH₂ group of the pyran ring should show a correlation to the quaternary carbon at the ring junction.
Hypothetical NMR Data Summary
| Assignment | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-1 / C-1 | 12.5, br s, 1H | - | C-3, C-7a, C-3a |
| H-4 / C-4 | 4.05, t, J=5.5, 2H | 65.8 | C-6, C-3a |
| H-6 / C-6 | 2.80, t, J=5.8, 2H | 25.1 | C-4, C-7, C-7a |
| H-7 / C-7 | 3.90, t, J=5.8, 2H | 40.5 | C-6, C-7a |
| - | - | 145.2 (q, ²JCF=37) | - |
| - | - | 110.1 | - |
| - | - | 150.5 | - |
| - | - | 121.5 (q, ¹JCF=275) | - |
Note: This data is a realistic representation for educational purposes.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which are crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle method suitable for this type of molecule, likely producing the protonated molecular ion [M+H]⁺.
-
Analysis: The sample is analyzed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Interpretation: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass calculated for the proposed formula (C₈H₉F₃N₂O). An accuracy within 5 ppm is considered definitive confirmation of the elemental composition.
-
Expected Result: For C₈H₉F₃N₂O, the theoretical monoisotopic mass is 222.0667. HRMS should yield a value extremely close to this, for example, 222.0670 for the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region.
-
C-H Stretch (sp³): Sharp bands just below 3000 cm⁻¹.
-
C=N Stretch: A medium to strong band in the 1620-1550 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-O Stretch: A strong band around 1050-1150 cm⁻¹.
-
Part 3: Data Synthesis and Final Confirmation
The final step is to integrate all the spectroscopic data to build an unassailable case for the proposed structure.
Caption: Integrated workflow for final structure confirmation.
By systematically acquiring and interpreting this full dataset, the structure of this compound can be elucidated with a high degree of confidence. The HMBC data serves as the final linchpin, connecting the molecular fragments identified by COSY and HSQC, while HRMS and IR provide foundational, corroborating evidence. This rigorous, multi-technique approach ensures the scientific integrity of the assignment, a critical requirement for publication, patenting, and further development in a regulated research environment.
A Technical Guide to the Biological Activity of Pyrano[4,3-c]pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. These structures exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth exploration of the biological activities associated with the pyrano[4,3-c]pyrazole isomeric scaffold. We will dissect the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this unique chemical architecture.
Introduction: The Significance of Fused Heterocyclic Scaffolds
Heterocyclic compounds form the bedrock of modern pharmacology, with pyrazole and pyran rings being integral components of numerous approved drugs. The strategic fusion of these individual rings into a single, rigid scaffold like pyranopyrazole often leads to compounds with enhanced biological activity and novel mechanisms of action. The pyranopyrazole nucleus can exist in four distinct isomeric forms, each with a unique spatial arrangement and electronic distribution that dictates its interaction with biological targets.[1][2]
Caption: The four structural isomers of the pyranopyrazole scaffold.
While the pyrano[2,3-c]pyrazole isomer has been extensively studied, the pyrano[4,3-c]pyrazole scaffold represents a comparatively underexplored but highly promising area for therapeutic development.[1][3] This guide will focus specifically on the documented and potential biological activities of this latter class of compounds.
Core Biological Activities of Pyrano[4,3-c]pyrazole Derivatives
The unique structural conformation of the pyrano[4,3-c]pyrazole core enables it to interact with a variety of biological targets, leading to a diverse pharmacological profile.
Anti-inflammatory Activity
A significant body of evidence points to the potent anti-inflammatory properties of pyrano[4,3-c]pyrazole analogues. Research into hexahydrothiopyrano[4,3-c]pyrazoles, where the pyran oxygen is replaced by sulfur, has demonstrated notable activity in established immunology models.[4][5]
-
Mechanism of Action: The anti-inflammatory effects are believed to arise from the inhibition of key inflammatory pathways. While the exact targets for many pyrano[4,3-c]pyrazole derivatives are still under investigation, the broader pyrazole class is known to inhibit cyclooxygenase (COX) enzymes and modulate the production of pro-inflammatory cytokines.[6][7] For instance, certain pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκB-α and subsequently blocking the nuclear translocation of NF-κB.[7] This leads to a significant reduction in inflammatory mediators like IL-1β, IL-6, and TNF-α.[7][8][9]
-
Field-Proven Insights: The selection of preclinical models is critical for validating anti-inflammatory potential. The use of the mouse active Arthus reaction and delayed-type hypersensitivity skin reaction provides a robust primary screen for compounds that modulate both humoral and cell-mediated immunity.[4] Promising candidates from these screens are then advanced into more complex models like adjuvant-induced arthritis, which more closely mimics chronic inflammatory diseases such as rheumatoid arthritis.[4] It was noted that while some hexahydrothiopyrano[4,3-c]pyrazole derivatives were active when administered intraperitoneally, they lacked oral activity, highlighting the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in the drug development process.[4]
Anticancer Activity
The pyranopyrazole scaffold is a "privileged structure" in oncology research, with derivatives showing potent activity against a wide array of cancer cell lines.[1][10][11] Specifically, N-substituted-4-oxo-[4]benzopyrano[4,3-c]pyrazole derivatives have been identified as potent inhibitors of proliferation, viability, spreading, and invasion of human liver tumor cells (Huh-7).[12]
-
Mechanism of Action: The anticancer effects of pyranopyrazole derivatives are often multi-faceted, targeting key vulnerabilities in cancer cells.
-
Kinase Inhibition: Many pyrazole-containing compounds function as potent kinase inhibitors, targeting signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[10] Specific pyranopyrazole derivatives have demonstrated inhibitory activity against kinases like AKT2, a key node in oncogenic signaling in glioma.[13] By competing with ATP at the kinase domain, these compounds can halt the phosphorylation cascade that drives proliferation.
-
Cell Cycle Arrest & Apoptosis: Pyrano[2,3-c]pyrazole derivatives have been shown to block the cell cycle by upregulating the expression of cell cycle inhibitors like p21, often in a p53-independent manner.[14] This arrest prevents cancer cells from dividing and can ultimately trigger apoptosis (programmed cell death).[10] Apoptosis induction is further supported by the observed downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like BAX.[10]
-
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.
-
Quantitative Data Summary: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| N-Substituted-4-Oxo-[4]Benzopyrano[4,3-c] Pyrazole | Huh-7 (Liver) | 10.37 µM to 12.94 µM | [12] |
| Pyrano[2,3-c]pyrazole (4j) | Glioblastoma (Primary) | ~5-10 µM | [13] |
| Pyrano[2,3-c]pyrazole (AMDPC) | Bcap-37 (Breast) | 46.52 µg/mL | [14] |
| Pyrazole Analogue (5b) | K562 (Leukemia) | 0.021 µM | [15] |
| Pyrazole Analogue (5b) | A549 (Lung) | 0.69 µM | [15] |
Antimicrobial and Neuroprotective Potential
While less specifically documented for the [4,3-c] isomer, the broader pyranopyrazole family exhibits significant potential in other therapeutic areas.
-
Antimicrobial Activity: Fused pyranopyrazoles have demonstrated broad-spectrum antibacterial and antifungal activity.[16] Some derivatives are effective against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17] The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[17][18] This presents a compelling rationale for synthesizing and screening pyrano[4,3-c]pyrazole libraries for novel antimicrobial agents.
-
Neuroprotective Effects: The anti-inflammatory properties of pyrazole derivatives are directly linked to their potential for treating neurodegenerative diseases, where neuroinflammation is a key pathological driver.[8][19] By inhibiting the production of pro-inflammatory cytokines in microglial cells, these compounds can protect neurons from inflammatory damage.[8][9] Furthermore, derivatives of the related pyrano[2,3-c]pyrazole scaffold have been identified as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and activators of the Nrf2 pathway, a multitarget strategy considered highly promising for Alzheimer's disease.[20]
Synthesis and Experimental Protocols
The synthesis of pyranopyrazole scaffolds is often achieved through efficient and environmentally friendly multi-component reactions (MCRs).
General Synthetic Strategy: Multi-Component Reaction
A common and highly efficient method for synthesizing the pyranopyrazole core involves a one-pot, four-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile, and hydrazine hydrate.[1][21] This approach aligns with the principles of green chemistry by minimizing steps and waste.[21]
Caption: Workflow for a four-component synthesis of a pyranopyrazole derivative.
Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is representative of the general class and can be adapted for specific isomers.
Objective: To synthesize 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile via a four-component reaction.[21]
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Triethylamine (TEA) or Piperidine (catalyst)
-
Ethanol or Water (solvent)
-
Stir plate, round-bottom flask, condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the solvent (e.g., 20 mL of ethanol).
-
Sequentially add ethyl acetoacetate (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and hydrazine hydrate (10 mmol) to the stirring solvent at room temperature.
-
Add a catalytic amount of piperidine or triethylamine (approx. 0.5 mL) to the mixture. The choice of catalyst is crucial; basic catalysts facilitate the Knoevenagel condensation and subsequent Michael addition steps.
-
Allow the reaction to stir vigorously at room temperature or under reflux (e.g., 60-80°C) for the required time (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.
-
Collect the crude product by vacuum filtration, washing the solid with cold ethanol or water to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyranopyrazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized pyrano[4,3-c]pyrazole derivative on a cancer cell line (e.g., Huh-7).[12][14]
Materials:
-
Synthesized pyrano[4,3-c]pyrazole compound
-
Huh-7 human hepatoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. The rationale for this density is to ensure cells are in their logarithmic growth phase during drug treatment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours. The incubation time is chosen to allow for multiple cell division cycles.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Future Perspectives and Conclusion
The pyrano[4,3-c]pyrazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. The documented anti-inflammatory and anticancer activities provide a strong foundation for further exploration.[4][12] Future research should focus on several key areas:
-
Library Synthesis: The generation of diverse libraries of pyrano[4,3-c]pyrazole derivatives is essential to perform comprehensive structure-activity relationship (SAR) studies.
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) for the most active compounds is critical for understanding their mechanism of action and optimizing their selectivity.
-
ADME-Tox Profiling: Early assessment of pharmacokinetic and toxicity profiles will be crucial for advancing lead compounds toward preclinical and clinical development.[4]
-
Expansion into New Therapeutic Areas: Based on the activity of related scaffolds, screening pyrano[4,3-c]pyrazole libraries for antimicrobial, antiviral, and neuroprotective effects is a logical and promising next step.[22]
References
- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 7. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylated Pyrazoles: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The Strategic Advantage of the Trifluoromethylated Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been developed. The strategic incorporation of a trifluoromethyl (CF3) group onto this heterocyclic core dramatically enhances its therapeutic potential. This is not a matter of mere chemical embellishment; the unique physicochemical properties of the CF3 group—high electronegativity, metabolic stability, and increased lipophilicity—synergistically amplify the drug-like characteristics of the parent pyrazole molecule.[1][2] These attributes can lead to improved binding affinity for protein targets, enhanced membrane permeability, and a more favorable pharmacokinetic profile.[1] This guide provides an in-depth exploration of the key therapeutic targets that have been successfully modulated by trifluoromethylated pyrazoles, offering a roadmap for researchers and drug development professionals seeking to leverage this potent chemical motif. We will delve into the established mechanisms of action and explore emerging areas of therapeutic promise, underpinned by detailed experimental methodologies to empower further investigation.
I. Inflammation: Precision Targeting of Cyclooxygenase-2 (COX-2)
The association of trifluoromethylated pyrazoles with potent anti-inflammatory activity is well-established, with the selective inhibition of cyclooxygenase-2 (COX-2) being a primary mechanism of action.[3][4][5][6]
The Rationale for Selective COX-2 Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7][8] Non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[7] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, offering the potential for reduced side effects.
Mechanism of Action of Trifluoromethylated Pyrazole COX-2 Inhibitors
The archetypal trifluoromethylated pyrazole COX-2 inhibitor is Celecoxib.[3][9] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, allows for specific binding to the active site of the COX-2 enzyme.[3][7] The sulfonamide side chain of Celecoxib interacts with a hydrophilic region near the active binding site of COX-2, a feature that is absent in the COX-1 isoform.[4][7] This structural difference is the basis for the selective inhibition of COX-2 over COX-1.[7][9] By blocking the action of COX-2, trifluoromethylated pyrazoles prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.[4][8]
II. Oncology: Disrupting Cellular Proliferation through Multiple Pathways
The utility of trifluoromethylated pyrazoles extends into oncology, where they have demonstrated the ability to interfere with cancer cell growth and survival through distinct mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling kinases.
A. Targeting Tubulin Polymerization: A Validated Anticancer Strategy
Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, motility, and intracellular transport.[10] Their critical role in mitosis makes them an attractive target for anticancer therapies.
Compounds that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis. The combretastatins are a well-known class of natural products that inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[11] Inspired by the structural features of combretastatin A-4 (CA-4) and the proven anticancer activities of Celecoxib, researchers have developed hybrid molecules incorporating the trifluoromethylated pyrazole scaffold. This strategic combination aims to harness the tubulin-destabilizing properties of a combretastatin-like moiety with the favorable pharmacokinetic characteristics imparted by the trifluoromethylated pyrazole.
Trifluoromethylated pyrazole-based tubulin polymerization inhibitors act by binding to the colchicine-binding site on β-tubulin.[11] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and arresting the cell cycle at the G2/M phase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
B. Kinase Inhibition: A Pillar of Targeted Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival.[12][13][14] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The pyrazole scaffold has been recognized as a "privileged" structure in the design of kinase inhibitors.[12][14] Its planar, electron-rich nature allows for versatile interactions within the ATP-binding pocket of various kinases. The addition of a trifluoromethyl group can further enhance binding affinity and selectivity. Pyrazole-based kinase inhibitors have been developed against a range of targets implicated in cancer, including:
-
AKT (Protein Kinase B): A key node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[12]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many tumors.[12]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their aberrant activity is a common feature of cancer cells.[12]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These kinases are involved in signaling pathways that drive tumor growth, angiogenesis, and metastasis.[15]
Trifluoromethylated pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of kinase activity disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
III. Emerging Therapeutic Frontiers: Infectious and Neurodegenerative Diseases
While the roles of trifluoromethylated pyrazoles in inflammation and oncology are more established, preclinical evidence suggests their potential in treating infectious and neurodegenerative diseases.
A. Antibacterial and Antifungal Activity
The trifluoromethylated pyrazole scaffold has been incorporated into compounds exhibiting potent activity against a range of bacterial and fungal pathogens. The exact molecular targets are often less well-defined than in mammalian systems, but potential mechanisms include the inhibition of essential enzymes or the disruption of cell membrane integrity. Further research in this area is warranted to identify specific microbial targets and develop novel anti-infective agents.
B. Neuroprotection in Neurodegenerative Disorders
The application of trifluoromethylated pyrazoles in neurodegenerative diseases is an exciting and evolving field. For instance, certain pyrazole derivatives have shown promise in models of Huntington's disease. While the precise mechanisms are still under investigation, potential therapeutic targets in the context of neurodegeneration could include:
-
Kinases involved in neuronal signaling and survival: Dysregulation of kinase pathways is implicated in the pathogenesis of several neurodegenerative diseases.
-
Enzymes involved in protein aggregation: The accumulation of misfolded proteins is a common feature of diseases like Alzheimer's and Parkinson's.
-
Modulators of neuroinflammation: Chronic inflammation in the central nervous system is a key contributor to neuronal damage.
The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes this class of compounds particularly attractive for targeting central nervous system disorders.[16]
IV. Experimental Protocols: A Practical Guide to Target Validation and Compound Characterization
To facilitate further research and development of trifluoromethylated pyrazoles, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. Target Identification and Validation
ABPP is a powerful chemical proteomics approach to identify the protein targets of small molecules in a complex biological sample.[17][18]
-
Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes. These probes typically consist of a reactive group (the "warhead"), a reporter tag (e.g., biotin or a fluorescent dye), and a linker.[18]
-
Workflow:
-
Probe Synthesis: Design and synthesize an ABPP probe based on the trifluoromethylated pyrazole scaffold.
-
Proteome Labeling: Incubate the probe with a cell lysate or intact cells to allow for covalent labeling of target proteins.
-
Enrichment of Labeled Proteins: If a biotin tag is used, enrich the labeled proteins using streptavidin affinity chromatography.
-
Protein Identification: Identify the enriched proteins using mass spectrometry.
-
Target Validation: Confirm the identified targets using orthogonal methods, such as western blotting or siRNA knockdown.
-
siRNA knockdown is a widely used technique to validate the role of a specific protein in the mechanism of action of a compound.[6][19]
-
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the sequence-specific degradation of a target mRNA.[20][21] This leads to a reduction in the expression of the corresponding protein.
-
Workflow:
-
siRNA Design and Synthesis: Design and synthesize siRNAs that specifically target the mRNA of the putative protein target.
-
Transfection: Transfect the siRNAs into a relevant cell line. Include a non-targeting siRNA as a negative control.
-
Knockdown Validation: After a suitable incubation period (typically 24-72 hours), confirm the knockdown of the target protein by western blotting or qRT-PCR.
-
Phenotypic Assay: Treat the knockdown and control cells with the trifluoromethylated pyrazole compound and assess its effect on a relevant cellular phenotype (e.g., cell viability, signaling pathway activation). A diminished effect of the compound in the knockdown cells compared to the control cells provides strong evidence that the knocked-down protein is a target of the compound.
-
B. In Vitro Bioactivity Assays
-
Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate to a highly fluorescent product. The inhibition of COX-2 activity results in a decrease in fluorescence.[22][23]
-
Protocol:
-
Prepare a reaction mixture containing COX assay buffer, a fluorometric probe, and a cofactor.
-
Add the trifluoromethylated pyrazole test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
-
Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. A fluorescent reporter that preferentially binds to polymerized microtubules is included in the reaction, and the increase in fluorescence is measured over time.[10][24]
-
Protocol:
-
Prepare a tubulin reaction mixture containing purified tubulin, GTP, a polymerization-enhancing buffer, and a fluorescent reporter.
-
Add the trifluoromethylated pyrazole test compound at various concentrations to the wells of a 96-well plate. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls, along with a vehicle control.
-
Initiate the polymerization reaction by warming the plate to 37°C.
-
Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a fluorescence plate reader.
-
Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.
-
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[25][26]
-
Protocol:
-
Set up the kinase reaction by adding the target kinase, its specific substrate, and ATP to the wells of a 96-well plate.
-
Add the trifluoromethylated pyrazole test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which contains luciferase and luciferin.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][27][28][29]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the trifluoromethylated pyrazole compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[30][31][32]
-
Protocol:
-
Seed cells in a 96-well plate and treat them with the trifluoromethylated pyrazole compound as described for the MTT assay.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
V. Data Presentation and Visualization
Quantitative Data Summary
| Compound Class | Target | Assay | Key Findings | Reference |
| Diaryl Pyrazoles | COX-2 | In vitro inhibition | Selective inhibition with IC50 values in the nanomolar range. | [3][9] |
| Pyrazole-Combretastatin Hybrids | Tubulin | Tubulin polymerization | Inhibition of tubulin polymerization and induction of apoptosis in cancer cell lines. | |
| Substituted Pyrazoles | Various Kinases | In vitro kinase assays | Potent inhibition of kinases such as AKT, Aurora, and CDKs. | [12][13][14] |
| Trifluoromethyl Phenyl Pyrazoles | Bacterial Growth | MIC determination | Potent growth inhibition of Gram-positive bacteria. |
Diagrams of Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway and its inhibition by trifluoromethylated pyrazoles.
Caption: Mechanism of tubulin polymerization and its disruption by trifluoromethylated pyrazoles.
Caption: A generic kinase signaling pathway and its inhibition by trifluoromethylated pyrazoles.
Caption: A typical workflow for therapeutic target identification and validation.
Conclusion
Trifluoromethylated pyrazoles represent a highly versatile and potent class of compounds with a broad spectrum of therapeutic potential. Their proven success in targeting COX-2 for anti-inflammatory applications and their growing prominence in oncology through the inhibition of tubulin polymerization and various kinases underscore the value of this chemical scaffold. The emerging evidence for their utility in infectious and neurodegenerative diseases opens up new avenues for drug discovery. This guide has provided a comprehensive overview of the key therapeutic targets, the underlying mechanisms of action, and detailed experimental protocols to empower researchers in their quest to develop the next generation of trifluoromethylated pyrazole-based therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. study.com [study.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 20. qiagen.com [qiagen.com]
- 21. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. maxanim.com [maxanim.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. broadpharm.com [broadpharm.com]
- 29. clyte.tech [clyte.tech]
- 30. bio-protocol.org [bio-protocol.org]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. This molecule, possessing a fused pyranopyrazole scaffold and a trifluoromethyl substituent, is a key intermediate in the development of new therapeutic agents and agrochemicals.[1] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and materials science.
This document will delve into the practical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous pyranopyrazole derivatives.
Molecular Structure and Synthesis
The unique architecture of this compound, with its fused ring system, presents a distinct spectroscopic fingerprint. The molecular formula is C₇H₇F₃N₂O, and its molecular weight is 192.14 g/mol .[1][2]
Caption: Molecular structure of this compound.
A plausible synthetic route to this class of compounds involves a multi-component reaction, a strategy known for its efficiency in generating molecular diversity.[3][4] A representative synthesis is outlined below.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, with a specific focus on its solubility and stability. As a key intermediate in the synthesis of various biologically active compounds, particularly those targeting central nervous system disorders, a thorough understanding of these parameters is paramount for successful drug development and formulation.[1] This document outlines theoretical considerations, detailed experimental protocols for determining aqueous and organic solubility, and a systematic approach to evaluating the compound's stability under various stress conditions as mandated by international guidelines. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers.
Introduction and Molecular Profile
This compound is a heterocyclic compound featuring a fused pyranopyrazole ring system and a trifluoromethyl group.[1] This unique structure makes it a valuable building block in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[2] The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O | [1][4] |
| Molecular Weight | 192.14 g/mol | [1][4] |
| Boiling Point | 279 °C | [1][5] |
| Density | 1.451 g/cm³ | [1][] |
| CAS Number | 1022931-45-8 | [1][4] |
| Storage Conditions | 2-8°C, sealed, dry | [1][5] |
Molecular Structure
The chemical structure of this compound is depicted below.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 4. CAS 1022931-45-8 | 1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano-[4,3-C]-pyrazole - Synblock [synblock.com]
- 5. This compound [myskinrecipes.com]
Review of Trifluoromethyl-Containing Heterocyclic Compounds in Medicinal Chemistry: From Strategic Design to Clinical Significance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the strategic incorporation of specific functionalities to modulate a molecule's properties is a cornerstone of modern drug discovery. Among the vast arsenal of chemical tools available, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and frequently employed substituent, particularly within heterocyclic scaffolds. This guide provides an in-depth exploration of trifluoromethyl-containing heterocyclic compounds, moving beyond a simple catalog of structures to dissect the underlying principles of their design, synthesis, and profound impact on medicinal chemistry.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The decision to introduce a trifluoromethyl group is a strategic one, aimed at systematically enhancing the drug-like properties of a lead compound. The unique physicochemical characteristics of the CF3 group are the foundation of its utility.[1][2]
-
High Electronegativity: The three fluorine atoms create a potent electron-withdrawing effect, which can significantly modulate the pKa of nearby acidic or basic centers.[3][4] This is a critical parameter for optimizing a drug's solubility, absorption, and interaction with its biological target.[5]
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property that often improves a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[6][7][8] This increased lipophilicity can also lead to stronger hydrophobic interactions within a target's binding pocket, potentially increasing potency.[3][9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[3][10] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[6][10] By strategically placing a CF3 group at a known metabolic hotspot (e.g., replacing a labile methyl group), chemists can block a major degradation pathway, thereby increasing the drug's half-life and bioavailability.[2][10]
-
Bioisosterism: The CF3 group is often considered a bioisostere for other chemical groups. While historically compared to the isopropyl group, more recent analyses suggest its steric profile is closer to that of an ethyl group.[9][11] It can also serve as a more stable replacement for groups like the aliphatic nitro group, offering improved potency and metabolic stability.[12][13][14]
Data Presentation: A Comparative Overview of Key Physicochemical Properties
To illustrate the impact of trifluoromethylation, the following table compares the properties of the CF3 group to its common hydrocarbon analogue, the methyl (CH3) group.
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Rationale for Impact in Drug Design |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | The larger size can create more favorable steric interactions in a binding pocket, enhancing affinity and selectivity.[3] |
| Electronegativity (Hansch) | +0.04 | +0.40 | Strong electron-withdrawing nature alters molecular electronics, pKa, and potential for hydrogen bonding interactions.[3] |
| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Increases membrane permeability and can enhance hydrophobic binding interactions.[3][6] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, leading to longer drug half-life and improved bioavailability.[2][10] |
Strategic Synthesis of Trifluoromethylated Heterocycles
The construction of these valuable compounds generally follows two primary strategic pathways. The choice between them is a critical decision based on the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.
-
Strategy A: Direct Trifluoromethylation of Pre-formed Heterocycles: This "late-stage functionalization" approach is highly attractive as it allows for the direct introduction of a CF3 group onto a complex, pre-existing heterocyclic core.[15] Modern methods often involve radical trifluoromethylation, which can proceed under mild conditions and show broad functional group tolerance.[15][16]
-
Strategy B: Annulation from Trifluoromethylated Building Blocks: This strategy involves constructing the heterocyclic ring system using a starting material that already contains the CF3 group.[7][17] This approach provides excellent control over regiochemistry and is often more scalable for the synthesis of a specific isomer.[16][18]
Mandatory Visualization: Synthetic Strategy Decision Workflow
The following diagram illustrates the logical decision-making process for selecting a synthetic strategy.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Pyranopyrazoles
Introduction: The Emergence of a Heterocyclic Powerhouse
In the landscape of medicinal chemistry and drug development, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a paramount objective. The pyranopyrazole nucleus, a fused heterocyclic system of pyran and pyrazole rings, has unequivocally earned this designation. These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide provides an in-depth exploration of the discovery and historical evolution of pyranopyrazole synthesis, tracing its journey from early multi-step procedures to the elegant and highly efficient one-pot multicomponent reactions that dominate the field today. We will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.
There are four constitutional isomers of the pyranopyrazole core: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[1] Of these, the pyrano[2,3-c]pyrazole isomer is the most extensively studied, largely due to its significant and diverse biological activities.[1] This guide will primarily focus on the synthesis of this crucial scaffold.
Part 1: The Genesis - Early Synthetic Strategies (The 1970s)
The story of pyranopyrazole synthesis begins in the early 1970s with two- and three-component strategies. These foundational methods, while less efficient than modern approaches, established the fundamental bond-forming reactions that define pyranopyrazole chemistry.
The Junek and Aigner Synthesis (1973): The Tetracyanoethylene Approach
The first documented synthesis of a pyrano[2,3-c]pyrazole is attributed to Junek and Aigner in 1973.[2] Their approach involved the reaction of a 3-methyl-1-phenyl-5-pyrazolone with tetracyanoethylene (TCNE).[3][4] TCNE, a highly reactive and electron-deficient olefin, served as a potent building block for constructing heterocyclic systems.[5] The reaction, typically performed by refluxing the components in ethanol, yielded a 6-amino-4,4,5-tricyanopyrano[2,3-c]pyrazole derivative.[3]
This pioneering work demonstrated the utility of activated π-systems in constructing the pyran ring onto a pre-existing pyrazole scaffold. However, the use of the highly reactive and specialized reagent TCNE limited the broad applicability of this method.
The Otto Synthesis (1974): A Stepwise Condensation and Cyclization
A year later, in 1974, H. Otto reported a more versatile and foundational approach that would influence the field for decades.[6] This method involved two distinct steps:
-
Knoevenagel Condensation: An aromatic aldehyde was first condensed with a 5-pyrazolone derivative to form a 4-arylidene-5-pyrazolone intermediate.
-
Michael Addition and Cyclization: This intermediate was then treated with a C-H acid, specifically malononitrile, in the presence of a base catalyst like sodium acetate or a secondary amine (e.g., piperidine).[3][7] The reaction proceeds via a Michael addition of the malononitrile anion to the activated double bond of the arylidene pyrazolone, followed by an intramolecular cyclization and tautomerization to yield the final 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole.[4]
The general workflow for this classical two-step synthesis can be visualized as follows:
This stepwise approach, often requiring the isolation of the arylidenemalononitrile intermediate, laid the mechanistic groundwork for future innovations. The work of chemists like Sharanin further refined these three-component reactions throughout the 1980s, solidifying their place in the synthetic chemist's toolbox.[4][8][9]
Part 2: The MCR Revolution - The Rise of One-Pot, Four-Component Synthesis
While the early methods were effective, they often involved multiple steps, intermediate purifications, and significant reaction times. The quest for greater efficiency, atom economy, and operational simplicity—core tenets of green chemistry—led to the development of multicomponent reactions (MCRs).[10] For pyranopyrazole synthesis, this culminated in the now-dominant one-pot, four-component reaction.
This elegant strategy combines an aldehyde , malononitrile , a β-ketoester (commonly ethyl acetoacetate), and hydrazine hydrate in a single reaction vessel.[11] This process constructs both the pyrazole and pyran rings in situ in a domino sequence, obviating the need to pre-synthesize or isolate intermediates.
The Underlying Mechanism: A Symphony of Reactions
The success of the four-component synthesis lies in a well-orchestrated sequence of classical organic reactions. The generally accepted mechanism proceeds as follows:
-
Pyrazolone Formation: Hydrazine hydrate reacts with the β-ketoester (ethyl acetoacetate) to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Knoevenagel Condensation: Concurrently, the aldehyde reacts with the active methylene group of malononitrile, typically catalyzed by a base, to form an arylidenemalononitrile intermediate.
-
Michael Addition: The enolate of the in situ-generated pyrazolone acts as a nucleophile, attacking the electron-deficient double bond of the arylidenemalononitrile intermediate in a classic Michael addition.
-
Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization (O-alkylation) followed by tautomerization to yield the stable, aromatic pyranopyrazole scaffold.
This mechanistic cascade is depicted below:
The Green Chemistry Paradigm: Catalysts and Conditions
The true evolution of the four-component synthesis has been driven by the principles of green chemistry. Research has focused extensively on developing milder, more sustainable, and highly efficient catalytic systems and reaction conditions.
-
Catalysis: The choice of catalyst is critical to the reaction's efficiency. A vast array of catalysts has been explored, moving from traditional bases like piperidine and triethylamine to more benign and recoverable options:
-
Organocatalysts: Simple, inexpensive, and environmentally friendly molecules like L-proline, urea, and even citric acid have proven highly effective.[4]
-
Nanocatalysts: Magnetic nanoparticles (e.g., Fe₃O₄, CoFe₂O₄), ZnO, and various supported metal oxides offer high surface area, enhanced catalytic activity, and facile recovery using an external magnet or simple filtration.[3][11][12]
-
Biocatalysts: Enzymes like lipase from Aspergillus niger have been employed, offering high selectivity under mild conditions.[12]
-
Ionic Liquids: Task-specific ionic liquids can serve as both the solvent and the catalyst, offering benefits like low vapor pressure and recyclability.[13]
-
-
Energy Sources: Conventional reflux heating is increasingly being replaced by energy-efficient alternatives that dramatically reduce reaction times.
-
Solvents: The shift away from volatile organic compounds (VOCs) is a key trend.
-
Water: As the ultimate green solvent, water is frequently used, often accelerating the reaction due to hydrophobic effects.[11]
-
Ethanol/Water Mixtures: These mixtures provide a good balance of solubility for various reactants.
-
Solvent-Free Conditions: Many reactions are now performed under neat (solvent-free) conditions, either by grinding the reactants or heating them to a melt, which maximizes atom economy and simplifies work-up.[12][15]
-
Part 3: Data-Driven Comparison and Experimental Protocols
To illustrate the practical advancements in pyranopyrazole synthesis, this section provides a comparative data table and detailed, self-validating experimental protocols.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile from benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This data highlights the dramatic improvements in reaction time and yield achieved through modern catalytic methods.
| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference |
| Classical Methods | |||||
| Piperidine | Ethanol | Reflux | 2 - 2.5 h | ~85% | [3][14] |
| Triethylamine | Ethanol | Ambient Temp. | ~12 h | ~80% | [4][16] |
| Green/Modern Methods | |||||
| None (Catalyst-Free) | Neat | Room Temp. | 3 - 11 min | 92% | [5][17] |
| Glycine | Water | 25 °C | 5 - 20 min | 95% | [5] |
| Y₃Fe₅O₁₂ (YIG) | Solvent-Free | 80 °C | 20 min | 95% | [12] |
| CoFe₂O₄ NPs | Water | Ultrasound | 5 min | 94% | [3] |
| Starch Solution | Water | Reflux | 15 min | 96% | [18] |
| [bmim]OH (Ionic Liquid) | Solvent-Free | 50-60 °C | 5 - 10 min | 94% | [13] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, providing clear, step-by-step instructions that ensure reproducibility.
Protocol 1: Classical Three-Component Synthesis (Otto/Sharanin Method)
This protocol describes the synthesis of 6-amino-3-methyl-4-phenyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile from a pre-formed pyrazolone.
-
Objective: To synthesize the target pyranopyrazole using a classical, stepwise approach.
-
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.2 mL)
-
Ethanol (30 mL)
-
-
Methodology:
-
Step 1 (Intermediate Formation): In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL). Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 1 hour. The formation of the 4-benzylidene intermediate is often indicated by a color change or precipitation. (This step can be monitored by TLC).
-
Step 2 (Cyclization): To the reaction mixture, add malononitrile (10 mmol).
-
Continue to reflux the mixture for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
-
-
Validation: The identity and purity of the product can be confirmed by measuring its melting point and comparing it to the literature value, and through spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
Protocol 2: Modern One-Pot, Four-Component Green Synthesis
This protocol utilizes an environmentally benign catalyst (starch solution) in an aqueous medium.[18]
-
Objective: To synthesize 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in a single, efficient, and green step.
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Hydrazine hydrate (80% solution, 0.63 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
1% Starch Solution (prepared by dissolving 1g of soluble starch in 100 mL of hot water) (5 mL)
-
-
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and the 1% starch solution (5 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 15-20 minutes. Monitor progress by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. A solid precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Purification: Wash the solid thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol. This is usually sufficient to obtain a pure product.
-
Dry the purified product under vacuum.
-
-
Validation: The success of this green protocol is validated by the high yield (>90%) of the pure product, confirmed by melting point and spectroscopic analysis, achieved in a fraction of the time required for classical methods and without the use of hazardous organic solvents.
Conclusion and Future Outlook
The synthetic journey of pyranopyrazoles is a compelling narrative of chemical innovation. From the foundational two- and three-component reactions of the 1970s to the highly sophisticated, green, one-pot four-component strategies of today, the evolution has been remarkable. The modern MCR approach, characterized by its efficiency, atom economy, and environmental consciousness, has made this privileged scaffold readily accessible to researchers in drug discovery and materials science. The ongoing development of novel catalysts—particularly recyclable nanocatalysts and biocatalysts—and energy-efficient techniques will continue to refine these syntheses, pushing the boundaries of what is possible in sustainable chemical manufacturing. This deep understanding of both the historical context and the modern mechanistic and practical nuances of pyranopyrazole synthesis empowers scientists to design and execute the construction of these vital heterocyclic compounds with precision and purpose.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. growingscience.com [growingscience.com]
- 3. urfjournals.org [urfjournals.org]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. chemicaljournal.in [chemicaljournal.in]
- 11. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Multi-Component Reaction for Pyrano[4,3-c]pyrazole Synthesis: An Overview and Practical Guide
A Note on Isomer Specificity: The synthesis of pyranopyrazoles via multi-component reactions is a well-established and powerful tool in medicinal chemistry. However, the scientific literature is predominantly focused on the synthesis of the pyrano[2,3-c]pyrazole isomer, which is the most extensively studied due to its broad range of biological activities. While four isomers are possible, including the pyrano[4,3-c]pyrazole scaffold, a dedicated multi-component reaction for the direct synthesis of the pyrano[4,3-c]pyrazole isomer is not well-documented in readily available scientific resources.
Therefore, this guide will provide a comprehensive overview and detailed protocol for the highly efficient and widely utilized four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . This will serve as an authoritative and practical example of the multi-component strategy for assembling pyranopyrazole cores, which can be adapted and explored for the synthesis of other isomers.
Introduction: The Significance of the Pyrano[2,3-c]pyrazole Scaffold
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention from medicinal and organic chemists.[1] These scaffolds are recognized for their diverse and potent biological activities, making them privileged structures in drug discovery.[2][3] The pyrano[2,3-c]pyrazole core has been associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, analgesic, and anticonvulsant activities.[2][3] Furthermore, certain derivatives have been identified as potential inhibitors of human Chk1 kinase, a key target in cancer therapy.[2]
The appeal of pyrano[2,3-c]pyrazoles also lies in their synthetic accessibility. Multi-component reactions (MCRs) have emerged as the preferred method for their synthesis, offering several advantages over traditional multi-step approaches.[4] MCRs are atom-economical, reduce waste, and allow for the rapid generation of molecular diversity from simple, readily available starting materials in a single synthetic operation.[4][5] This aligns with the principles of green chemistry, particularly when conducted in environmentally benign solvents like water or under solvent-free conditions.[5][6]
The Four-Component Reaction: Mechanism and Strategy
The most common and efficient route to 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles is a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester (typically ethyl acetoacetate), and a hydrazine.[4][6] This reaction can be catalyzed by a variety of catalysts, including bases (e.g., piperidine, triethylamine), acids, organocatalysts, and nanoparticles, and can also proceed under catalyst-free conditions, often with the aid of microwave or ultrasound irradiation.[1][6][7]
The reaction proceeds through a cascade of reactions that can be broadly understood in two parallel sequences that ultimately converge.
Plausible Reaction Mechanism:
-
Formation of Pyrazolone (Intermediate A): The reaction is initiated by the condensation of the β-ketoester (e.g., ethyl acetoacetate) and a hydrazine, which forms a 5-pyrazolone intermediate.[8]
-
Formation of Knoevenagel Adduct (Intermediate B): Simultaneously, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to yield an arylidene malononitrile.[8]
-
Convergent Michael Addition and Cyclization: The pyrazolone (Intermediate A) then acts as a nucleophile in a Michael addition to the electron-deficient alkene of the Knoevenagel adduct (Intermediate B). This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) where the enolic hydroxyl group of the pyrazole attacks one of the nitrile groups, leading to the formation of the pyran ring. Subsequent tautomerization yields the stable 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product.[8]
Caption: Plausible reaction mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a representative example and may be adapted for different aromatic aldehydes and substituted hydrazines.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Hydrazine hydrate (1.0 mmol, 50 mg)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Stir bar
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Caption: General experimental workflow for the synthesis of pyrano[2,3-c]pyrazoles.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
To the stirring solution, add hydrazine hydrate (1.0 mmol) followed by a catalytic amount of piperidine (2-3 drops).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
As the solution cools, a solid product will typically precipitate. If necessary, the flask can be placed in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven or air-dry to a constant weight.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its structure and purity.
Data Summary: Scope and Versatility
The four-component synthesis of pyrano[2,3-c]pyrazoles is highly versatile, accommodating a wide range of substituents on the aromatic aldehyde. This allows for the generation of a diverse library of compounds for biological screening. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux, 2-4 h | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | Sodium Benzoate | Water | 25 °C, 2 h | 95 | [6] |
| 3 | 4-Methoxybenzaldehyde | L-proline | Water | 50 °C, 1.5 h | 94 | [9] |
| 4 | 4-Nitrobenzaldehyde | Triethylamine | Water | RT, 20 min | 90 | [4] |
| 5 | 2-Chlorobenzaldehyde | MgO nanoparticles | Water | RT, 20 min | 93 | [7] |
| 6 | Thiophene-2-carboxaldehyde | Catalyst-free | Neat | 80 °C, 10 min | 88 | [10] |
| 7 | 4-Hydroxybenzaldehyde | Sodium Benzoate | Water | 25 °C, 2 h | 94 | [6] |
Conclusion
The multi-component synthesis of pyrano[2,3-c]pyrazoles represents a highly efficient, versatile, and often environmentally friendly approach to a pharmacologically significant class of heterocyclic compounds. The operational simplicity, high yields, and the ability to generate diverse structures from readily available starting materials underscore the power of this strategy in modern drug discovery and organic synthesis. While the direct multi-component synthesis of the pyrano[4,3-c]pyrazole isomer remains an area for future exploration, the principles and protocols outlined here for the [2,3-c] isomer provide a solid foundation for researchers and scientists in the field.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Trifluoromethylation of Pyrazole Precursors
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] This is primarily due to the high electronegativity of fluorine, which alters the electronic nature of the molecule, and the lipophilicity of the CF₃ group, which can enhance metabolic stability and membrane permeability.[1][2] Consequently, trifluoromethylated compounds are of significant interest in the pharmaceutical and agrochemical industries.[1][3]
Pyrazoles themselves are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to their metabolic stability and versatile binding properties.[4] The combination of a pyrazole core with a trifluoromethyl group often leads to compounds with enhanced biological activity.[4][5][6] This application note provides an in-depth guide to the key protocols for the synthesis of trifluoromethylated pyrazoles, offering researchers and drug development professionals a practical resource for accessing these valuable compounds.
Method 1: Cyclization Strategies for the Synthesis of C-Trifluoromethylated Pyrazoles
One of the most common and versatile approaches to constructing the trifluoromethylated pyrazole core is through the cyclization of a trifluoromethyl-containing building block with a suitable precursor.
Condensation of Trifluoromethylated 1,3-Diketones with Hydrazines
This classical approach involves the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative. The choice of hydrazine determines the substituent at the N1 position of the resulting pyrazole.
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer during the condensation and cyclization steps.
-
Catalyst: Acid catalysts such as sulfuric acid or trifluoroacetic acid can be employed to accelerate the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity.[7]
-
Temperature: Heating is typically required to drive the reaction to completion, particularly the dehydration step that leads to the aromatic pyrazole ring.
Detailed Experimental Protocol:
A representative procedure for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is as follows:[7]
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add aqueous methylhydrazine (1.1 eq).
-
If desired, add a catalytic amount of a protic acid (e.g., H₂SO₄, 0.09 eq).[7]
-
Heat the reaction mixture at reflux (typically 80-90°C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Data Summary:
| Starting Material | Hydrazine Derivative | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | H₂SO₄ | Water | 85 | 87.5 | [7] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFA | Water | 85 | 85.8 | [7] |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine HCl | - | - | - | - | [8] |
Mechanism Overview:
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Mechanism of pyrazole formation from 1,3-diketones.
Three-Component Synthesis
A highly efficient, one-pot, three-component reaction has been developed for the synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[4] This method offers a broad substrate scope and mild reaction conditions.[4]
Causality of Experimental Choices:
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be uniquely effective in this reaction, suggesting its role in facilitating key proton transfer and elimination steps.[4]
-
Solvent: Acetonitrile is a common solvent for this transformation, providing good solubility for the reactants and intermediates.
-
BTP: 2-Bromo-3,3,3-trifluoropropene serves as the source of the trifluoromethylated three-carbon unit.[4]
Detailed Experimental Protocol:
A general procedure for the three-component synthesis is as follows:[4]
-
To a solution of the aldehyde (1.0 eq) and tosyl hydrazide (1.0 eq) in acetonitrile, add DBU (2.0 eq).
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the diazo intermediate in situ.
-
Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Postulated Mechanism:
The reaction is thought to proceed via a [3+2] cycloaddition between a diazo intermediate, formed in situ from the aldehyde and tosyl hydrazide, and BTP.[4] This is followed by a series of 1,3-hydrogen atom transfers to yield the final pyrazole product.[4]
Caption: Workflow for the three-component synthesis of 3-CF₃ pyrazoles.
Method 2: (3+2) Cycloaddition Reactions
This powerful strategy relies on the 1,3-dipolar cycloaddition of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.[3] A notable example is the use of in situ generated trifluoroacetonitrile imines with enones.[3][9]
Causality of Experimental Choices:
-
Generation of Nitrile Imine: The trifluoroacetonitrile imine is typically generated in situ from a hydrazonoyl bromide precursor in the presence of a base.
-
Aromatization: The initially formed pyrazoline cycloadducts are aromatized to the corresponding pyrazoles using an oxidizing agent like manganese dioxide (MnO₂).[3][9]
-
Solvent-Dependent Selectivity: Interestingly, the solvent can influence the outcome of the oxidation step. For instance, in DMSO, the fully substituted pyrazole is obtained, while in hexane, a deacylative pathway can lead to a different product.[3][9]
Detailed Experimental Protocol:
A general two-step protocol is as follows:[3]
Step 1: (3+2) Cycloaddition
-
To a solution of the chalcone (enone) (1.0 eq) and the hydrazonoyl bromide (1.2 eq) in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.
-
The crude pyrazoline can be purified by crystallization or column chromatography.
Step 2: Aromatization
-
To a solution of the pyrazoline from Step 1 (1.0 eq) in a chosen solvent (e.g., DMSO or hexane), add manganese dioxide (MnO₂, 5.0 eq).
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with a suitable solvent (e.g., dichloromethane).
-
Concentrate the combined filtrates under reduced pressure and purify the crude pyrazole by column chromatography.
Data Summary:
| Pyrazoline Precursor | Oxidizing Agent | Solvent | Product Type | Yield (%) | Reference |
| 5-Acylpyrazoline | MnO₂ | DMSO | Fully substituted pyrazole | High | [3] |
| 5-Acylpyrazoline | MnO₂ | Hexane | Deacylated 1,3,4-trisubstituted pyrazole | Excellent | [3] |
Method 3: Direct Trifluoromethylation of the Pyrazole Ring
Direct C-H trifluoromethylation of a pre-formed pyrazole ring is an attractive and atom-economical strategy. This can be achieved through various methods, including transition-metal catalysis and photoredox catalysis.
Transition-Metal-Catalyzed Trifluoromethylation
Copper-catalyzed trifluoromethylation has emerged as a powerful tool in organic synthesis.[10] These reactions often utilize a trifluoromethyl source, such as a Togni or Umemoto reagent, in the presence of a copper catalyst.
Causality of Experimental Choices:
-
Trifluoromethylating Agent: Electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents are commonly employed.[11][12][13][14][15] Radical precursors like the Langlois reagent (CF₃SO₂Na) can also be used.[16][17]
-
Copper Source: Copper(I) or Copper(II) salts are often used as catalysts.
-
Ligands: The choice of ligand can be crucial for the efficiency and selectivity of the reaction.
-
Additives: Bases or other additives may be required depending on the specific reaction mechanism.
General Reaction Scheme:
Caption: General scheme for copper-catalyzed trifluoromethylation.
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis offers a mild and efficient alternative for the direct C-H trifluoromethylation of heteroarenes, including pyrazoles.[18] This methodology often utilizes a photocatalyst, a trifluoromethyl source, and a light source.
Causality of Experimental Choices:
-
Photocatalyst: Ruthenium or iridium-based photocatalysts are commonly used.
-
Trifluoromethyl Source: Triflyl chloride (TfCl) is an inexpensive and readily available source of the trifluoromethyl radical.[18]
-
Light Source: A simple household fluorescent light bulb can be sufficient to drive the reaction.[18]
-
Base: A base is typically required to neutralize the acid generated during the reaction.
Proposed Mechanism:
The reaction is initiated by the excitation of the photocatalyst by visible light. The excited photocatalyst then reduces the triflyl chloride to generate a trifluoromethyl radical. This radical adds to the electron-rich pyrazole ring, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[18]
Caption: Simplified mechanism for photoredox trifluoromethylation.
Method 4: N-Trifluoromethylation of Pyrazoles
Direct N-trifluoromethylation of pyrazoles can be achieved using electrophilic trifluoromethylating reagents. Hypervalent iodine reagents, such as Togni's reagent, have proven effective for this transformation.[19]
Causality of Experimental Choices:
-
Trifluoromethylating Agent: A hypervalent iodine reagent is used as an electrophilic CF₃⁺ source.
-
Base: A non-nucleophilic base is often required to deprotonate the pyrazole, increasing its nucleophilicity.
-
Solvent: Anhydrous aprotic solvents are typically used to prevent reaction with water.
Detailed Experimental Protocol:
A general procedure for N-trifluoromethylation is as follows:[19]
-
To a solution of the pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., sodium hydride) at 0°C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the hypervalent iodine trifluoromethylating reagent (e.g., Togni's reagent, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of trifluoromethylated pyrazoles is a rapidly evolving field with a diverse array of methodologies available to researchers. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The protocols outlined in this application note provide a solid foundation for accessing these important molecules, empowering further research and development in medicinal chemistry and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brynmawr.edu [brynmawr.edu]
- 12. Togni Reagent II - Enamine [enamine.net]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Togni reagent - Enamine [enamine.net]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application of Trifluoromethyl Pyranopyrazoles in Agrochemical Formulation: A Technical Guide
Introduction: The Strategic Importance of Trifluoromethyl Pyranopyrazoles in Modern Agriculture
The trifluoromethyl (CF3) group has become a cornerstone in the design of modern agrochemicals, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites.[1] When incorporated into the pyranopyrazole scaffold, a privileged heterocyclic motif, the resulting compounds often exhibit potent and selective biological activity.[2][3] This guide provides a comprehensive overview of the application of trifluoromethyl pyranopyrazoles in agrochemical formulations, offering detailed protocols and the scientific rationale behind formulation choices for researchers, scientists, and professionals in the field. Pyranopyrazole derivatives are recognized for their broad-spectrum biological activities, including insecticidal, fungicidal, and herbicidal properties, making them a versatile class of compounds in crop protection.[2][3][4]
The successful application of any active ingredient (AI) hinges on its effective formulation.[] A well-designed formulation optimizes the AI's performance by ensuring its stability, enhancing its bioavailability, and facilitating its safe and efficient application.[6] This document will delve into the critical aspects of formulating trifluoromethyl pyranopyrazoles, with a focus on three widely used formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP).
Physicochemical Properties and Pre-formulation Studies: The Foundation of a Robust Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the trifluoromethyl pyranopyrazole active ingredient is paramount. These properties dictate the choice of formulation type and the selection of appropriate inert ingredients.
Key Physicochemical Parameters to Evaluate:
| Parameter | Significance in Formulation Development | Typical Analytical Techniques |
| Aqueous Solubility | Determines whether a solution, suspension, or emulsion-based formulation is appropriate. Low solubility is common for this class of compounds. | Shake-flask method, High-Performance Liquid Chromatography (HPLC) |
| Melting Point | Influences the choice of processing methods, particularly for solid formulations like Wettable Powders. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, which affects its interaction with formulation components and biological membranes. | HPLC, Shake-flask method |
| Crystal Morphology and Polymorphism | Can impact the stability of suspension concentrates, leading to crystal growth and formulation failure. | X-ray Diffraction (XRD), Polarized Light Microscopy |
| Chemical Stability (Hydrolysis, Photolysis) | Determines the shelf-life of the formulation and any necessary protective measures (e.g., UV protectants). | HPLC, Gas Chromatography (GC) under controlled conditions (pH, light, temperature) |
Rationale for Pre-formulation Studies: A comprehensive pre-formulation analysis prevents costly and time-consuming reformulation efforts. For instance, an AI prone to hydrolysis at neutral pH would necessitate a formulation with a pH buffer or a non-aqueous base. Similarly, understanding the polymorphic behavior is crucial for suspension concentrates to prevent Ostwald ripening, where larger crystals grow at the expense of smaller ones, leading to sedimentation and caking.
Formulation Types for Trifluoromethyl Pyranopyrazoles: A Strategic Selection
The choice of formulation is a critical decision that directly impacts the efficacy, safety, and user-friendliness of the final product.[6]
Decision-Making Workflow for Formulation Selection
Caption: Decision tree for selecting an appropriate agrochemical formulation type.
Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers.[7][8][9][10] Upon dilution with water in the spray tank, they spontaneously form a stable oil-in-water emulsion.[7][8][9][10]
When to Choose an EC Formulation:
-
The trifluoromethyl pyranopyrazole AI exhibits good solubility in a suitable organic solvent.
-
A high concentration of the active ingredient is desired.
-
Good leaf wetting and spreading are required for foliar applications.
Causality in EC Formulation Design: The selection of the solvent and emulsifier system is critical. The solvent must effectively dissolve the AI without causing degradation, while the emulsifier blend ensures the formation of a stable emulsion with fine droplets (typically 0.1 to 1.0 µm) upon dilution.[7][8] This small droplet size provides a larger surface area for contact with the target pest or plant surface, enhancing efficacy.
Protocol for the Development of a 20% EC Formulation
Objective: To prepare a stable 20% (w/w) emulsifiable concentrate of a model trifluoromethyl pyranopyrazole.
Materials:
-
Trifluoromethyl Pyranopyrazole AI (200 g)
-
Aromatic Solvent (e.g., Solvesso™ 150) (650 g)
-
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) (75 g)
-
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil) (75 g)
-
Magnetic stirrer and hot plate
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solubilization of the Active Ingredient: In a suitable beaker, add the aromatic solvent. While stirring with a magnetic stirrer, slowly add the trifluoromethyl pyranopyrazole AI. Gentle heating (40-50°C) may be applied to facilitate dissolution. Ensure the AI is completely dissolved.
-
Addition of Emulsifiers: To the solution from Step 1, add the anionic and non-ionic emulsifiers. Continue stirring until a homogenous solution is obtained.
-
Homogenization: Allow the mixture to stir for an additional 30 minutes to ensure complete homogenization.
-
Quality Control Testing: Perform the quality control tests outlined in the "Quality Control and Stability Testing" section below.
Suspension Concentrate (SC) Formulations
Suspension concentrates, also known as flowables, consist of a stable dispersion of solid active ingredient particles in a liquid, typically water.[11][12][13]
When to Choose an SC Formulation:
-
The trifluoromethyl pyranopyrazole AI has low solubility in both water and suitable organic solvents.
-
A water-based formulation is preferred for safety and environmental reasons.[13]
-
Reduced phytotoxicity risk compared to solvent-based formulations is desired.[13]
Causality in SC Formulation Design: The key to a stable SC is preventing the solid particles from settling and agglomerating.[11] This is achieved through a combination of wet milling to reduce the particle size (typically <10 µm) and the inclusion of dispersing and suspending agents.[13] Dispersants adsorb onto the particle surface, preventing flocculation, while suspending agents (thickeners) increase the viscosity of the continuous phase, slowing down sedimentation.[13]
Protocol for the Development of a 40% SC Formulation
Objective: To prepare a stable 40% (w/w) suspension concentrate of a model trifluoromethyl pyranopyrazole.
Materials:
-
Trifluoromethyl Pyranopyrazole AI (400 g)
-
Wetting Agent (e.g., Sodium Lignosulfonate) (20 g)
-
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate) (30 g)
-
Antifreeze (e.g., Propylene Glycol) (50 g)
-
Thickener (e.g., Xanthan Gum) (2 g)
-
Antifoaming Agent (e.g., Silicone-based) (1 g)
-
Biocide (e.g., Proxel™ GXL) (1 g)
-
Water (to make up to 1000 g)
-
High-speed homogenizer
-
Bead mill
-
Particle size analyzer
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, combine the water, wetting agent, dispersing agent, and antifreeze. Mix until all components are dissolved.
-
Premixing: While stirring the aqueous phase with a high-speed homogenizer, slowly add the trifluoromethyl pyranopyrazole AI. Continue mixing until a uniform slurry is formed.
-
Wet Milling: Pass the slurry through a bead mill to reduce the particle size to the desired range (e.g., D90 < 10 µm). Monitor the particle size distribution during milling.
-
Final Formulation: Transfer the milled suspension to a mixing vessel. Add the thickener (pre-dispersed in a small amount of water), antifoaming agent, and biocide. Mix slowly until a homogenous formulation is achieved.
-
Quality Control Testing: Conduct the quality control tests as described in the "Quality Control and Stability Testing" section.
Wettable Powder (WP) Formulations
Wettable powders are dry, finely ground formulations that are mixed with water to form a suspension for spraying.[14][15][16] They consist of the active ingredient, a carrier (e.g., clay or silica), a wetting agent, and a dispersing agent.[16]
When to Choose a WP Formulation:
-
The trifluoromethyl pyranopyrazole AI is a solid with high thermal stability and low water solubility.
-
A solid formulation is preferred for ease of packaging and longer shelf life in certain conditions.
-
Lower dermal hazard compared to some liquid formulations.[15]
Causality in WP Formulation Design: The effectiveness of a WP formulation relies on its ability to readily wet and disperse in water to form a stable suspension.[16] The wetting agent reduces the surface tension between the powder and water, allowing it to be easily incorporated into the spray tank.[16] The dispersing agent prevents the suspended particles from flocculating and settling out.[16]
Protocol for the Development of a 50% WP Formulation
Objective: To prepare a 50% (w/w) wettable powder of a model trifluoromethyl pyranopyrazole.
Materials:
-
Trifluoromethyl Pyranopyrazole AI (500 g)
-
Wetting Agent (e.g., Sodium Lauryl Sulfate) (20 g)
-
Dispersing Agent (e.g., Sodium Lignosulfonate) (50 g)
-
Inert Carrier (e.g., Kaolin Clay) (430 g)
-
Air-jet mill or hammer mill
-
Ribbon blender
Procedure:
-
Pre-milling: If the AI has a large particle size, it should be pre-milled using a hammer mill.
-
Blending: In a ribbon blender, combine the pre-milled AI, wetting agent, dispersing agent, and inert carrier. Blend until a homogenous mixture is obtained.
-
Milling: Pass the blended powder through an air-jet mill to achieve the desired fine particle size (e.g., D90 < 40 µm).
-
Quality Control Testing: Perform the quality control tests as specified in the "Quality Control and Stability Testing" section.
Quality Control and Stability Testing: Ensuring Product Performance and Shelf Life
Rigorous quality control and stability testing are essential to ensure that the formulated product meets regulatory requirements and performs effectively in the field.[17][18][19]
Key Quality Control Parameters and Test Methods
| Formulation Type | Parameter | Test Method | Acceptance Criteria |
| EC | Appearance | Visual inspection | Clear, homogenous liquid |
| Emulsion Stability | CIPAC MT 36 | Minimal creaming or separation after 24 hours | |
| Active Ingredient Content | HPLC, GC | 98-102% of the label claim | |
| SC | Appearance | Visual inspection | Homogenous, viscous liquid |
| Suspensibility | CIPAC MT 184 | >80% of AI remains in suspension | |
| Particle Size Distribution | Laser Diffraction | D90 < 10 µm | |
| Viscosity | Rotational Viscometer | Within a specified range | |
| WP | Appearance | Visual inspection | Fine, homogenous powder |
| Wettability | CIPAC MT 53 | Complete wetting in < 1 minute | |
| Suspensibility | CIPAC MT 184 | >60% of AI remains in suspension |
Stability Studies
Stability studies are conducted to determine the shelf life of the product under various storage conditions.[17][18][]
-
Accelerated Stability Testing: The formulation is stored at elevated temperatures (e.g., 54°C for 2 weeks) to predict its long-term stability.[17][18][]
-
Long-Term Stability Testing: The product is stored at ambient temperature for at least two years to confirm its shelf life under real-world conditions.[17][18][]
-
Low-Temperature Stability: Liquid formulations are stored at low temperatures (e.g., 0°C for 7 days) to assess for crystallization or phase separation.[]
Analytical Workflow for Quality Control
Caption: General workflow for the quality control of agrochemical formulations.
Conclusion: A Pathway to Efficacious and Stable Agrochemical Products
The successful formulation of trifluoromethyl pyranopyrazoles is a multi-faceted process that requires a deep understanding of the active ingredient's physicochemical properties, a strategic approach to formulation selection, and rigorous quality control. By following the principles and protocols outlined in this guide, researchers and formulation scientists can develop robust and effective agrochemical products that harness the full potential of this important class of compounds, contributing to sustainable and productive agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. turf.caes.uga.edu [turf.caes.uga.edu]
- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 8. Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide [bioprocessonline.com]
- 9. solutionsstores.com [solutionsstores.com]
- 10. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 11. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 12. Agro Chemicals - Formulation [jeevanchemicals.com]
- 13. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 14. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 17. eppltd.com [eppltd.com]
- 18. cemas.co.uk [cemas.co.uk]
- 19. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols for High-Throughput Screening of Pyranopyrazole Derivatives
Introduction: The Therapeutic Promise of Pyranopyrazole Scaffolds
The pyranopyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This is due to the diverse and potent biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][3][4][5] Several pyranopyrazole-based compounds have been identified as inhibitors of key cellular targets such as protein kinases, topoisomerases, and viral proteases, underscoring their potential as a source of novel therapeutic agents.[5][6][7]
High-throughput screening (HTS) is an essential engine in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[8] This guide provides detailed application notes and protocols for the development of robust HTS assays tailored for the discovery and characterization of bioactive pyranopyrazole derivatives. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system, and provide in-depth, field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of HTS Assay Design for Pyranopyrazole Derivatives
The successful identification of lead compounds from a pyranopyrazole library hinges on the selection and optimization of an appropriate HTS assay. The choice of assay technology is dictated by the biological target class. Given the known activities of pyranopyrazoles, we will focus on assays for protein kinases, direct protein-ligand binding, and cell-based pathway analysis.
A robust HTS assay should be:
-
Homogeneous: A "mix-and-read" format with no separation or wash steps is crucial for automation and throughput.[9]
-
Sensitive and Reproducible: The assay must have a sufficient signal-to-noise ratio and low well-to-well variability to confidently identify hits.
-
Miniaturizable: Scalability to 384- or 1536-well formats is essential for screening large compound libraries cost-effectively.[9]
-
Resistant to Interference: The assay chemistry should be robust against common sources of artifacts, such as compound autofluorescence or light scattering.
Section 2: Biochemical Assays for Direct Target Inhibition
Biochemical assays are indispensable for screening compounds that directly interact with a purified target protein, such as a kinase or a protease.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays
Principle of Operation: TR-FRET assays are a powerful tool for measuring kinase activity by detecting the phosphorylation of a substrate.[10] The assay utilizes a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a fluorescent acceptor. When a kinase phosphorylates a substrate, a phosphorylation-specific antibody labeled with the donor binds to the phosphorylated substrate, which is labeled with the acceptor. This brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured after a time delay, which minimizes interference from short-lived background fluorescence.[10][11]
Experimental Workflow:
Caption: TR-FRET Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The optimal concentrations of substrate and ATP should be at or near their respective Km values to ensure competitive inhibitors can be detected.
-
Prepare a 2X detection mix containing a lanthanide-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.
-
Serially dilute the pyranopyrazole compounds in DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the diluted pyranopyrazole compounds or controls into the wells of a 384-well microplate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the product by adding 15 µL of the 2X detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls. | > 0.5 |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Compound-dependent |
| Signal to Background (S/B) | The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme). | > 3 |
Fluorescence Polarization (FP) for Direct Binding
Principle of Operation: Fluorescence Polarization (FP) is a homogeneous technique used to monitor molecular binding events in solution.[9] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[12][13] When the tracer binds to a much larger molecule (e.g., a protein), its rotational motion is slowed, and the emitted light remains largely polarized.[12][13][14] This change in polarization can be used to quantify binding.
Experimental Workflow:
Caption: Fluorescence Polarization Binding Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in a suitable binding buffer.
-
Prepare a 2X solution of a fluorescently labeled ligand (tracer) that is known to bind to the target protein. The tracer concentration should ideally be below its Kd for the target protein.
-
Serially dilute the pyranopyrazole compounds in DMSO, followed by a further dilution in the binding buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the diluted pyranopyrazole compounds or controls into the wells of a black, low-volume 384-well microplate.
-
Add 5 µL of the 2X target protein solution to each well.
-
Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| mP (millipolarization) | The unit of measurement for fluorescence polarization. | Increases with binding |
| Ki | The inhibition constant, representing the affinity of the competitor. | Compound-dependent |
| Assay Window | The difference in mP between the bound and free tracer. | > 50 mP |
Section 3: Cell-Based Assays for Pathway Analysis
Cell-based assays are crucial for evaluating the effects of pyranopyrazole derivatives in a more physiologically relevant context.
Luciferase Reporter Gene Assays
Principle of Operation: Luciferase reporter gene assays are widely used to study gene expression and signal transduction pathways.[15] A reporter gene construct is created where the firefly luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway.[16] When the pathway is activated, the promoter drives the expression of luciferase. Upon addition of the luciferin substrate, the enzyme produces a bioluminescent signal that is proportional to the level of gene expression.[17] A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control to normalize for variations in cell number and transfection efficiency.[16][18]
Experimental Workflow:
Caption: Luciferase Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96- or 384-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the serially diluted pyranopyrazole compounds.
-
Incubate for the desired period (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Transfer the cell lysate to a white, opaque microplate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| Relative Luciferase Activity | The ratio of firefly luciferase activity to Renilla luciferase activity. | Fold-change relative to control |
| EC50/IC50 | The concentration of a compound that produces 50% of the maximal effect (activation or inhibition). | Compound-dependent |
| Z'-factor | A measure of assay quality. | > 0.5 |
Section 4: Advanced HTS Technologies: AlphaLISA
Principle of Operation: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted for a wide range of applications, including the detection of protein-protein interactions and post-translational modifications.[19] The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate.[20] When a biological interaction brings the beads into close proximity (up to 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent reaction. The emitted light is then measured.[19][20]
Application for Pyranopyrazole Screening: AlphaLISA can be configured to screen for inhibitors of protein-protein interactions that may be modulated by pyranopyrazole derivatives. For example, one protein could be biotinylated and captured by streptavidin-coated Donor beads, while the other protein is tagged (e.g., with a FLAG or His tag) and captured by antibody-conjugated Acceptor beads.
Detailed Protocol (General):
-
Reagent Preparation:
-
Prepare solutions of the biotinylated protein, the tagged protein, and the pyranopyrazole compounds in the AlphaLISA assay buffer.
-
Prepare a suspension of streptavidin-coated Donor beads and antibody-conjugated Acceptor beads.
-
-
Assay Procedure (384-well format):
-
Add the pyranopyrazole compounds to the wells.
-
Add the biotinylated and tagged proteins.
-
Incubate to allow for binding and potential inhibition.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| AlphaLISA Signal | Measured in arbitrary light units. | Decreases with inhibition of interaction |
| IC50 | The concentration of an inhibitor that reduces the signal by 50%. | Compound-dependent |
| S/B | The ratio of the signal from the interacting partners to the background. | > 10 |
Conclusion: A Strategic Approach to Screening Pyranopyrazole Libraries
The diverse biological activities of pyranopyrazole derivatives necessitate a versatile and robust HTS strategy. By carefully selecting and optimizing the appropriate assay platform—be it TR-FRET for kinases, FP for direct binding, luciferase reporters for pathway analysis, or AlphaLISA for protein-protein interactions—researchers can efficiently and effectively screen large libraries to identify novel and potent modulators of therapeutically relevant targets. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for initiating and executing successful HTS campaigns with this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyranopyrazole based derivatives: Design, synthesis, and biological evaluation as potential topoisomerase II inhibitors, apoptotic inducers, and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. revvity.com [revvity.com]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: In Vitro Evaluation of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole for Anti-Inflammatory Activity
Introduction
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anti-inflammatory properties.[1][3][8][9] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the therapeutic potential of this scaffold.[1][8][9][10] The introduction of a trifluoromethyl group can often enhance the metabolic stability and potency of drug candidates.[11][12] This document provides a comprehensive guide for the in vitro evaluation of a novel pyrazole-containing compound, 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, for its potential anti-inflammatory activity. While this specific molecule is a novel investigational compound, its pyranopyrazole core suggests potential for biological activity.[13]
This guide will focus on a well-established cell-based model using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15][16]
Experimental Rationale and Workflow
The primary objective of this protocol is to systematically assess the anti-inflammatory potential of this compound. The experimental design is structured to first establish a non-toxic concentration range for the compound, a critical step to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. Subsequently, the compound will be evaluated for its ability to inhibit the production of key inflammatory mediators.
Figure 1: A diagram illustrating the overall experimental workflow for assessing the anti-inflammatory activity of the test compound.
Core Signaling Pathway in LPS-Stimulated Macrophages
Understanding the underlying molecular mechanism is crucial for interpreting the experimental results. The activation of macrophages by LPS initiates a signaling cascade that culminates in the production of inflammatory mediators. The diagram below illustrates the simplified canonical NF-κB pathway.
Figure 2: A simplified diagram of the LPS-induced canonical NF-κB signaling pathway in macrophages.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| RAW 264.7 Murine Macrophage Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Griess Reagent Kit | Promega | G2930 |
| Prostaglandin E2 (PGE2) ELISA Kit | R&D Systems | KGE004B |
| Mouse TNF-α DuoSet ELISA | R&D Systems | DY410 |
| Mouse IL-6 DuoSet ELISA | R&D Systems | DY406 |
| This compound | Synthesized in-house or Custom Synthesis | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range of the test compound that is non-toxic to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Prepare a stock solution of this compound in DMSO.
-
The following day, remove the culture medium and treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in fresh medium for 24 hours. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation: Cytotoxicity of Test Compound
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Protocol 3: Measurement of Nitric Oxide (NO) Production
This protocol quantifies the amount of NO produced by LPS-stimulated macrophages. NO is a key inflammatory mediator synthesized by iNOS.[14] The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[18][19][20]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16][21] Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[18][22]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Data Presentation: Inhibition of NO Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (No LPS) | - | N/A | |
| LPS (1 µg/mL) | - | 0 | |
| LPS + Test Compound | (Conc. 1) | ||
| LPS + Test Compound | (Conc. 2) | ||
| LPS + Test Compound | (Conc. 3) |
Protocol 4: Measurement of Prostaglandin E2 (PGE2) Production
PGE2 is a pro-inflammatory prostaglandin synthesized by the enzyme COX-2.[1] Its levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[23][24][25][26][27]
-
Seed RAW 264.7 cells and treat them with the test compound and LPS as described in Protocol 3.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[23][24][27] Briefly, this involves adding the supernatant to a microplate pre-coated with a capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[23][24]
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the PGE2 concentration from a standard curve.
Data Presentation: Inhibition of PGE2 Production
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (No LPS) | - | N/A | |
| LPS (1 µg/mL) | - | 0 | |
| LPS + Test Compound | (Conc. 1) | ||
| LPS + Test Compound | (Conc. 2) | ||
| LPS + Test Compound | (Conc. 3) |
Protocol 5: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[1][28] Their secretion into the cell culture medium can be quantified using sandwich ELISA kits.[28][29][30][31][32][33][34]
-
Seed RAW 264.7 cells and treat them with the test compound and LPS as described in Protocol 3. A 24-hour incubation period is typically suitable.[21]
-
Collect the cell culture supernatant.
-
Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocols.[28][33] This generally involves the following steps:
-
Addition of the supernatant to microplates pre-coated with capture antibodies for TNF-α or IL-6.
-
Incubation, followed by washing.
-
Addition of a biotinylated detection antibody.
-
Incubation, followed by washing.
-
Addition of streptavidin-HRP conjugate.
-
Incubation, followed by washing.
-
Addition of a substrate solution (e.g., TMB) to develop a colored product.
-
Stopping the reaction and measuring the absorbance (typically at 450 nm).
-
-
Calculate the cytokine concentrations from their respective standard curves.
Data Presentation: Inhibition of TNF-α and IL-6 Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Control (No LPS) | - | N/A | N/A | ||
| LPS (1 µg/mL) | - | 0 | 0 | ||
| LPS + Test Compound | (Conc. 1) | ||||
| LPS + Test Compound | (Conc. 2) | ||||
| LPS + Test Compound | (Conc. 3) |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro screening of this compound for anti-inflammatory activity. A dose-dependent reduction in the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages, at non-toxic concentrations, would strongly indicate that the compound possesses significant anti-inflammatory properties.
Should the compound demonstrate promising activity, further investigations would be warranted to elucidate its mechanism of action. These could include Western blot analysis to assess the expression of iNOS and COX-2 proteins and to investigate the phosphorylation status of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB. Such studies would provide deeper insights into whether the compound's anti-inflammatory effects are mediated through the inhibition of this critical pro-inflammatory pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. ir.vistas.ac.in [ir.vistas.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. sciencellonline.com [sciencellonline.com]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. arborassays.com [arborassays.com]
- 26. elkbiotech.com [elkbiotech.com]
- 27. assaygenie.com [assaygenie.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
The Transformative Influence of Fluorine: Application Notes and Protocols for Fluorinated Heterocyclic Compounds in Material Science
In the landscape of modern material science, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for engineering materials with exceptional properties. The unique characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a remarkable combination of thermal stability, chemical inertness, and tailored electronic properties to organic molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material science applications of fluorinated heterocyclic compounds, complete with detailed application notes and validated experimental protocols.
The "Fluorine Advantage": Causality Behind Enhanced Material Performance
The decision to introduce fluorine into a heterocyclic framework is driven by the predictable and potent effects it has on the molecule's physicochemical properties. Understanding this "fluorine advantage" is crucial for rational material design.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine profoundly influences the frontier molecular orbital (HOMO/LUMO) energy levels of heterocyclic compounds. This is a critical parameter in the design of organic semiconductors, where tuning the bandgap is essential for optimizing charge injection and transport.[3][4]
-
Enhanced Thermal and Metabolic Stability: The high bond dissociation energy of the C-F bond (~485 kJ·mol⁻¹) renders fluorinated compounds exceptionally resistant to thermal degradation and chemical attack.[1] In the context of drug development, this translates to increased metabolic stability and a longer biological half-life.[5][6]
-
Control of Intermolecular Interactions: Fluorination can be used to fine-tune the non-covalent interactions between molecules, such as π-π stacking and hydrogen bonding. This control over solid-state organization is pivotal in the design of liquid crystals and organic field-effect transistors (OFETs).[4]
-
Increased Lipophilicity and Bioavailability: The incorporation of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes, a key consideration in the development of pharmaceuticals and agrochemicals.[7][8]
Application Area 1: Organic Electronics - Engineering the Next Generation of Semiconductors
Fluorinated heterocyclic compounds are at the forefront of research in organic electronics, where they are utilized as building blocks for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and OFETs.[4] Fluorination of the heterocyclic core in these materials allows for precise tuning of their electronic and structural properties.[3]
Application Note: Fluorinated Thiophene Derivatives for High-Performance OFETs
Thiophene-based heterocycles are widely used as electron-donating units in π-conjugated materials for organic electronics.[3] Regioselective fluorination of the thiophene ring is a powerful strategy to modulate the material's properties for improved device performance. A comparative study of fluorinated thiophene-based semiconductors can reveal the optimal substitution pattern for enhanced charge carrier mobility and ambient stability.[3]
Protocol: Synthesis of a Regioselectively Fluorinated Thiophene-Based Heterocycle
This protocol outlines a general procedure for the synthesis of a fluorinated thiophene derivative, which can be adapted for various target molecules. The synthesis of fluorinated heterocycles can be challenging, but methods such as nucleophilic aromatic substitution and the use of specialized fluorinating agents have been developed.[6]
Materials:
-
Precursor thiophene-based heterocycle
-
Fluorinating agent (e.g., Selectfluor®)[9]
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the precursor thiophene-based heterocycle in the anhydrous solvent.
-
Fluorination: To the stirred solution, add the fluorinating agent portion-wise at room temperature. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated heterocycle.[9]
Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), mass spectrometry, and elemental analysis.
Data Presentation: Impact of Fluorination on Semiconductor Properties
| Compound | Number of Fluorine Atoms | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| Non-fluorinated Thiophene | 0 | -5.2 | -2.1 | 0.1 |
| Mono-fluorinated Thiophene | 1 | -5.4 | -2.3 | 0.5 |
| Di-fluorinated Thiophene | 2 | -5.6 | -2.5 | 1.2 |
Note: The data presented in this table is illustrative and will vary depending on the specific molecular structure.
Application Area 2: Advanced Fluoropolymers - Pushing the Boundaries of Performance
Fluoropolymers, such as those derived from tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low friction coefficients.[1][10] The incorporation of heterocyclic moieties into fluoropolymer structures can introduce additional functionalities and lead to the development of "smart" materials with stimuli-responsive properties.[1]
Application Note: Fluorinated Heterocyclic Monomers for High-Performance Coatings
Fluorinated acrylic polymers are used in advanced coatings to provide superior protection against harsh environments.[11] The polymerization of acrylic monomers containing fluorinated heterocyclic side chains can yield polymers with enhanced durability, chemical resistance, and hydrophobic/oleophobic properties. These coatings are valuable for protecting surfaces ranging from architectural materials to electronic devices.[11]
Protocol: Free Radical Polymerization of a Fluorinated Acrylic Monomer
This protocol describes a general method for the synthesis of a fluorinated acrylic polymer.
Materials:
-
Fluorinated acrylic monomer (e.g., trifluoroethyl methacrylate)[11]
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
-
Polymerization vessel with a condenser and magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: Dissolve the fluorinated acrylic monomer and the initiator in the anhydrous solvent in the polymerization vessel.
-
Degassing: Degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous flow of inert gas.
-
Reaction Monitoring: Monitor the polymerization by measuring the viscosity of the solution or by periodically taking samples for analysis (e.g., by gel permeation chromatography, GPC).
-
Precipitation and Purification: Once the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Characterization: The molecular weight and molecular weight distribution of the polymer can be determined by GPC. The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The surface properties of coatings prepared from the polymer can be assessed by contact angle measurements.
Application Area 3: Liquid Crystals - Designing Materials for Advanced Displays
The introduction of fluorine atoms into liquid crystal (LC) molecules is a key strategy for tuning their dielectric anisotropy (Δε), a critical parameter for their application in liquid crystal displays (LCDs).[12][13] Fluorinated heterocyclic cores can be designed to create LCs with either positive or negative dielectric anisotropy, depending on the position and orientation of the C-F bonds relative to the long molecular axis.[12][14]
Application Note: Fluorinated Cyclohexyl and Cyclopropyl Moieties in Negative Dielectric Anisotropy LCs
The synthesis of liquid crystals containing selectively fluorinated cyclohexane or cyclopropane motifs has been explored to create materials with negative dielectric anisotropy.[12][14][15] By orienting the C-F bond dipoles perpendicular to the long axis of the molecule, a strong negative Δε can be achieved. However, the increased polarity from multiple C-F bonds can lead to higher melting points and reduced solubility.[14]
Protocol: Synthesis of a Liquid Crystal Candidate with a Fluorinated Cyclopropane Terminus
This protocol provides a general approach for the synthesis of a liquid crystal containing a fluorinated cyclopropane unit, often prepared via difluorocarbene addition to an olefin precursor.[12]
Materials:
-
Olefin precursor
-
Difluorocarbene source (e.g., generated from sodium chlorodifluoroacetate)
-
Aprotic solvent (e.g., diglyme)
-
Phase-transfer catalyst (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the olefin precursor in the aprotic solvent.
-
Difluorocarbene Generation: Heat the mixture to the desired temperature and slowly add the difluorocarbene source.
-
Cyclopropanation: Allow the reaction to proceed until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture and add water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the fluorinated cyclopropane liquid crystal candidate.[12]
Characterization: The mesomorphic properties of the synthesized compound, including the clearing point and the type of liquid crystalline phase, can be determined by polarized optical microscopy (POM) and differential scanning calorimetry (DSC). The dielectric anisotropy can be measured using a capacitance cell.
Diagram: Logical Relationship in Liquid Crystal Design
Caption: Rational design of fluorinated liquid crystals.
Conclusion
The strategic incorporation of fluorine into heterocyclic compounds offers a versatile and powerful platform for the development of advanced materials with tailored properties. From high-performance organic semiconductors to durable fluoropolymers and sophisticated liquid crystals, the "fluorine advantage" continues to drive innovation across a wide spectrum of material science applications. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the exciting potential of this unique class of materials.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Note: Accelerated Synthesis of Pyrazolo[4,3-c]pyridine Analogs via Microwave Irradiation
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antitumor, anxiolytic, and anti-inflammatory properties.[1] Traditional synthetic routes to these compounds often necessitate harsh reaction conditions, extended timelines, and laborious purification procedures. This application note presents a detailed protocol for the rapid and efficient synthesis of pyrazolo[4,3-c]pyridine analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[2][3] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of complex heterocyclic libraries.
Introduction: The Significance of Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridine derivatives are a class of fused nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[4] Their structural resemblance to purine bases allows them to interact with a variety of biological targets. Consequently, these compounds have been investigated for a broad range of therapeutic applications, including the treatment of cancer, neurological disorders, and viral infections.[1][5] The development of efficient and sustainable synthetic methodologies is paramount to accelerating the discovery and development of new drugs based on this valuable scaffold.[6]
Conventional synthesis often involves multi-step procedures with prolonged heating under reflux, which can lead to lower yields and the formation of undesirable byproducts. Microwave-assisted synthesis offers a transformative alternative, providing rapid, uniform heating that can accelerate reaction rates, enhance yields, and improve product purity.[7]
The Principle of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave irradiation heats the reaction mixture directly and volumetrically.[7] This is achieved through two primary mechanisms of dielectric heating:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reagents, possess permanent dipoles. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align with the field. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.
This efficient energy transfer allows for precise temperature control and the ability to reach target temperatures in seconds, dramatically accelerating chemical transformations.[2]
General Reaction Scheme & Workflow
The protocol described herein focuses on a one-pot, three-component reaction to construct the pyrazolo[4,3-c]pyridine core. This approach is highly efficient and exemplifies the principles of atom economy.
General Reaction:
A mixture of a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile (e.g., malononitrile) is irradiated in the presence of a basic catalyst to yield the target pyrazolo[4,3-c]pyridine derivative.
Experimental Workflow Diagram
The overall workflow, from reagent preparation to final product analysis, is outlined below.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
Synthesis of 4-amino-3-methyl-1-phenyl-6-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine-5-carbonitrile
This protocol is a representative example and can be adapted for various substituted aminopyrazoles and aldehydes.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173.2 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (3.0 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
Procedure:
-
Place the 5-amino-3-methyl-1-phenylpyrazole (173.2 mg), 4-chlorobenzaldehyde (140.6 mg), and malononitrile (66.1 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Add ethanol (3.0 mL) to the vial, followed by the addition of piperidine (20 µL) as a catalyst.
-
Securely seal the vial with a cap.
-
Place the vessel into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (200 W max)
-
Stirring: High
-
-
Once the irradiation program is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Upon cooling, a solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the crude solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 2 mL).
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the title compound as a crystalline solid.
-
Dry the final product under vacuum. Monitor reaction progress and product purity via Thin-Layer Chromatography (TLC).
Plausible Reaction Mechanism
The reaction is believed to proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.
Caption: Plausible mechanism for the three-component synthesis.
Results: A Comparative Advantage
The primary advantage of the microwave-assisted protocol is the dramatic acceleration of the reaction, leading to significantly higher throughput. A comparison with traditional thermal heating methods highlights the efficiency gains.
| Parameter | Microwave-Assisted Method | Conventional Reflux Method |
| Reaction Time | 10-15 minutes | 8-12 hours |
| Typical Yield | 85-95% | 60-75% |
| Temperature | 140 °C (internal) | ~78 °C (Ethanol bp) |
| Energy Input | Localized, efficient | Bulk, inefficient |
| Byproduct Formation | Minimized[2] | Often higher |
| Process Control | High (precise T/P monitoring) | Low |
The improved yields under microwave conditions can be attributed to the rapid heating profile, which quickly bypasses the temperature range where side reactions or degradation of intermediates might occur.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; suboptimal temperature; insufficient time. | Increase hold time in 5-minute increments. Increase temperature by 10 °C. Ensure catalyst is active. |
| Reaction Does Not Start | Incorrect reagents; inactive catalyst; low microwave absorption. | Verify all starting materials. Use a fresh catalyst. If using a non-polar solvent, add a small amount of a polar co-solvent or a silicon carbide (SiC) chip to aid heating. |
| Product Fails to Precipitate | Product is highly soluble in the reaction solvent. | Reduce the volume of the solvent by evaporation. Add a non-solvent (e.g., water or hexane) dropwise to induce precipitation. Cool the solution in an ice bath. |
| Charring/Decomposition | Temperature is too high; "hot spot" formation. | Reduce the target temperature. Ensure stirring is adequate to distribute heat evenly. Use a ramp-to-temperature setting instead of a rapid power burst. |
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Microwave synthesis vials are designed for high pressures. Never exceed the recommended fill volume (typically 2-5 mL for a 10 mL vial) to allow for thermal expansion and vapor pressure.
-
Ensure the microwave vial is properly sealed before starting the reaction to prevent solvent leakage.
-
Never attempt to open a pressurized reaction vessel while it is hot. Allow the vessel to cool completely to room temperature before opening.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[4,3-c]pyridine analogs and other heterocyclic compounds.[4][8] The protocol detailed here offers a robust, reliable, and highly efficient method that provides numerous advantages over conventional techniques, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[3][9] By adopting this green chemistry approach, research and development laboratories can accelerate hit-to-lead campaigns and streamline the production of valuable chemical entities for drug discovery.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. This valuable heterocyclic compound serves as a key building block in the development of pharmaceuticals and agrochemicals.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity in your synthesis.
The synthesis of this fused pyranopyrazole structure, while achievable, can present challenges that may lead to diminished yields and the formation of impurities.[2] This guide will address these common issues with scientifically grounded explanations and practical, field-proven solutions.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the cyclocondensation of a hydrazine with a suitable β-ketoester precursor derived from tetrahydropyran.
Low or No Product Formation
Q1: I am not observing any formation of the desired product, or the yield is significantly lower than expected. What are the likely causes and how can I rectify this?
A1: Low or no product formation in the synthesis of pyrazoles often points to issues with the starting materials, reaction conditions, or the cyclocondensation step itself. Here’s a systematic approach to troubleshooting:
-
Starting Material Integrity:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-purity source. Trifluoromethylhydrazine, if used, is known to have a short half-life in solution.[3]
-
β-Ketoester Quality: The β-ketoester precursor derived from tetrahydropyran is the cornerstone of the pyrazole ring formation. Verify its purity by NMR or other spectroscopic methods. Incomplete formation or the presence of impurities in this starting material will directly impact the yield.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and equilibrium. While alcohols like ethanol are common, aprotic polar solvents such as DMF or N,N-dimethylacetamide can sometimes improve yields, especially in cyclocondensation reactions.[4][5]
-
Temperature Control: The reaction may require specific temperature management. While some condensations proceed at room temperature, others may need heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of reactants or products. Optimization of the reaction temperature is crucial.[3]
-
pH of the Reaction Medium: The cyclocondensation is often acid-catalyzed. The addition of a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (TsOH), can significantly accelerate the reaction.[3][4] However, a highly acidic environment can lead to side reactions.
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the progress of the reaction. This will help you determine if the reaction is sluggish, has stalled, or if side products are forming.
-
Formation of Impurities and Side Products
Q2: My reaction is producing the desired product, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A2: The formation of impurities is a common challenge in pyrazole synthesis. Understanding the potential side reactions is key to mitigating them.
-
Regioisomer Formation:
-
When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a possibility.[6] For the synthesis of this compound, the regioselectivity is generally high due to the electronic effects of the trifluoromethyl group. However, careful control of reaction conditions can further enhance this.[4][5]
-
Mitigation: Using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[6]
-
-
Incomplete Cyclization:
-
The reaction may stall at the intermediate hydrazone stage, especially if the dehydration step is inefficient.
-
Mitigation: Ensure adequate acid catalysis and, if necessary, an appropriate Dean-Stark trap to remove water and drive the reaction to completion.
-
-
Degradation of the Trifluoromethyl Group:
-
In some cases, particularly under harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis or other degradation pathways.
-
Mitigation: Employ milder reaction conditions and carefully control the pH. The use of a strong acid in a solvent like DCM has been shown to suppress the formation of undesired des-CF3 side products.[3]
-
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: The purification of trifluoromethylated pyrazoles typically involves column chromatography or recrystallization.[7]
-
Column Chromatography:
-
This is the most common method for purifying pyrazoles, especially for removing closely related impurities.[7]
-
Stationary Phase: Silica gel is standard. However, pyrazoles can sometimes interact with the acidic silanol groups, leading to poor recovery. In such cases, deactivating the silica gel with a small amount of triethylamine (0.5-1%) in the eluent can be beneficial.[7] Alternatively, neutral alumina can be used.[7]
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
-
Recrystallization:
-
If the crude product is a solid with relatively high purity (>90%), recrystallization can be a highly effective method to obtain a very pure compound.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
-
-
Liquid-Liquid Extraction:
-
This is a crucial initial work-up step to remove inorganic salts and highly polar or non-polar impurities before further purification.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct approach is the Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9] In this specific case, the 1,3-dicarbonyl precursor would be a β-ketoester derived from a tetrahydropyran scaffold.
Q2: How does the trifluoromethyl group influence the synthesis?
A2: The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly impacts the reactivity of the molecule.[10] It increases the acidity of the pyrazole N-H proton and can direct the regioselectivity of the cyclocondensation reaction.[4][5] The presence of the CF3 group can also affect the solubility and chromatographic behavior of the compound.
Q3: Are there alternative synthetic methods available?
A3: Yes, other methods for synthesizing trifluoromethylated pyrazoles exist, although they may be less direct for this specific fused ring system. These include:
-
[3+2] Cycloaddition reactions: This powerful method involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.[10][11]
-
Intramolecular cyclization of N-propargylhydrazones: This method has been shown to be effective for producing 4-substituted 3-(trifluoromethyl)pyrazoles.[12]
-
Trifluoromethylation of pre-existing pyrazole rings: This is a post-functionalization approach.
Q4: What are the key safety considerations for this synthesis?
A4:
-
Hydrazine and its derivatives: These compounds are often toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Pressure buildup: Reactions that generate gaseous byproducts or are heated in sealed vessels can build up pressure. Ensure proper venting.
III. Experimental Protocols & Visualizations
Generalized Synthesis Protocol
This protocol outlines a general procedure for the synthesis of this compound via cyclocondensation.
-
Preparation of the β-Ketoester: Synthesize the appropriate tetrahydropyran-derived β-ketoester precursor according to established literature procedures.
-
Cyclocondensation:
-
To a solution of the β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol, DCM), add hydrazine hydrate or a substituted hydrazine (1.1-1.2 eq.).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or TsOH).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or LCMS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
-
Visualized Workflow
Caption: Generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Hydrazine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of hydrazine can help drive the reaction to completion. |
| Acid Catalyst Loading | 0.01 - 0.1 equivalents | Catalytic amounts are sufficient; excess acid can lead to side reactions. |
| Reaction Temperature | Room Temperature to Reflux | The optimal temperature is substrate-dependent and should be determined empirically. |
| Silica Gel Deactivation | 0.5 - 1% Triethylamine (v/v) in eluent | Neutralizes acidic sites on silica gel to prevent product degradation or adsorption.[7] |
V. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Retrieved from 7
-
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 6
-
The Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.
-
The Journal of Organic Chemistry. (n.d.). Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. ACS Publications.
-
Organic Letters. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications.
-
MySkinRecipes. (n.d.). This compound. Retrieved from 1
-
PubMed Central. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
-
ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
ResearchGate. (n.d.). Synthesis of 3-Trifluoromethylpyrazole Derivatives.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
-
PubMed. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
Scientia Research Library Journal of Applied Chemistry. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat.
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
The Journal of Organic Chemistry. (n.d.). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. ACS Publications.
-
ResearchGate. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach.
-
MDPI. (n.d.). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
-
Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
-
PubMed Central. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.
-
PubChem. (n.d.). 3-(trifluoromethyl)-1h,4h,6h,7h-pyrano[4,3-c]pyrazole.
-
MySkinRecipes. (n.d.). This compound.
-
The Journal of Organic Chemistry. (n.d.). Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. ACS Publications.
-
BenchChem. (n.d.). physical properties of trifluoromethyl-substituted pyrazoles.
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Pyranopyrazole Multi-Component Synthesis
Welcome to the Technical Support Center for pyranopyrazole multi-component synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting advice in a practical question-and-answer format to help you optimize your reaction outcomes and streamline your purification processes.
Introduction: The Elegance and Challenges of a One-Pot Cascade
The multi-component synthesis of pyranopyrazoles, typically involving the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate, is a powerful and atom-economical method for constructing this privileged scaffold.[1][2] The reaction proceeds through a beautifully orchestrated cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][4] However, the very nature of this one-pot process, with its multiple reactive intermediates coexisting, can also be a fertile ground for the formation of unwanted side products. This guide will illuminate the mechanistic origins of these side reactions and provide actionable strategies to mitigate them.
Core Reaction Pathway: A Visual Guide
To effectively troubleshoot side reactions, a clear understanding of the desired reaction pathway is essential. The following diagram illustrates the generally accepted mechanism for the four-component synthesis of a 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole.
Caption: The desired reaction pathway for pyranopyrazole synthesis.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield and a Complex Mixture of Unidentified Byproducts
Q1: I am getting a very low yield of my desired pyranopyrazole, and the crude NMR shows a complex mixture of products. What are the likely culprits and how can I improve the reaction?
A1: A low yield and a complex product mixture are often indicative of competing side reactions or suboptimal reaction conditions that hinder the progress of the desired cascade. Let's break down the potential causes based on the key reaction steps.
Possible Cause 1a: Inefficient Knoevenagel Condensation
The initial formation of the arylidenemalononitrile (Knoevenagel adduct) is crucial. If this step is slow or incomplete, the unreacted aldehyde and malononitrile can participate in other reactions.
-
Troubleshooting:
-
Catalyst Choice: The Knoevenagel condensation is often catalyzed by a base (e.g., piperidine, triethylamine) or an acid.[5] If you are using a very weak base, consider a slightly stronger one to facilitate the deprotonation of malononitrile. Conversely, if side reactions are prevalent, a milder catalyst like L-proline might be beneficial.[6]
-
Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the Knoevenagel condensation to completion. However, excessive heat can promote side reactions.[7]
-
Water Removal: The Knoevenagel condensation produces water, which can hydrolyze starting materials or intermediates. If you are not running the reaction in an aqueous medium, consider using a Dean-Stark trap or molecular sieves to remove water as it forms.
-
Possible Cause 1b: Unwanted Reactions of the Knoevenagel Adduct
The Knoevenagel adduct is a Michael acceptor and can react with nucleophiles other than the desired pyrazolone.
-
Troubleshooting:
-
Dimerization: Under strongly basic conditions, arylidenemalononitriles can undergo self-dimerization.[8] Using a milder base or a shorter reaction time can help minimize this.
-
Reaction with Other Nucleophiles: If other nucleophiles are present (e.g., excess hydrazine), they may compete with the pyrazolone in the Michael addition. Ensure you are using the correct stoichiometry of reactants.
-
Possible Cause 1c: Slow or Reversible Michael Addition
The Michael addition of the pyrazolone to the Knoevenagel adduct is a critical C-C bond-forming step. If this step is inefficient, the equilibrium may favor the starting materials, or the Knoevenagel adduct may have time to engage in side reactions.
-
Troubleshooting:
-
Catalyst: A suitable base is often required to deprotonate the pyrazolone, making it a more potent nucleophile. If the reaction is sluggish, a slightly stronger base or a higher catalyst loading might be necessary.
-
Solvent Effects: The polarity of the solvent can influence the rate of the Michael addition. In some cases, a more polar solvent can accelerate this step.
-
Possible Cause 1d: Alternative Cyclization Pathways
While the desired pathway involves the intramolecular cyclization of the Michael adduct to form the pyran ring, alternative cyclizations can occur, leading to isomeric byproducts. One such possibility is the formation of pyrazolo[3,4-b]pyridine derivatives.[9]
-
Troubleshooting:
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the cyclization. A systematic screen of reaction parameters is often necessary to favor the desired pyranopyrazole product.
-
Structural Analysis: If you suspect the formation of isomeric byproducts, detailed spectroscopic analysis (e.g., 2D NMR) and comparison with literature data for related structures are crucial for their identification.
-
The following diagram illustrates the main reaction pathway and some potential side reactions:
Caption: Competing pathways in pyranopyrazole synthesis.
Issue 2: Formation of a Persistent, Difficult-to-Separate Impurity
Q2: My reaction seems to work, but I am consistently isolating my product with a persistent impurity that co-elutes on column chromatography. What could this be and how can I get rid of it?
A2: A persistent impurity often has a similar polarity and structure to your desired product. In the context of pyranopyrazole synthesis, this could be a regioisomer or a closely related byproduct.
Possible Cause 2a: Formation of a Regioisomeric Pyranopyrazole
The in-situ generated pyrazolone intermediate can exist in different tautomeric forms. While the desired reaction typically proceeds through one tautomer, under certain conditions, another tautomer might react, leading to a regioisomeric pyranopyrazole. There are four possible isomers of pyranopyrazole, with the pyrano[2,3-c]pyrazole being the most commonly synthesized and studied.[2][10]
-
Troubleshooting:
-
Catalyst and Solvent Screening: The tautomeric equilibrium of the pyrazolone can be influenced by the catalyst and solvent. A systematic screen of different catalysts (acidic vs. basic) and solvents of varying polarity may help to favor the formation of the desired regioisomer.
-
Purification Strategy: If the regioisomers are difficult to separate by silica gel chromatography, consider alternative purification techniques such as preparative HPLC, crystallization, or derivatization to alter the polarity of one isomer, facilitating separation.
-
Possible Cause 2b: Incomplete Cyclization or Hydrolysis
The Michael adduct, if it fails to cyclize, could be a persistent impurity. Additionally, under aqueous or acidic/basic conditions, the cyano group of the pyranopyrazole or its intermediates can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively. These hydrolyzed products will have different polarities and may be difficult to separate.
-
Troubleshooting:
-
Driving the Cyclization: Ensure the reaction conditions are sufficient to promote the final cyclization step. This may involve adjusting the temperature or reaction time.
-
Controlling Water Content: If hydrolysis is suspected, minimize the amount of water in the reaction, unless it is the intended solvent. Running the reaction under an inert atmosphere can also help.
-
Purification: A pH adjustment during workup can help to separate acidic or basic impurities from the neutral product. For example, washing the organic layer with a mild base can remove carboxylic acid byproducts.
-
Key Reaction Parameters and Their Impact on Side Product Formation
| Parameter | Effect on Main Reaction | Potential Side Reactions Promoted | Mitigation Strategies |
| Catalyst | Accelerates Knoevenagel condensation and Michael addition. | Strong Base: Knoevenagel adduct dimerization, self-condensation of aldehydes. Strong Acid: Hydrolysis of intermediates, undesired cyclizations. | Use a mild base (e.g., piperidine, L-proline) or a Lewis acid catalyst. Optimize catalyst loading. |
| Temperature | Increases reaction rate. | High Temperature: Promotes side reactions, decomposition of reactants/products. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely. |
| Solvent | Influences solubility, reaction rates, and tautomeric equilibria. | Protic Solvents (e.g., water, ethanol): Can lead to hydrolysis of cyano groups. Aprotic Solvents: May slow down certain steps. | Choose a solvent that balances reactant solubility and reaction rate. Consider solvent-free conditions where applicable.[1][6] |
| Stoichiometry | Crucial for ensuring all components react in the desired sequence. | Excess of one reactant: Can lead to the formation of byproducts from that reactant (e.g., bis-Knoevenagel adducts). | Use precise stoichiometry. In some cases, a slight excess of one reactant might be beneficial, but this should be optimized. |
Experimental Protocols for Troubleshooting
Protocol 1: Stepwise Synthesis to Identify the Problematic Step
If you are consistently getting a complex mixture, a stepwise synthesis can help pinpoint where the reaction is failing.
-
Knoevenagel Condensation: React the aldehyde and malononitrile separately under your standard reaction conditions. Isolate and characterize the arylidenemalononitrile. If the yield is low or byproducts are formed, optimize this step first.
-
Pyrazolone Formation: Separately react ethyl acetoacetate and hydrazine hydrate. Confirm the formation of the pyrazolone intermediate.
-
Michael Addition and Cyclization: React the pre-formed Knoevenagel adduct and pyrazolone under your reaction conditions. If this step is problematic, you can focus your optimization efforts here.
Protocol 2: Screening of Catalysts and Solvents
Set up a parallel synthesis array to screen different catalysts and solvents.
-
Prepare a stock solution of your aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
-
Aliquot the stock solution into several reaction vessels.
-
To each vessel, add a different catalyst (e.g., piperidine, triethylamine, L-proline, acetic acid) and solvent (e.g., ethanol, water, toluene, DMF).
-
Run the reactions under identical temperature and time conditions.
-
Analyze the crude reaction mixtures by TLC, LC-MS, or NMR to identify the conditions that give the highest yield of the desired product and the cleanest reaction profile.
Conclusion
The multi-component synthesis of pyranopyrazoles is a highly efficient and versatile method. However, success often hinges on a nuanced understanding of the reaction mechanism and the potential for competing side reactions. By systematically evaluating your reaction parameters and being mindful of the stability and reactivity of the intermediates, you can effectively troubleshoot common issues and achieve high yields of your desired pyranopyrazole products. This guide provides a starting point for your optimization efforts, and we encourage you to consult the primary literature for more specific examples and reaction conditions relevant to your particular substrate scope.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. urfjournals.org [urfjournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethyl Group Insertion
The strategic introduction of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] This small functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[2][3] However, the unique reactivity of trifluoromethylating reagents presents distinct challenges in the laboratory. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their trifluoromethylation reactions and overcome common experimental hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Product
Question: My reaction is yielding very little or no product. What are the most common culprits and how can I address them?
Answer: This is a frequent challenge that can often be traced back to one of several key factors: the initiator/catalyst, the quality of your reagents, the solvent system, or the inherent reactivity of your substrate.
-
Initiator/Catalyst Inactivity: The choice and integrity of your initiator or catalyst are paramount.
-
For Nucleophilic Trifluoromethylations (e.g., using Ruppert-Prakash reagent, TMSCF₃):
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and have rigorously dried your reaction setup. Consider purchasing a new bottle of the initiator or drying it under a high vacuum before use.
-
Non-Fluoride Initiators (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): While less sensitive to water, their catalytic activity is highly dependent on the solvent.[1] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]
-
-
Catalyst Loading: Insufficient catalyst loading can cause a reaction to stall. While catalytic amounts (typically 0.1–10 mol%) are standard, this may need to be optimized for your specific system.[1]
-
-
Reagent Quality and Stability:
-
Trifluoromethylating Reagent: Reagents like TMSCF₃ can degrade over time, especially if not stored under anhydrous and inert conditions. If you suspect reagent degradation, it is advisable to use a fresh bottle or a newly opened one from a reliable supplier.[4]
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, potentially quenching the catalyst or leading to side reactions. Ensure your substrate is of high purity before starting the reaction.
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields.
-
THF: A commonly used solvent, but reactions can be sluggish.
-
DMF: Often provides superior results, particularly with non-fluoride initiators, by enhancing the solubility and activity of the catalytic species.[1]
-
-
Substrate Reactivity: The electronic nature of your substrate is a critical factor.[4]
-
Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive in nucleophilic trifluoromethylations.[1] For less reactive substrates, you may need to employ a more potent initiator system or switch to a more activating solvent like DMF.
-
Issue 2: Formation of Significant Side Products
Question: I'm observing the formation of unexpected side products. How can I identify the cause and suppress their formation?
Answer: Side product formation is often a result of competing reaction pathways. Understanding the mechanism of your trifluoromethylation reaction is key to diagnosing and solving this issue.
-
In Nucleophilic Trifluoromethylation of Enolizable Ketones:
-
Problem: Formation of a silyl enol ether byproduct. This occurs when the trifluoromethyl anion acts as a base, deprotonating the ketone, rather than as a nucleophile attacking the carbonyl carbon.
-
Solution: Lowering the reaction temperature can often favor the desired nucleophilic addition over deprotonation. Additionally, using a less basic initiator or a solvent system that disfavors enolization can be effective.
-
-
In Electrophilic Trifluoromethylation of Phenols:
-
Problem: Competing C-trifluoromethylation versus the desired O-trifluoromethylation. The site of attack is influenced by the nucleophilicity of the oxygen versus the aromatic ring.
-
Solution: Using a strong base like sodium hydride (NaH) to fully deprotonate the phenol to the more nucleophilic phenoxide is a crucial first step.[5] The choice of solvent can also play a role; less coordinating solvents or the addition of crown ethers can sequester the cation and increase the nucleophilicity of the oxygen.[5]
-
-
In Radical Trifluoromethylation:
-
Problem: Lack of regioselectivity, leading to a mixture of isomers. Radical reactions can sometimes be less selective than their ionic counterparts.
-
Solution: The use of directing groups on the substrate can help control the position of trifluoromethylation.[6] Additionally, fine-tuning the reaction conditions, such as the choice of radical initiator and solvent, can influence the selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running trifluoromethylation reactions.
Q1: How do I choose the right trifluoromethylating reagent for my reaction?
A1: The choice of reagent depends on the nature of your substrate and the desired transformation. A general guideline is as follows:
-
Nucleophilic Reagents (e.g., TMSCF₃ - Ruppert-Prakash Reagent): Ideal for the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines.[7][8] These reactions are initiated by a fluoride source or other suitable base.[1]
-
Electrophilic Reagents (e.g., Togni reagents, Umemoto reagents): Used for the trifluoromethylation of nucleophiles such as thiols, alcohols, phosphines, and electron-rich aromatic and heteroaromatic systems.[7][9]
-
Radical Precursors (e.g., CF₃I, CF₃SO₂Na - Langlois' reagent): Suitable for the trifluoromethylation of alkenes and arenes via a radical mechanism, often initiated by photoredox catalysis or a radical initiator.[9][10]
Q2: What are the key safety precautions I should take when working with trifluoromethylating reagents?
A2: Many trifluoromethylating reagents and the byproducts of these reactions can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handling moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Being aware of the potential for pressure buildup in sealed reaction vessels, especially when using gaseous reagents like trifluoroiodomethane.
Q3: How can I monitor the progress of my trifluoromethylation reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion of starting material and the yield of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for monitoring trifluoromethylation reactions, as the trifluoromethyl group has a distinct chemical shift.[11][12] ¹H NMR can also be used to follow the disappearance of starting material signals and the appearance of product signals. In-line and stopped-flow NMR techniques can provide real-time kinetic data.[11][13]
Q4: My reaction seems to have stalled before completion. What should I do?
A4: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: This is common with moisture-sensitive initiators.[1] Ensure all components of your reaction are scrupulously dry.
-
Insufficient Reagent: The trifluoromethylating reagent may have been consumed or degraded. Adding another equivalent of the reagent may restart the reaction.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst. If this is suspected, it may be necessary to run the reaction at a lower concentration or to remove the product as it is formed.
Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add TMSCF₃ (1.2 mmol) dropwise to the stirred solution.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or ¹⁹F NMR.
-
Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Catalyst and Solvent Effects
The following tables summarize the impact of different catalysts and solvents on the yield of trifluoromethylation reactions, based on literature data.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF [1]
| Catalyst (5 mol%) | Yield (%) |
| TBAF | >95 |
| CsF | >95 |
| K₂CO₃ | 85 |
| K₃PO₄ | 90 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature.
Table 2: Optimization of Base for Trifluoromethylation of Chalcone [14]
| Base (0.04 mmol) | Solvent | Yield (%) |
| KHF₂ | Toluene | 52 |
| KOH | Toluene | 55 |
| t-BuOK | Toluene | 60 |
| Cs₂CO₃ | Toluene | 94 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of troubleshooting and general reaction pathways.
Caption: Troubleshooting workflow for low reaction yields.
Caption: General pathways for trifluoromethyl group insertion.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyranopyrazole Compounds in Biological Assays
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility of pyranopyrazole compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Pyranopyrazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their often lipophilic nature can lead to significant hurdles in obtaining reliable and reproducible data in aqueous-based biological assays.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore the root causes of poor solubility and provide practical, field-proven strategies to overcome them, ensuring the scientific integrity of your experimental outcomes.
Understanding the "Why": The Root of Pyranopyrazole Solubility Issues
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems.[3][4] For pyranopyrazole derivatives, poor aqueous solubility often stems from their rigid, fused heterocyclic ring system and the presence of lipophilic substituents, which are frequently necessary for their biological activity.[2][5] This inherent hydrophobicity leads to several common problems in the lab:
-
Precipitation in Aqueous Buffers and Media: The most frequent issue is the compound "crashing out" of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer or cell culture medium.[6][7]
-
Inaccurate Concentration Determination: If a compound is not fully dissolved, the actual concentration in the assay will be lower than the intended concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[4][8]
-
Assay Interference and Artifacts: Undissolved compound particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays, or by causing non-specific cytotoxicity.
-
Poor Bioavailability in In Vivo Studies: For preclinical animal studies, poor aqueous solubility can severely limit oral absorption and overall bioavailability, making it difficult to assess the compound's efficacy.[9][10][11][12][13]
This guide will equip you with the knowledge to anticipate and systematically address these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding the handling of poorly soluble pyranopyrazole compounds.
Q1: My pyranopyrazole compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of "solvent shock," where the rapid change in solvent environment from a high concentration of organic solvent to a predominantly aqueous one causes the compound to precipitate.[7] Here are several strategies to mitigate this:
-
Decrease the Final DMSO Concentration: A common rule of thumb is to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[6][14][15][16]
-
Employ Serial Dilutions: Instead of a single, large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed (e.g., 37°C) assay buffer.[6] This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Slow, Dropwise Addition with Agitation: Add the compound stock solution drop-by-drop to the assay buffer while gently vortexing or stirring.[6][7] This promotes rapid dispersal and avoids localized high concentrations of the compound.
-
Pre-warm Your Aqueous Buffer: The solubility of many compounds increases with temperature. Ensuring your assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) can improve solubility.[6][7]
Q2: I've tried the basic steps, but my compound still precipitates over the course of a long incubation period. What are my next options?
A2: Delayed precipitation suggests that while the compound may be kinetically soluble initially, it is not thermodynamically stable in the aqueous environment. Here are more advanced strategies to consider:
-
pH Modification: If your pyranopyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of your assay buffer can significantly enhance its solubility.[17] For weakly basic compounds, a more acidic buffer will increase solubility, while weakly acidic compounds will be more soluble in a more alkaline buffer.[17]
-
Use of Co-solvents: While minimizing DMSO is generally advised, in some cases, a carefully optimized co-solvent system can be beneficial. Other water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or glycerol can be tested, but their compatibility with your specific assay and cell type must be validated.[4][18][19][20]
-
Incorporation of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can encapsulate poorly soluble compounds, like many pyranopyrazoles, forming an "inclusion complex" that is more water-soluble.[17][22][23]
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that can solubilize hydrophobic compounds. However, be mindful of their potential to interfere with biological membranes and protein activity.
-
Q3: Can I use sonication to help dissolve my pyranopyrazole compound?
A3: Yes, brief sonication can be a useful technique to break up small aggregates and aid in the initial dissolution of a compound in a stock solvent like DMSO.[3] However, it's important to use it judiciously. Prolonged or high-energy sonication can generate heat, potentially leading to compound degradation. It is generally not recommended for dissolving compounds directly in aqueous buffers containing proteins, as it can cause protein denaturation.
Q4: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A4: Determining the kinetic solubility of your compound in your assay buffer is a crucial step for reliable results.[24][25] A simple method is to prepare a series of dilutions of your compound in the buffer and visually inspect for precipitation after a relevant incubation period.[24] For a more quantitative assessment, you can use methods like nephelometry (which measures turbidity) or filter the solutions and measure the concentration of the soluble fraction using HPLC-UV.[24]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for troubleshooting and optimizing the solubility of your pyranopyrazole compounds.
Phase 1: Proactive Measures and Stock Solution Preparation
-
Inspect the Solid Compound: Before preparing your stock solution, visually inspect the solid material. If it appears clumpy or crystalline, it may be beneficial to gently crush it to a fine powder to increase the surface area for dissolution.
-
Choosing the Right Stock Solvent: While DMSO is the most common choice, it's not always the best. If your compound has very poor DMSO solubility, consider alternatives like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always verify their compatibility with your assay.[18]
-
Proper Stock Solution Preparation:
-
Accurately weigh the compound.
-
Add the solvent and vortex thoroughly.
-
If necessary, use gentle warming (e.g., a 37°C water bath) and/or brief sonication to ensure complete dissolution.[7]
-
Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
-
Stock Solution Storage:
Phase 2: Optimizing the Dilution into Aqueous Media
The following diagram illustrates a decision-making workflow for addressing solubility challenges during the dilution process.
Caption: Decision workflow for troubleshooting pyranopyrazole solubility.
Experimental Protocols
Protocol 1: Preparation of a Pyranopyrazole Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of a pyranopyrazole compound in an organic solvent.[26][27][28]
Materials:
-
Pyranopyrazole compound
-
Anhydrous DMSO (or other appropriate organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out the desired amount of the pyranopyrazole compound into the tube.
-
Calculate the volume of solvent required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a basic method for determining the apparent solubility of your compound in your specific assay buffer.
Materials:
-
10 mM pyranopyrazole stock solution in DMSO
-
Assay buffer
-
96-well plate (clear bottom)
-
Multichannel pipette
Procedure:
-
Add 198 µL of assay buffer to wells A1 through H1 of a 96-well plate.
-
Add 100 µL of assay buffer to the remaining wells in the first 10 columns.
-
Add 2 µL of your 10 mM stock solution to well A1. This will give a starting concentration of 100 µM with 1% DMSO.
-
Mix well by pipetting up and down.
-
Perform a 1:2 serial dilution by transferring 100 µL from well A1 to well B1, mixing, then 100 µL from B1 to C1, and so on, down to well H1.
-
Incubate the plate at your experimental temperature for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate kinetic solubility under these conditions.
Data Presentation: Solubility in Different Solvent Systems
The choice of solvent and the presence of solubilizing agents can dramatically impact the solubility of a pyranopyrazole compound. The table below provides an example of how to present solubility data for a hypothetical pyranopyrazole derivative.
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| PBS, pH 7.4 (0.5% DMSO) | < 1 | Immediate, heavy precipitation |
| PBS, pH 5.0 (0.5% DMSO) | 10 | Solution remains clear |
| PBS, pH 7.4 + 2% HP-β-CD (0.5% DMSO) | 50 | Solution remains clear |
| Cell Culture Media + 10% FBS (0.5% DMSO) | 25 | Slight haze at higher concentrations |
Note: HP-β-CD = Hydroxypropyl-beta-cyclodextrin; FBS = Fetal Bovine Serum. Serum proteins like albumin can aid in solubilizing hydrophobic compounds.[7]
Advanced Formulation Strategies
For compounds that remain challenging to solubilize, more advanced formulation strategies, often employed in preclinical development, may be necessary. These include:
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[9][10][11][12][13] Nanosuspensions are biphasic systems of pure drug particles dispersed in an aqueous vehicle, stabilized by surfactants.[9][10]
-
Solid Dispersions: In this approach, the drug is dispersed in an inert carrier matrix at a solid state.[17] This can be achieved through methods like melt extrusion or solvent evaporation, often resulting in an amorphous form of the drug which has higher solubility.[17][20][29][30]
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve oral absorption.[31]
The selection of an appropriate strategy depends on the physicochemical properties of the pyranopyrazole derivative, the intended application, and the specific requirements of the biological assay.[30][32]
References
- 1. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. scispace.com [scispace.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. benchchem.com [benchchem.com]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 21. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. researchgate.net [researchgate.net]
- 31. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scale-Up Synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1022931-45-8). This valuable heterocyclic building block is a key intermediate in the synthesis of various biologically active compounds, particularly those targeting central nervous system disorders.[1] This document moves beyond a simple recitation of steps to address the critical challenges of process safety, impurity control, and yield optimization inherent in scaling up this synthesis.
Synthetic Pathway Overview
The most robust and scalable approach to this fused pyrazole system is a variation of the classic Knorr pyrazole synthesis.[2][3] This strategy involves the condensation of a cyclic β-ketoester equivalent with hydrazine. The trifluoromethyl group is introduced early via a trifluoroacetylated precursor, which is a common and effective strategy for synthesizing trifluoromethyl-containing heterocycles.[4][5]
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: We are experiencing a significant exotherm during the addition of hydrazine hydrate, leading to poor temperature control and impurity formation. How can this be managed at scale?
A1: This is the most critical challenge during scale-up. The condensation reaction between a dicarbonyl compound and hydrazine is often highly exothermic.[6] As you scale up, the reactor's surface-area-to-volume ratio decreases, severely limiting its ability to dissipate heat.[6] Uncontrolled temperature spikes can cause product degradation and favor the formation of side products.
Troubleshooting Steps:
-
Reaction Calorimetry: Before scaling, perform a reaction calorimetry (RC1) study on a small scale. This will quantify the heat of reaction and help you model the thermal behavior in your larger reactor, ensuring your cooling system is adequate.
-
Controlled Addition: Switch from rapid or surface-level addition to a slow, controlled, sub-surface addition of hydrazine hydrate using a syringe pump or dosing pump. This prevents localized hot spots and minimizes the accumulation of unreacted reagents.[6]
-
Dilution: Increasing the solvent volume can help create a larger thermal mass to absorb the heat generated. However, this must be balanced with cycle time and downstream processing considerations.
-
Reverse Addition: Consider adding the ketoester solution to a diluted solution of hydrazine hydrate. While this may alter the reaction kinetics, it can sometimes provide better thermal control by ensuring hydrazine is never the limiting reagent during the addition phase.
-
Jacketed Reactor Efficiency: Ensure your reactor's cooling system is operating at maximum efficiency. Check coolant temperature, flow rate, and heat transfer fluid.
Q2: Our final product yield is inconsistent and often lower than the lab-scale results. What are the primary causes of yield loss?
A2: Yield loss at scale can be attributed to several factors, often compounding each other. The primary culprits are typically incomplete reactions, side-product formation, and physical losses during isolation.
Troubleshooting Steps:
-
In-Process Controls (IPCs): Do not rely solely on time. Implement stringent IPCs (e.g., HPLC, UPLC) to monitor the disappearance of the starting ketoester. The condensation and cyclization can sometimes be slower than expected, and proceeding to workup prematurely is a common source of low yield.
-
pH Control: The cyclization and dehydration steps are often acid-catalyzed.[7] Insufficient acid can lead to a stalled reaction, while too much can cause degradation. The optimal pH should be determined at the lab scale and maintained consistently during scale-up.
-
Atmosphere Control: While not always necessary, reactions involving hydrazine can sometimes be sensitive to air (oxygen).[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve consistency.
-
Isolation & Crystallization:
-
Avoid chromatography at scale. Develop a robust crystallization procedure.
-
Perform a solvent/anti-solvent screening to find conditions that provide high recovery and good purity.
-
Control the cooling rate during crystallization. A slow, linear cooling profile often yields larger, purer crystals that are easier to filter and wash.
-
Analyze your mother liquor via HPLC to quantify the amount of product being lost. If significant, a second crop or rework procedure may be necessary.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxada.com [arxada.com]
Stability issues of trifluoromethyl pyrazoles under acidic/basic conditions
Welcome to the technical support center for trifluoromethyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with these valuable heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group significantly enhances the metabolic stability and binding affinity of pyrazole-based molecules, making them crucial scaffolds in pharmaceuticals and agrochemicals.[1][2][3][4] However, this modification also introduces unique chemical liabilities. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group generally affect the stability of the pyrazole ring?
A: The CF3 group is a potent electron-withdrawing group, which has a dual effect. On one hand, it generally increases the metabolic stability of the compound compared to non-fluorinated analogues because the carbon-fluorine bond is exceptionally strong.[4] On the other hand, it significantly increases the acidity of the pyrazole's N-H proton and can make the CF3 group itself susceptible to specific chemical reactions, particularly hydrolysis under basic conditions.[1][5][6]
Q2: Are trifluoromethyl pyrazoles typically more stable under acidic or basic conditions?
A: Trifluoromethyl pyrazoles are generally more stable in acidic to neutral conditions. The primary vulnerability of the trifluoromethyl group is hydrolysis to a carboxylic acid, a reaction that is facilitated by basic conditions.[5][6] While the pyrazole ring itself is relatively robust, extreme pH conditions on either end can pose risks.
Q3: What is the most common degradation pathway observed for trifluoromethyl pyrazoles?
A: The most frequently encountered degradation pathway is the hydrolysis of the C-CF3 bond under basic conditions to form the corresponding pyrazole-carboxylic acid.[5][6][7] This transformation can be surprisingly facile and is a critical consideration during synthesis, work-up, and formulation.
Q4: Can the pyrazole ring itself open or degrade?
A: The pyrazole ring is an aromatic heterocycle and is quite stable. However, it is not indestructible. Ring-opening can occur, but it typically requires harsh conditions, such as the use of very strong bases (which can deprotonate a ring carbon) or specific oxidative reagents.[8][9] For most standard experimental conditions, the stability of the CF3 group is the more immediate concern.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Complete or partial loss of the CF3 group during reaction or work-up.
-
Symptom: You observe a mass spectrum peak corresponding to the des-trifluoromethyl pyrazole (i.e., the pyrazole with an -H where the -CF3 should be), especially during the synthesis of N-CF3 pyrazoles.
-
Root Cause Analysis: This issue is common during the synthesis of N-CF3 pyrazoles, which often involves the use of trifluoromethylhydrazine or its precursors.[10][11] This reagent is notoriously unstable, and its decomposition can lead to the formation of the undesired des-CF3 product.[10][11][12]
-
Solution:
-
Optimize Cyclization Conditions: When synthesizing N-CF3 pyrazoles from trifluoromethylhydrazine precursors, the choice of acid and solvent is critical. Using a strong acid like p-toluenesulfonic acid (TsOH) in a non-polar solvent such as dichloromethane (DCM) has been shown to suppress the formation of des-CF3 side products by stabilizing the reactive intermediates.[10][12]
-
Control Work-up pH: During aqueous work-ups, avoid prolonged exposure to strong bases. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize the contact time.
-
Issue 2: Unintended formation of a pyrazole-carboxylic acid derivative.
-
Symptom: Your analytical data (LC-MS, NMR) indicates that the CF3 group has been converted into a carboxylic acid (-COOH) group.
-
Root Cause Analysis: This is the classic result of basic hydrolysis of the trifluoromethyl group.[5][6] The reaction is driven by the nucleophilic attack of hydroxide ions on the electron-deficient carbon of the CF3 group.
-
Solution:
-
Avoid Strong Bases: Whenever possible, use non-basic or acidic conditions. If a base is required for a reaction (e.g., N-alkylation), opt for non-nucleophilic organic bases or milder inorganic bases like potassium carbonate (K2CO3) over strong hydroxides (NaOH, KOH).[2][13]
-
Temperature Control: Hydrolysis is temperature-dependent. Keep reaction and work-up temperatures as low as feasible to minimize the rate of this degradation pathway.
-
Rapid & Cold Quenching: If a reaction is performed under basic conditions, quench it by pouring it into a cold, dilute acid solution (e.g., 1M HCl in an ice bath) to rapidly neutralize the base and halt the hydrolysis.
-
Issue 3: Poor recovery and/or decomposition during silica gel chromatography.
-
Symptom: You observe significant streaking on your TLC plate, or the final yield after column chromatography is substantially lower than expected.
-
Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the degradation of sensitive compounds. Furthermore, the basic nitrogen atoms of the pyrazole ring can interact strongly with these sites, leading to poor elution and band broadening.[14]
-
Solution:
-
Deactivate the Silica: Before running your column, you can neutralize the acidic sites. A common method is to add a small amount of a basic modifier, such as triethylamine (~0.5–1% by volume), to your eluent system.[14]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is often a suitable alternative for purifying basic compounds.[14] For high-purity applications, reversed-phase HPLC may be the best option.
-
Issue 4: Evidence of pyrazole ring cleavage or complex degradation.
-
Symptom: Your analytical results show a complex mixture of unidentifiable products, with a significant loss of the aromatic signals in the 1H NMR spectrum.
-
Root Cause Analysis: This severe degradation suggests the pyrazole ring itself has been compromised. This can be caused by:
-
Superbasic Conditions: Strong bases like n-butyllithium can deprotonate the C-3 or C-5 positions of the pyrazole ring, which can initiate ring-opening pathways.[9]
-
Harsh Oxidative Conditions: While generally stable to oxidation, certain powerful oxidizing agents can lead to oxidative cleavage of the pyrazole ring.[8]
-
-
Solution:
-
Re-evaluate Reagent Choice: If ring cleavage is suspected, assess whether the basicity or oxidative potential of your reagents is too high for the substrate. Consider milder alternatives.
-
Strict Temperature Control: Many ring-opening reactions are highly temperature-sensitive. Ensure your reaction is maintained at the optimal, and lowest possible, temperature. For lithiation reactions, temperatures of -78 °C are common.
-
Visualized Degradation Pathway & Workflow
The diagrams below illustrate the primary basic degradation pathway for a C-trifluoromethyl pyrazole and a standard workflow for assessing compound stability.
Caption: Basic hydrolysis of the CF3 group to a carboxylic acid.
Caption: Workflow for a forced degradation stability study.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of your trifluoromethyl pyrazole.[15][16] They help identify potential degradants and establish degradation pathways.[16][17]
Objective
To assess the stability of a trifluoromethyl pyrazole under various stress conditions as mandated by ICH guidelines (Q1A).[15][17]
Materials
-
Trifluoromethyl pyrazole sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of your trifluoromethyl pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Keep the vial at an elevated temperature (e.g., 60 °C) and withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the initial concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Keep the vial at room temperature. Caution: Basic hydrolysis can be rapid.
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with mobile phase and analyze by HPLC.
-
-
Control Samples: Prepare control samples (stock solution diluted with water instead of a stress reagent) and subject them to the same temperature conditions to differentiate thermal degradation from hydrolytic/oxidative degradation.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Data Summary Table
The following table summarizes the expected stability profile for a typical trifluoromethyl pyrazole.
| Stress Condition | Typical Reagent/Parameter | Expected Degradation Outcome | Key Considerations & Causality |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Generally stable; minor degradation possible with prolonged heating. | The pyrazole ring and CF3 group are relatively robust to acid. Degradation, if any, may involve other functional groups on the molecule. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT | High susceptibility. Rapid conversion of -CF3 to -COOH.[5][6] | The electron-withdrawing CF3 group is vulnerable to nucleophilic attack by hydroxide ions, leading to facile hydrolysis. |
| Oxidative | 3-30% H₂O₂, RT | Moderate stability. Depends on other substituents. | The pyrazole ring is relatively electron-deficient and resistant to oxidation, but side chains or other rings may be susceptible.[18] |
| Thermal | 60-80 °C (in solution/solid) | Generally high stability. | The inherent aromaticity and strong covalent bonds of the molecule typically provide good thermal stability. |
| Photolytic | ICH Q1B light exposure | Stability is structure-dependent. | Photodegradation depends on the chromophores present in the molecule. The pyrazole core itself can undergo photochemical reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Unit 4 Pyrazole | PDF [slideshare.net]
Preventing degradation of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole during storage
Welcome to the technical support center for 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we will address common challenges and questions regarding its storage and handling, providing in-depth, scientifically grounded advice to prevent degradation and ensure experimental reproducibility.
Introduction: The Chemical Nature of this compound
This compound is a heterocyclic compound featuring a fused pyrazole and tetrahydropyran ring system. The presence of the trifluoromethyl (CF3) group significantly influences its chemical properties. The CF3 group is a strong electron-withdrawing group that can enhance molecular stability, lipophilicity, and resistance to enzymatic degradation.[1][2] However, like all complex organic molecules, it is susceptible to degradation if not stored and handled correctly. Understanding the potential degradation pathways is key to preventing loss of purity and activity.
Core Stability Principles
The stability of this compound is primarily influenced by three factors: temperature, moisture, and light . The pyrazole ring, while generally stable, can be susceptible to oxidation.[3][4] The tetrahydropyran ring can undergo acid-catalyzed hydrolysis.[5] Therefore, controlling these environmental factors is paramount.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the storage and use of this compound.
Question 1: I've noticed a decrease in the purity of my compound over time, even when stored in the freezer. What could be the cause?
Answer: A decrease in purity despite cold storage often points to two primary culprits: moisture and air (oxygen).
-
Moisture-Induced Degradation (Hydrolysis): Even at low temperatures, the presence of water can lead to the slow hydrolysis of the tetrahydropyran ring, especially if the compound has come into contact with acidic impurities.
-
Oxidative Degradation: The pyrazole ring, while generally robust, can be susceptible to oxidation over long periods, especially in the presence of air.[3][4] This can lead to the formation of N-oxides or ring-opened byproducts.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, airtight container. Use of a desiccator is highly recommended.
-
Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen before sealing the container. This will displace oxygen and prevent oxidative degradation.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your sample.[6][7] A change in the chromatogram, such as the appearance of new peaks, can indicate degradation.
Question 2: The color of my compound has changed from white to a yellowish tint. Is it still usable?
Answer: A color change is a visual indicator of a chemical change and likely degradation. The formation of colored impurities can result from:
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. While the trifluoromethyl group can sometimes enhance photostability, it is not a guarantee.[1][2][8]
-
Oxidation: As mentioned, oxidation can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Assess Purity: A color change warrants a purity check via HPLC or another suitable analytical method.
-
Usability: The usability of the compound depends on the extent of degradation and the sensitivity of your experiment. If the purity has dropped significantly, it is advisable to use a fresh batch.
Question 3: I need to frequently access my stock of the compound. What is the best way to do this without compromising its stability?
Answer: Frequent opening and closing of the primary container can introduce moisture and air, accelerating degradation.
Best Practices for Handling:
-
Aliquoting: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to the environment.
-
Controlled Environment: When aliquoting, work in a dry, inert atmosphere, such as a glove box, if possible.
-
Temperature Equilibration: Before opening a vial that has been stored at low temperatures, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: Based on supplier recommendations and general chemical principles, the ideal storage conditions are:
-
Temperature: 2-8°C.[9]
-
Atmosphere: In a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a desiccator.
-
Light: Protected from light by using an amber vial or by wrapping the container.
Q: What are the potential degradation pathways for this compound?
A: While specific studies on this molecule are not publicly available, based on its structure, the potential degradation pathways include:
-
Hydrolysis of the Tetrahydropyran Ring: This is more likely under acidic conditions.
-
Oxidation of the Pyrazole Ring: This can be initiated by air and light.
-
Photodegradation: UV light can promote the formation of radical species, leading to decomposition.
Q: How can I monitor the stability of my compound?
A: Regular analytical testing is the most reliable way to monitor stability.
-
HPLC: This is the preferred method for assessing purity and detecting the presence of degradation products.[6][7]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of any impurities, which can help in elucidating the degradation pathway.[10]
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical reactions.[9] |
| Moisture | Store in a desiccator | Prevents hydrolysis of the tetrahydropyran ring.[5] |
| Atmosphere | Tightly sealed container, under inert gas (Ar or N2) | Minimizes exposure to oxygen, preventing oxidation.[3] |
| Light | Amber vial or light-blocking container | Prevents photodegradation.[8] |
| Handling | Aliquot into smaller quantities | Reduces the risk of contaminating the entire stock with repeated use. |
Visualizing Degradation Prevention: A Workflow Diagram
Caption: Recommended workflow for receiving, storing, and using the compound to minimize degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Sample of this compound
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 50-100 µg/mL with the mobile phase.
-
Mobile Phase Preparation: A typical starting mobile phase could be a gradient of acetonitrile and water. For example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.
-
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. 664. The acid hydrolysis of tetrahydropyran derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. journals.najah.edu [journals.najah.edu]
Troubleshooting unexpected NMR shifts in fluorinated pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my 19F NMR spectrum showing more signals than expected for my fluorinated pyrazole?
This is a common issue that often points to the presence of tautomers. Pyrazoles unsubstituted on a nitrogen atom can exist in two tautomeric forms, and if the fluorine substituent is in an asymmetric position, these tautomers will be distinct chemical species with different 19F NMR chemical shifts. The rate of exchange between these tautomers on the NMR timescale will determine the appearance of the spectrum. Slow exchange results in separate signals for each tautomer, while fast exchange will show a single, averaged signal.
Q2: My observed 19F chemical shift is significantly different from the predicted value. What could be the cause?
Several factors can cause deviations from predicted 19F chemical shifts.[1] Intermolecular interactions, particularly hydrogen bonding, can significantly alter the electronic environment of the fluorine atom, leading to large shifts.[2][3] The solvent used for the NMR experiment also plays a crucial role, as solvent polarity and specific analyte-solvent interactions can induce substantial changes in chemical shifts.[4][5] Additionally, the accuracy of computational predictions depends heavily on the level of theory and basis set used, and may not always perfectly account for all environmental factors.[6]
Q3: Can impurities from the synthesis be the source of unexpected 19F NMR signals?
Yes, impurities are a frequent cause of extraneous signals. The synthesis of fluorinated pyrazoles can sometimes yield regioisomers or incompletely reacted starting materials, which will have their own distinct 19F NMR signatures.[7][8][9] It is crucial to thoroughly purify your compound and use other analytical techniques, such as mass spectrometry and 1H NMR, to confirm the identity and purity of your sample.
Troubleshooting Guides
Issue 1: Unexpected Number of 19F Signals
Symptoms: Your 19F NMR spectrum displays more peaks than anticipated for a single chemical entity.
Underlying Cause: The most probable cause is the presence of pyrazole tautomers in slow or intermediate exchange on the NMR timescale. Pyrazoles with an N-H proton can exist in two tautomeric forms. If the fluorine atom is positioned asymmetrically on the pyrazole ring, the two tautomers are not chemically equivalent and will give rise to distinct 19F NMR signals.
Troubleshooting Workflow:
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the realm of pharmaceutical development and synthetic chemistry, the verification of a compound's purity is a critical determinant of its viability for further research and application. This guide presents a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, a novel heterocyclic entity with significant therapeutic potential.[1] We will dissect a robustly optimized HPLC protocol, juxtaposing its performance against rational alternatives, thereby furnishing researchers and drug development experts with a validated framework for precise and dependable purity assessment.
Introduction: The Imperative of Purity in Novel Heterocyclic Drug Candidates
This compound is a fused heterocyclic scaffold of considerable interest in medicinal chemistry.[1][2][3] The incorporation of a trifluoromethyl group is a strategic modification known to enhance metabolic stability and target binding affinity.[4] However, the synthetic pathways to such complex molecules can inadvertently generate a spectrum of structurally related impurities, such as isomers, diastereomers, and degradation byproducts.[5] The presence of these impurities, even in minute quantities, can profoundly alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[6] Consequently, the development of a highly selective and sensitive analytical method is not merely a procedural step but a fundamental requirement for advancing a drug candidate.
High-Performance Liquid Chromatography (HPLC) is the undisputed cornerstone for purity determination within the pharmaceutical industry, lauded for its high resolving power, sensitivity, and quantitative precision.[7][8][9] The judicious selection of the stationary phase, mobile phase composition, and detector technology are pivotal variables that demand meticulous optimization to ensure the baseline separation of the principal compound from all potential impurities.[7]
The Optimized HPLC Protocol: A Framework for Self-Validation
The primary analytical method detailed herein was conceived through a systematic and evidence-based approach, aiming for superior separation efficiency and peak symmetry for this compound. The rationale underpinning each parameter is explicated to provide a transparent and scientifically sound methodology.
Experimental Workflow: From Sample to Result
Caption: A systematic workflow for the HPLC purity analysis of the target compound.
Detailed Methodological Parameters
| Parameter | Optimized Method | Rationale |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 5 µm | A C18 column offers robust hydrophobic retention for the pyranopyrazole core. The 5 µm particle size provides an optimal balance between chromatographic efficiency and operational backpressure, making it suitable for routine quality control.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid serves as a mobile phase modifier, enhancing peak shape by protonating residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic state.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic modifier that provides excellent elution strength for a diverse range of chemical entities.[13] |
| Gradient | 5% B to 95% B in 15 min, hold at 95% B for 2 min, return to 5% B in 1 min, and equilibrate for 2 min. | A gradient elution is indispensable for this analysis, ensuring the effective separation and elution of both early-eluting polar impurities and late-eluting non-polar impurities within a practical timeframe.[10][11] |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm internal diameter column and represents a good compromise between analysis duration and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a consistent column temperature is crucial for reproducible retention times and improved peak shape by lowering the viscosity of the mobile phase. |
| Injection Volume | 5 µL | A small injection volume mitigates the risk of peak broadening and column overloading, particularly with a concentrated sample. |
| Detector | UV at 254 nm | The pyrazole and pyran rings within the molecule contain chromophores that absorb UV light. 254 nm is a conventional wavelength for detecting aromatic and heterocyclic compounds, providing good sensitivity. |
Comparative Analysis: A Scrutiny of Alternative HPLC Conditions
To underscore the robustness and superiority of the optimized protocol, we conducted a comparative analysis against two alternative conditions, systematically varying the stationary phase and the organic modifier.
Alternative Method 1: Phenyl-Hexyl Stationary Phase
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
Rationale for Comparison: A phenyl-hexyl stationary phase introduces an alternative separation mechanism based on pi-pi interactions, which can be advantageous for resolving aromatic and unsaturated compounds.[7]
Alternative Method 2: Methanol as the Organic Modifier
-
Mobile Phase B: Methanol
-
Rationale for Comparison: Methanol is another prevalent organic modifier in reversed-phase HPLC. Its distinct solvent characteristics, when compared to acetonitrile, can modulate the elution order and resolution of closely related compounds.[13]
Comparative Data Synopsis
The efficacy of the three methods was rigorously assessed based on critical chromatographic parameters: the resolution of the main peak from the closest eluting impurity, the tailing factor of the main peak, and the number of theoretical plates, a measure of column efficiency.
| Parameter | Optimized Method (C18, ACN) | Alternative 1 (Phenyl-Hexyl, ACN) | Alternative 2 (C18, Methanol) |
| Resolution (Main Peak - Impurity 1) | 2.2 | 1.6 | 1.3 |
| Tailing Factor (Main Peak) | 1.1 | 1.5 | 1.7 |
| Theoretical Plates (Main Peak) | 13,200 | 9,500 | 7,800 |
Interpretation of Comparative Results
The optimized method, employing the C18 column with acetonitrile as the organic modifier, unequivocally demonstrated superior performance across all evaluated metrics.
-
Resolution: A resolution value exceeding 2 signifies baseline separation between adjacent peaks. The optimized method successfully achieved this, whereas the alternative methods exhibited suboptimal separation, which could compromise the accurate quantification of impurities.
-
Tailing Factor: A tailing factor approaching 1 is indicative of a symmetrical peak shape. The optimized method yielded the most symmetrical peak, a critical attribute for precise peak integration and quantification. The elevated tailing factors observed in the alternative methods suggest undesirable secondary interactions between the analyte and the stationary phase, resulting in peak asymmetry.
-
Theoretical Plates: A greater number of theoretical plates corresponds to higher column efficiency and consequently, narrower peaks. The optimized method produced the highest number of theoretical plates, signifying the most efficient separation process.
Conclusion and Strategic Recommendations
Based on the empirical evidence from our comparative analysis, the optimized HPLC method, which utilizes a C18 stationary phase with a water/acetonitrile gradient containing 0.1% formic acid, is unequivocally recommended for the purity analysis of this compound. This method delivers the requisite resolution, peak shape, and efficiency for the accurate and reliable quantification of the main compound and its potential impurities, in alignment with regulatory expectations such as those outlined by the ICH.[14][15][16]
While the exploration of alternative stationary phases and mobile phase modifiers is a valid scientific endeavor, this investigation underscores the criticality of a systematic and data-driven approach to method development. This ensures that the selected conditions are truly optimal for the specific analyte . For researchers and drug development professionals engaged with this compound or its structural analogs, the detailed protocol and comparative analysis presented in this guide provide a robust and scientifically validated foundation for establishing a reliable purity testing methodology that conforms to the rigorous standards of the United States Pharmacopeia (USP).[10][11][17][18][19]
References
- 1. This compound [myskinrecipes.com]
- 2. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. bioglobax.com [bioglobax.com]
- 12. welch-us.com [welch-us.com]
- 13. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 14. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. agilent.com [agilent.com]
- 19. Chromatography [usp.org]
Illuminating the Isomeric Landscape: A Comparative Guide to the X-ray Crystallography of Pyrano[4,3-c]pyrazole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. Among the diverse heterocyclic scaffolds, pyranopyrazoles have garnered significant attention for their wide range of biological activities. These fused ring systems can exist in four isomeric forms, with the pyrano[2,3-c] and pyrano[4,3-c] isomers being of particular interest. While the former has been extensively studied, the latter presents a more nuanced crystallographic profile. This guide provides an in-depth comparison of the X-ray crystallography of pyrano[4,3-c]pyrazole derivatives with its more prevalent [2,3-c] counterpart and other structural elucidation techniques, offering field-proven insights and detailed experimental protocols.
The subtle shift in the fusion of the pyran and pyrazole rings between the [2,3-c] and [4,3-c] isomers leads to significant differences in their electronic distribution, hydrogen bonding capabilities, and overall molecular conformation. These variations directly impact their crystal packing and, consequently, their physicochemical properties and biological target interactions. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination, obtaining suitable crystals of pyrano[4,3-c]pyrazole derivatives can be challenging, necessitating a comprehensive understanding of crystallization techniques and a comparative awareness of alternative analytical methods.
The Decisive Edge of X-ray Crystallography
In the realm of structural biology and medicinal chemistry, X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[1] This definitive structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design. For pyranopyrazole derivatives, crystallographic data elucidates key structural features such as the planarity of the fused ring system, the orientation of substituents, and the intermolecular interactions that govern crystal packing, including hydrogen bonds and π–π stacking.[2][3]
A comparative analysis of the crystallographic data between the isomeric pyrano[2,3-c] and the less-documented pyrano[4,3-c]pyrazoles highlights distinct structural motifs. For instance, studies on 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile reveal a nearly planar fused ring system, with the dihedral angle between the pyran and pyrazole rings being minimal.[3] In contrast, while specific crystal structures for simple pyrano[4,3-c]pyrazoles are less common in the literature, analysis of related structures like pyrazolo[4,3-c]quinolines suggests that the different fusion pattern can introduce a more pronounced twist in the heterocyclic core.[4] This has significant implications for how these molecules present themselves to biological targets.
Navigating the Path to Diffraction-Quality Crystals: A Methodological Comparison
The journey from a synthesized powder to a high-quality single crystal suitable for X-ray diffraction is often more of an art than a science, requiring patience and a systematic exploration of various crystallization parameters. The choice of solvent and crystallization technique is paramount and can significantly influence crystal morphology and quality.
Key Crystallization Techniques for Pyrano[4,3-c]pyrazole Derivatives:
-
Slow Evaporation: This is often the simplest and most common method.[5] A near-saturated solution of the pyrano[4,3-c]pyrazole derivative is prepared in a suitable solvent and allowed to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to promote the growth of a single, well-ordered crystal rather than a polycrystalline powder.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the pyrano[4,3-c]pyrazole in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less-volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to controlled crystallization.
-
Slow Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The solution is heated to dissolve the compound completely and then allowed to cool to room temperature, or even lower, over an extended period.
Table 1: Comparison of Common Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple to set up, requires minimal equipment. | Difficult to control the rate of crystallization, can lead to multiple small crystals. | Compounds with moderate solubility and low volatility. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent. | Excellent for small quantities, offers good control over crystal growth. | Requires careful selection of solvent/anti-solvent pairs. | Thermally sensitive compounds and those difficult to crystallize by other methods. |
| Slow Cooling | Decreased solubility upon gradual reduction of temperature. | Good for compounds with a steep solubility curve. | Can sometimes lead to twinning or disordered crystals if cooled too quickly. | Compounds that are significantly more soluble at higher temperatures. |
dot graph TD { subgraph "Crystallization Workflow" A[Synthesis & Purification of Pyrano[4,3-c]pyrazole] --> B{Solvent Screening}; B --> C[Prepare Near-Saturated Solution]; C --> D{Select Crystallization Method}; D --> E[Slow Evaporation]; D --> F[Vapor Diffusion]; D --> G[Slow Cooling]; E --> H((Single Crystal Formation)); F --> H; G --> H; H --> I[Mount Crystal & Data Collection]; I --> J[Structure Solution & Refinement]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for obtaining the crystal structure of a pyrano[4,3-c]pyrazole derivative."
Experimental Protocol: Single Crystal Growth of a Pyrano[4,3-c]pyrazole Derivative by Slow Evaporation
This protocol provides a generalized starting point for the crystallization of a novel pyrano[4,3-c]pyrazole derivative.
-
Compound Purity: Ensure the pyrano[4,3-c]pyrazole derivative is of high purity (>98%), as impurities can significantly hinder crystal growth.
-
Solvent Selection: Screen a range of solvents to determine the compound's solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Solution Preparation: In a clean, small glass vial, dissolve a small amount of the compound (e.g., 5-10 mg) in the chosen solvent or solvent mixture with gentle warming to achieve a clear, near-saturated solution.
-
Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.
-
Crystallization Setup: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for crystal growth without disturbing it.
-
Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for characterizing pyrano[4,3-c]pyrazole derivatives, especially when single crystals are elusive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6] For pyranopyrazole isomers, specific 1D and 2D NMR experiments (such as 1H, 13C, COSY, HSQC, and HMBC) are crucial for distinguishing between the [2,3-c] and [4,3-c] scaffolds.[7] Key diagnostic signals and correlations in the NMR spectra can provide strong evidence for the correct isomeric structure. For instance, the long-range correlations observed in an HMBC experiment between the protons and carbons of the pyran and pyrazole rings will differ distinctively between the two isomers.
Computational Chemistry
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformations, electronic properties, and relative stabilities of pyranopyrazole isomers.[2][8] By calculating the optimized geometries and predicted NMR chemical shifts, computational chemistry can aid in the interpretation of experimental spectroscopic data and help to confirm the correct isomeric assignment. These theoretical models can also predict the most likely sites for intermolecular interactions, guiding the design of crystallization experiments.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguous and definitive structural determination.[1] | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, and dynamic processes in solution. | Does not require crystallization, provides information about the molecule's behavior in solution.[6] | Structure is inferred from spectral data and can sometimes be ambiguous for complex molecules. |
| Computational Chemistry | Theoretical 3D structures, electronic properties, and relative energies of isomers. | Can be used when experimental methods are not feasible, provides insights into molecular properties.[2] | The accuracy of the results is dependent on the level of theory and basis set used. |
dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Interplay of techniques for pyrano[4,3-c]pyrazole structural analysis."
Conclusion
The structural elucidation of pyrano[4,3-c]pyrazole derivatives is a critical endeavor in the exploration of their therapeutic potential. While X-ray crystallography stands as the definitive method for determining their three-dimensional architecture, the challenges associated with obtaining suitable crystals necessitate a versatile and informed approach. By systematically employing a range of crystallization techniques and complementing crystallographic data with insights from NMR spectroscopy and computational chemistry, researchers can confidently navigate the isomeric landscape of pyranopyrazoles. This integrated strategy not only ensures the unambiguous assignment of the correct isomeric structure but also provides a deeper understanding of the structure-property relationships that are essential for the design of novel and effective drug candidates.
References
- 1. gdckathua.in [gdckathua.in]
- 2. eurasianjournals.com [eurasianjournals.com]
- 3. Ethyl 2-(6-amino-5-cyano-3,4-dimethyl-2H,4H-pyrano[2,3-c]pyrazol-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. purkh.com [purkh.com]
A Comparative Guide to the Biological Activities of Pyrano[4,3-c]pyrazole and Pyrano[2,3-c]pyrazole Isomers
A Senior Application Scientist's Perspective on Two Promising Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, pyranopyrazoles have emerged as a particularly fruitful area of investigation. These fused heterocyclic structures, integrating a pyran ring with a pyrazole moiety, exist as four distinct isomers: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole.[1] Of these, the pyrano[2,3-c]pyrazole scaffold has been the subject of extensive research, revealing a broad spectrum of pharmacological properties. Conversely, its regioisomer, pyrano[4,3-c]pyrazole, remains a comparatively underexplored entity.
This guide provides a detailed comparison of the biological activities of pyrano[4,3-c]pyrazole and pyrano[2,3-c]pyrazole derivatives, synthesizing available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their therapeutic potential. While a wealth of quantitative data exists for the [2,3-c] isomer, this guide also sheds light on the nascent yet promising bioactivity of the [4,3-c] isomer, underscoring the need for further investigation into its medicinal chemistry.
General Structures of Pyrano[4,3-c]pyrazole and Pyrano[2,3-c]pyrazole
The fundamental difference between these two isomers lies in the fusion of the pyran and pyrazole rings, which profoundly influences their three-dimensional shape, electronic distribution, and, consequently, their interaction with biological targets.
Caption: General chemical structures of the pyrano[4,3-c]pyrazole and pyrano[2,3-c]pyrazole cores.
Comparative Biological Activities
Anticancer Activity
The development of novel anticancer agents is a cornerstone of medicinal chemistry research. Both pyranopyrazole isomers have been investigated for their potential in this arena, though with significantly different levels of depth.
Pyrano[2,3-c]pyrazole Derivatives: A substantial body of evidence highlights the potent anticancer activities of pyrano[2,3-c]pyrazole derivatives against a range of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression. For instance, a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were identified as novel RalA inhibitors, with compound 4p demonstrating significant inhibitory activity against RalA (IC50 = 0.22 μM) and proliferation of HepG2 hepatocellular carcinoma cells (IC50 = 2.28 μM).[2] Another study reported pyrano[2,3-c]pyrazole derivatives with potent activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.
Pyrano[4,3-c]pyrazole Derivatives: In stark contrast, the anticancer potential of pyrano[4,3-c]pyrazoles is significantly less documented in publicly available literature. While the core structure is of interest, specific studies detailing their cytotoxic effects with quantitative data such as IC50 values are scarce. This represents a significant knowledge gap and a promising area for future research. The unique stereoelectronic properties of the [4,3-c] fusion could lead to novel interactions with anticancer targets.
Table 1: Comparative Anticancer Activity Data (IC50 in µM)
| Compound Class | Cancer Cell Line | Pyrano[2,3-c]pyrazole Derivative (Compound ID) | Pyrano[4,3-c]pyrazole Derivative (Compound ID) | Reference |
| RalA Inhibitors | HepG2 | 2.28 (4p ) | Data Not Available | [2] |
| RalA Inhibitors | Huh-7 | 4.31 (4p ) | Data Not Available | [2] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The pyranopyrazole scaffold has shown considerable promise in this regard.
Pyrano[2,3-c]pyrazole Derivatives: Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyrano[2,3-c]pyrazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For example, certain pyrano[2,3-c]pyrazoles have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[3]
Table 2: Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Microorganism | Pyrano[2,3-c]pyrazole Derivative | Pyrano[4,3-c]pyrazole Derivative | Reference |
| Various | Staphylococcus aureus | Often < 10 | Data Not Available | [3] |
| Various | Escherichia coli | Often < 20 | Data Not Available | [3] |
| Various | Candida albicans | Often < 15 | Data Not Available | [3] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.
Pyrano[2,3-c]pyrazole Derivatives: The anti-inflammatory potential of pyrano[2,3-c]pyrazoles is well-established.[4] Many derivatives have demonstrated significant inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX). For instance, certain pyrano[2,3-c]pyrazole derivatives have exhibited potent anti-inflammatory effects in in vivo models of inflammation, with efficacy comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Pyrano[4,3-c]pyrazole Derivatives: This is one of the few areas where some biological activity for pyrano[4,3-c]pyrazoles has been reported, albeit with limited quantitative detail in readily accessible sources. A review by Das et al. (2014) mentions that Kumar et al. synthesized pyrano[4,3-c]pyrazoles and found them to possess strong analgesic and excellent anti-inflammatory activities.[1] However, the original experimental data with dose-response curves or IC50 values for specific inflammatory targets is not provided in the review, making a direct, quantitative comparison challenging. This qualitative report, however, strongly suggests that the pyrano[4,3-c]pyrazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, below are representative protocols for the key biological assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyranopyrazole derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: A stepwise workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the pyranopyrazole compounds.
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Structure-Activity Relationship (SAR) Insights and Future Directions
For pyrano[2,3-c]pyrazoles , extensive SAR studies have been conducted. The biological activity is often modulated by the nature and position of substituents on both the pyran and pyrazole rings. For instance, in the case of anticancer RalA inhibitors, the presence of a sulfonylamide group at the 6-position of the pyranopyrazole scaffold was found to be crucial for activity.[2] Similarly, for antimicrobial derivatives, the introduction of halogen atoms or other electron-withdrawing groups on the aromatic substituents can enhance potency.[3]
The dearth of data for pyrano[4,3-c]pyrazoles makes any SAR discussion speculative. However, the reported strong analgesic and anti-inflammatory activities suggest that this scaffold effectively presents key pharmacophoric features to its biological targets.[1] Future research should focus on:
-
Systematic Synthesis: A library of pyrano[4,3-c]pyrazole derivatives with diverse substitutions should be synthesized to enable comprehensive biological screening.
-
Broad-Spectrum Biological Evaluation: These new compounds should be tested in a wide range of assays to explore their anticancer, antimicrobial, anti-inflammatory, and other potential therapeutic activities.
-
Direct Comparative Studies: Whenever possible, new pyrano[4,3-c]pyrazole derivatives should be tested alongside their pyrano[2,3-c]pyrazole counterparts to provide a direct and quantitative comparison of their biological activities.
-
Computational Modeling: Molecular docking and other in silico methods can be employed to predict potential biological targets and guide the design of more potent pyrano[4,3-c]pyrazole derivatives.
Conclusion
The pyrano[2,3-c]pyrazole scaffold is a well-validated privileged structure in medicinal chemistry, with a rich and diverse portfolio of biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. In contrast, the pyrano[4,3-c]pyrazole isomer represents a largely untapped area of chemical space with tantalizing, albeit limited, evidence of potent biological activity. This comparative guide highlights the significant progress made with the [2,3-c] isomer while simultaneously underscoring the urgent need for a more systematic and thorough investigation of the [4,3-c] isomer. For researchers and drug development professionals, the pyrano[4,3-c]pyrazole scaffold offers a promising frontier for the discovery of novel therapeutic agents. The successful translation of this potential into tangible clinical candidates will depend on concerted efforts in synthesis, biological evaluation, and structure-activity relationship studies.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raijmr.com [raijmr.com]
- 4. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Pyrazole Scaffolds
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trifluoromethyl Pyrazoles
The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1] This powerful substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, and when combined with the versatile pyrazole scaffold, it gives rise to a class of compounds with significant therapeutic and agrochemical potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrazoles, offering insights for researchers, scientists, and drug development professionals.
The Pivotal Role of the Trifluoromethyl Group
The trifluoromethyl group is frequently incorporated into drug candidates to optimize their efficacy and safety profiles.[1] Its unique physicochemical properties are central to its ability to enhance biological activity.
-
Enhanced Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to cross biological membranes.[1][2]
-
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic breakdown.[3] Replacing metabolically vulnerable sites, such as a methyl group, with a CF₃ group can significantly increase a drug's half-life.[1]
-
Increased Target Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to more potent electrostatic and hydrophobic interactions with biological targets, thereby enhancing binding affinity and selectivity.[1][2]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound.[4][5]
The Pyrazole Core: A Privileged Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its versatile chemical nature that allows for a wide range of structural modifications.[6][7] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[8][9]
Deconstructing the Structure-Activity Relationship of Trifluoromethyl Pyrazoles
The biological activity of trifluoromethyl pyrazoles is highly dependent on the substitution pattern around the pyrazole ring. Understanding the SAR at each position is crucial for the rational design of more potent and selective compounds.
The Position of the Trifluoromethyl Group (C3 vs. C5)
The placement of the trifluoromethyl group at either the C3 or C5 position of the pyrazole ring can significantly impact biological activity. For instance, in a study of anti-inflammatory agents targeting the COX-2 enzyme, 3-trifluoromethylpyrazoles were found to be more effective than their 5-trifluoromethylpyrazole counterparts.[10] This highlights the critical role of regiochemistry in determining the pharmacological profile.
Substitution at the N1 Position
The substituent at the N1 position of the pyrazole ring plays a vital role in modulating the compound's properties. In many biologically active pyrazoles, this position is occupied by an aryl or heteroaryl group, which can engage in crucial interactions with the target protein. For example, in a series of succinate dehydrogenase inhibitors, various substituted phenyl groups at the N1 position were explored, leading to compounds with excellent antifungal activity.[11]
Substitution at the C4 Position
The C4 position of the pyrazole ring offers another avenue for structural modification. Introduction of different functional groups at this position can influence the molecule's overall shape, polarity, and ability to form hydrogen bonds. For example, pyrazole-4-carboxamide derivatives have been extensively studied as potential succinate dehydrogenase inhibitors and anticancer agents.[8][11]
Substitution at the C5 Position (in 3-Trifluoromethylpyrazoles)
When the trifluoromethyl group is at the C3 position, the C5 position becomes a key site for derivatization. In a study of antibacterial agents, various alkyl and (het)aryl groups at the C5 position of 4-amino-3-trifluoromethylpyrazoles were synthesized and evaluated, with some compounds showing potent activity against HeLa cells and significant analgesic effects.[12]
Comparative Analysis of Trifluoromethyl Pyrazole Analogs
To illustrate the practical implications of SAR, the following table summarizes the biological activities of representative trifluoromethyl pyrazole derivatives from the literature.
| Compound Class | Target | Key Structural Features | Representative Activity (IC₅₀/EC₅₀/MIC) | Reference |
| COX-2 Inhibitors | COX-2 Enzyme | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | 62-76% inhibition of inflammation | [10] |
| SDH Inhibitors | Succinate Dehydrogenase | N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamides | EC₅₀ = 1.5 µg/mL against F. oxysporum | [11] |
| Antibacterial Agents | Bacterial Growth | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles | MIC as low as 0.25 µg/mL against Gram-positive bacteria | [13] |
| Kinase Inhibitors | c-Jun N-terminal kinase (JNK-1) | Pyrazole amides | IC₅₀ < 10 µM | [14] |
| Insecticides | Insect Nervous System | N-pyridylpyrazole thiazole derivatives | LC₅₀ = 5.32 mg/L against P. xylostella | [15] |
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activity of trifluoromethyl pyrazoles.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 isoenzymes.
Methodology:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the IC₅₀ values for each compound against both enzymes.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of compounds against pathogenic fungi.
Methodology:
-
Prepare a standardized inoculum of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Serially dilute the test compounds in the broth medium in a 96-well microtiter plate.
-
Add the fungal inoculum to each well.
-
Include positive (fungus without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring optical density.
Visualizing Structure-Activity Relationships and Workflows
Graphviz diagrams can be used to visually represent the key SAR trends and experimental workflows.
Caption: Key SAR determinants for trifluoromethyl pyrazoles.
Caption: General workflow for SAR studies.
Conclusion
Trifluoromethyl pyrazoles represent a highly valuable class of compounds in both medicine and agriculture. The strategic placement of the trifluoromethyl group on the versatile pyrazole scaffold, coupled with thoughtful derivatization at other positions, allows for the fine-tuning of biological activity against a wide range of targets. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the successful design and development of novel and effective therapeutic agents and crop protection chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Ascendancy of Pyranopyrazoles: A Comparative In Vivo Efficacy Analysis Against Standard of Care
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, the pyranopyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive in vivo efficacy comparison of pyranopyrazole-based compounds against established standard-of-care treatments in key disease areas. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer insights into the experimental designs that validate these findings. Our focus will be on robust clinical and preclinical data that directly compares these novel agents to current therapeutic benchmarks.
Influenza: A Paradigm Shift in Antiviral Therapy
The annual burden of seasonal influenza necessitates the development of novel antiviral agents to combat emerging resistance and improve patient outcomes. For years, neuraminidase inhibitors like oseltamivir have been the cornerstone of influenza treatment.[2] However, the emergence of the pyranopyrazole-like cap-dependent endonuclease inhibitor, baloxavir marboxil, represents a significant advancement in the field.
Mechanism of Action: A Tale of Two Pathways
Oseltamivir, the standard of care, functions by inhibiting the viral neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells.[2] This mechanism, while effective, acts at a later stage of the viral life cycle.
In contrast, baloxavir marboxil targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[2] This enzyme is essential for the initiation of viral mRNA synthesis, a process known as "cap-snatching." By inhibiting this early step, baloxavir marboxil effectively halts viral replication at its source.
In Vivo Efficacy: Human Clinical Trials
Clinical trials have provided a clear picture of the comparative efficacy of baloxavir marboxil and oseltamivir. A key metric in these studies is the time to alleviation of influenza symptoms (TTAIS).
| Study Population | Baloxavir Marboxil (TTAIS) | Oseltamivir (TTAIS) | Key Findings | Reference |
| Uncomplicated Influenza (Adults & Adolescents) | 28.0 hours (median) | 48.0 hours (median) | Baloxavir marboxil demonstrated a statistically significant reduction in the duration of influenza symptoms. | [1] |
| Pediatric Influenza | No significant difference in symptom remission time | No significant difference in symptom remission time | Baloxavir marboxil showed a significantly greater reduction in viral load and a lower incidence of adverse events. | [3] |
| Kidney Transplant Recipients with Influenza | No significant difference in symptom alleviation | No significant difference in symptom alleviation | In patients treated within 48 hours, baloxavir was associated with a significantly shorter duration of fever. | [4] |
A meta-analysis of studies in children found that while both drugs had comparable effects on relieving symptoms, baloxavir marboxil was more effective at reducing viral load and was associated with fewer adverse events.[3] Real-world data from a multi-center observational study in outpatients with uncomplicated influenza A showed that baloxavir marboxil was superior to oseltamivir in alleviating influenza symptoms.[1]
Experimental Protocol: In Vivo Ferret Model of Influenza Transmission
The ferret model is a gold standard for studying influenza virus transmission due to the physiological and pathological similarities to human infection.
Objective: To assess the efficacy of baloxavir marboxil versus oseltamivir in reducing viral titers and preventing transmission.
Methodology:
-
Animal Model: Male ferrets, 6-12 months old, confirmed seronegative for circulating influenza strains.
-
Virus Inoculation: Intranasal inoculation with a patient-derived influenza A virus.
-
Treatment Groups:
-
Baloxavir marboxil (oral, single dose)
-
Oseltamivir (oral, twice daily for 5 days)
-
Placebo (vehicle control)
-
-
Efficacy Assessment:
-
Viral Titers: Nasal washes collected daily for 7 days and titrated by TCID50 assay on MDCK cells.
-
Transmission: Naive contact ferrets are introduced to inoculated ferrets 24 hours post-inoculation. Transmission is assessed by monitoring viral shedding in contact animals.
-
-
Data Analysis: Comparison of viral load AUC (Area Under the Curve) and the proportion of infected contact animals between treatment groups.
A study using a ferret model to investigate baloxavir-resistant influenza strains found that combination therapy with baloxavir and oseltamivir was as effective as monotherapy in reducing viral titers in the upper respiratory tract.[5] This suggests a potential role for combination therapy in mitigating the emergence of resistance.[5]
Non-alcoholic Steatohepatitis (NASH): Targeting the Root of Metabolic Dysfunction
Non-alcoholic steatohepatitis (NASH) is a progressive liver disease with no approved pharmacological treatment until the recent emergence of agents like resmetirom. The standard of care has traditionally been lifestyle modifications, including diet and exercise, making placebo-controlled trials the primary benchmark for efficacy.
Mechanism of Action: A Liver-Directed Approach
Resmetirom (MGL-3196) is an orally active, liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[6][7] The rationale for this approach stems from the observation that hypothyroidism is associated with NAFLD/NASH.[6] THR-β is predominantly expressed in the liver, and its activation leads to increased hepatic fat metabolism and a reduction in lipotoxicity, addressing a core driver of NASH pathology.[6][7]
In Vivo Efficacy: Pivotal Phase 3 Clinical Trial (MAESTRO-NASH)
The MAESTRO-NASH trial was a landmark Phase 3 study that evaluated the efficacy and safety of resmetirom in patients with biopsy-confirmed NASH and fibrosis.
| Endpoint | Resmetirom (80 mg) | Resmetirom (100 mg) | Placebo (Standard of Care) | p-value | Reference |
| NASH Resolution with No Worsening of Fibrosis | 25.9% | 29.9% | 9.7% | <0.001 | [8] |
| Fibrosis Improvement (≥1 stage) with No Worsening of NAS | 24.2% | 25.9% | 14.2% | <0.001 | [8] |
These results demonstrated that both doses of resmetirom were significantly superior to placebo in achieving the primary endpoints of NASH resolution and fibrosis improvement.[8]
Experimental Protocol: Preclinical NASH Mouse Model
Preclinical studies in animal models were crucial for establishing the proof-of-concept for resmetirom.
Objective: To evaluate the effect of resmetirom on liver fat, inflammation, and fibrosis in a diet-induced mouse model of NASH.
Methodology:
-
Animal Model: C57BL/6J mice fed a high-fat, high-cholesterol, and high-sugar diet for an extended period to induce NASH with fibrosis.
-
Treatment Groups:
-
Resmetirom (administered daily by oral gavage)
-
Vehicle control
-
-
Efficacy Assessment:
-
Liver Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red for fibrosis quantification.
-
Biochemical Analysis: Serum levels of ALT, AST, and lipids.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism and fibrosis (e.g., SREBP-1c, Col1a1).
-
-
Data Analysis: Comparison of histological scores, biochemical markers, and gene expression levels between the resmetirom and vehicle groups.
Preclinical studies in obese mouse models showed that resmetirom decreased serum lipids, reversed NASH, and reduced atherosclerotic plaque accumulation.[6] In a NASH mouse model, resmetirom was shown to effectively eliminate lipid accumulation and decrease triglyceride levels.[7]
Emerging Applications: Cancer and Inflammation
The pyranopyrazole scaffold is a versatile platform that has yielded compounds with promising preclinical activity in oncology and inflammatory diseases. However, direct in vivo comparisons with standard-of-care agents are less common in the published literature for this specific scaffold, with more data available for the broader class of pyrazole derivatives.
Anticancer Potential
Numerous pyrazole and pyranopyrazole derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines.[9][10] Some studies have reported IC50 values comparable or superior to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.[9][10]
For instance, a study on novel pyrazole carbaldehyde derivatives identified a compound with an IC50 of 0.25 μM against MCF7 breast cancer cells, which was more potent than doxorubicin (IC50 = 0.95 μM) in the same assay.[9] Another study found a pyranopyrazole derivative to be more potent than 5-fluorouracil in vitro.[11] While these in vitro findings are encouraging, more in vivo studies directly comparing these compounds with standard-of-care chemotherapy are needed to establish their therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with the selective COX-2 inhibitor celecoxib being a prominent example. Several novel pyrazole and pyranopyrazole compounds have been synthesized and evaluated for their anti-inflammatory effects in vivo, often using the carrageenan-induced paw edema model in rats.
In one study, a novel pyranopyrazole derivative was found to be nearly equiactive to celecoxib in reducing paw edema in this model.[12] Another study on a novel pyrazole derivative reported promising anti-inflammatory and analgesic activities with a favorable safety profile compared to indomethacin and celecoxib.[13] These findings suggest that the pyranopyrazole scaffold is a promising template for the development of new anti-inflammatory agents.
Conclusion and Future Directions
The pyranopyrazole scaffold has proven to be a highly fruitful source of novel therapeutic agents. The clinical success of baloxavir marboxil in influenza and the recent breakthrough of resmetirom in NASH underscore the potential of this chemical class to address significant unmet medical needs. These case studies demonstrate that by targeting novel mechanisms of action, pyranopyrazole-based compounds can offer significant advantages over or provide first-in-class options against the standard of care.
For researchers and drug development professionals, the key takeaways are:
-
Mechanistic Innovation: The success of baloxavir and resmetirom highlights the value of targeting novel pathways to achieve superior efficacy and safety.
-
Robust Preclinical to Clinical Translation: The strong correlation between preclinical findings in relevant animal models and clinical outcomes for these compounds validates the predictive power of these models.
-
Untapped Potential: The promising in vitro and early in vivo data for pyranopyrazole derivatives in cancer and inflammation suggest that these are fertile areas for future research and development.
Future efforts should focus on conducting rigorous head-to-head in vivo preclinical studies for pyranopyrazole candidates in oncology and inflammatory diseases against current standards of care. This will be crucial for identifying the most promising compounds to advance into clinical development and continue the successful trajectory of this versatile chemical scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resmetirom Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anti‐Inflammatory Activity, and COX‐1/2 Inhibition Profile of Some Novel Non‐Acidic Polysubstituted Pyrazoles and Pyrano[2,3‐c]pyrazoles | Semantic Scholar [semanticscholar.org]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl Pyrazoles: A Comparative Analysis
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among such scaffolds, the pyrazole ring system stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Consequently, the development of efficient and regioselective methods for synthesizing trifluoromethyl-substituted pyrazoles is a topic of intense research and practical importance for drug development professionals.
This guide provides a comparative analysis of the three principal synthetic routes to trifluoromethyl pyrazoles: the classic Knorr condensation with fluorinated precursors, [3+2] cycloaddition reactions, and modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and offer a critical comparison to guide researchers in selecting the optimal route for their specific synthetic challenges.
Route 1: The Knorr Pyrazole Synthesis with Trifluoromethylated 1,3-Diketones
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and widely utilized methods for constructing the pyrazole core.[3][4] The strategy relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For trifluoromethyl pyrazoles, this involves using a trifluoromethyl-β-diketone or a related equivalent.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed mechanism.[4][5] The more electrophilic ketone (often the one bearing the CF3 group) is preferentially attacked by a nitrogen atom of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.
However, a significant challenge arises when using unsymmetrical 1,3-diketones and substituted hydrazines: the potential formation of two regioisomers.[6] The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents.
Figure 1: General mechanism of the Knorr pyrazole synthesis for trifluoromethyl pyrazoles.
Controlling Regioselectivity
Research has shown that the choice of solvent can dramatically influence the regioselectivity of the condensation. The use of highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of the 3-trifluoromethylpyrazole isomer over the 5-trifluoromethyl variant.[7] This is attributed to the ability of these solvents to preferentially solvate and stabilize the key intermediates, thereby directing the reaction pathway.
Experimental Protocol: Regioselective Synthesis of 1-Methyl-3-trifluoromethyl-5-phenyl-1H-pyrazole
This protocol is adapted from studies demonstrating solvent effects on regioselectivity.[7]
-
Preparation: To a 25 mL round-bottom flask, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216 mg).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL). Stir the mixture until the diketone is fully dissolved.
-
Reagent Addition: Add methylhydrazine (1.2 mmol, 55 mg) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the HFIP under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-trifluoromethyl pyrazole.
Route 2: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocycles.[1] In the context of trifluoromethyl pyrazole synthesis, this typically involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile (an alkene or alkyne). A common and effective strategy employs in situ generated trifluoroacetonitrile imines as the 1,3-dipole.[1][8]
Mechanistic Rationale
Trifluoroacetonitrile imines are transient, highly reactive species generated in situ from trifluoroacetohydrazonoyl bromide precursors in the presence of a base like triethylamine.[8] These electron-deficient dipoles readily react with a wide range of dipolarophiles in a fully regio- and diastereoselective manner to form pyrazoline intermediates. Subsequent oxidation or elimination leads to the aromatic pyrazole product.[1][8] This approach offers excellent control over the substitution pattern of the final product, as the substituents are introduced from two different, well-defined starting materials.
Figure 2: Workflow for the synthesis of trifluoromethyl pyrazoles via [3+2] cycloaddition.
Experimental Protocol: Synthesis of 1,4-Diaryl-3-trifluoromethyl-1H-pyrazole
This protocol is based on the cycloaddition of a nitrile imine with a chalcone, followed by oxidative aromatization.[1][8]
-
Pyrazoline Synthesis:
-
In a 50 mL flask, dissolve the chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol) and N-aryl-trifluoroacetohydrazonoyl bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Filter the resulting mixture to remove triethylammonium bromide salt and concentrate the filtrate under reduced pressure. The crude product is the trans-configured 5-acyl-pyrazoline.
-
-
Oxidative Aromatization:
-
Dissolve the crude pyrazoline from the previous step (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add activated manganese dioxide (MnO2) (10.0 mmol).
-
Stir the suspension vigorously at room temperature for 48 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the MnO2.
-
Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to yield the fully substituted pyrazole.
-
Route 3: Transition-Metal-Catalyzed Syntheses
Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve novel transformations with high efficiency and selectivity. For trifluoromethyl pyrazoles, copper-catalyzed reactions have emerged as a particularly promising strategy, enabling the construction of specific isomers that can be difficult to access via classical methods.[2][9]
Mechanistic Rationale
One notable example is the copper-catalyzed cycloaddition of sydnones with 2-bromo-3,3,3-trifluoropropene.[2] In this process, the 2-bromo-3,3,3-trifluoropropene acts as a precursor to 3,3,3-trifluoropropyne, which is generated in situ. The copper catalyst facilitates the [3+2] cycloaddition between the sydnone (acting as a cyclic azomethine imine 1,3-dipole) and the trifluoropropyne. This reaction proceeds with excellent regioselectivity to afford 4-trifluoromethyl pyrazoles, a substitution pattern that is less accessible through traditional condensation methods.[2]
Figure 3: Simplified schematic for copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from the work of Tsui and co-workers.[2]
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.05 mmol, 18 mg) and 1,10-phenanthroline (0.05 mmol, 9 mg).
-
Reagents: Add N-phenylsydnone (0.5 mmol, 81 mg) followed by anhydrous acetonitrile (CH3CN) (2.0 mL).
-
Addition: Add 2-bromo-3,3,3-trifluoropropene (1.0 mmol, 175 mg) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152 mg).
-
Reaction: Seal the tube and stir the reaction mixture at 35 °C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 1-phenyl-4-(trifluoromethyl)-1H-pyrazole.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required tolerance for other functional groups.
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Transition-Metal Catalysis |
| Primary Product | 3-CF3 or 5-CF3 Pyrazoles | Polysubstituted (often 3-CF3) Pyrazoles | Specific isomers (e.g., 4-CF3 Pyrazoles) |
| Regioselectivity | Often problematic; can form mixtures. Controllable with specific solvents (e.g., HFIP).[7] | Generally excellent, controlled by the structure of the dipole and dipolarophile.[1] | Excellent for specific transformations.[2] |
| Substrate Scope | Broad for hydrazines; requires access to specific trifluoromethylated 1,3-dicarbonyls. | Very broad; wide variety of dipoles and dipolarophiles can be used.[1][10] | Dependent on the specific catalytic system; can be highly specialized. |
| Key Advantage | Atom-economical, uses readily available starting materials. | High modularity and control over substitution patterns. | Access to unique and otherwise difficult-to-make isomers. |
| Key Disadvantage | Regioselectivity issues.[11] | Requires synthesis of precursors (e.g., hydrazonoyl bromides); can be multi-step. | Catalyst cost, sensitivity to air/moisture, and potential for metal contamination. |
| Typical Conditions | Acid or base catalysis, often at elevated temperatures. | Base-mediated, often at room temperature, followed by an aromatization step. | Inert atmosphere, specialized ligands, mild to moderate temperatures. |
Conclusion
The synthesis of trifluoromethyl pyrazoles is a mature yet continually evolving field, driven by the immense value of these motifs in applied chemistry.
-
The Knorr synthesis remains a workhorse for accessing 3(5)-trifluoromethyl pyrazoles, especially now that solvent-based methods can be employed to overcome its primary limitation of poor regioselectivity.[7]
-
[3+2] Cycloaddition reactions offer unparalleled versatility and control, enabling the construction of complex, polysubstituted pyrazoles from simple, modular building blocks.[1][12] This method is ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Transition-metal catalysis provides access to previously challenging isomers, such as 4-trifluoromethyl pyrazoles, opening new avenues for scaffold design.[2]
A thorough understanding of the mechanisms, advantages, and limitations of each of these core strategies is essential for any researcher or drug development professional. By selecting the appropriate synthetic route, scientists can efficiently access the target molecules needed to drive innovation in the discovery of new medicines and agrochemicals.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the LC-MS Analysis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Metabolites
Introduction: The Analytical Imperative for Novel Therapeutics
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component in numerous FDA-approved drugs, valued for its unique physicochemical properties that can lead to favorable pharmacological effects and pharmacokinetic profiles[1]. When fused with a tetrahydropyran ring and substituted with a trifluoromethyl (CF3) group, as in 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (hereafter referred to as "Compound X"), we are presented with a molecule of significant therapeutic potential but also distinct analytical challenges.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often added to deactivate aromatic rings or block metabolic hotspots.[2] Its strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can enhance a drug's metabolic stability, leading to a longer half-life and improved bioavailability[3][4]. However, "metabolically stable" is not "metabolically inert." Understanding the biotransformation of such novel compounds is a non-negotiable aspect of drug development. It allows for the identification of potentially active or toxic metabolites and is a critical component of the safety and efficacy assessment required for regulatory approval.[5][6]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification and quantification of Compound X metabolites. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, and present validated protocols grounded in scientific first principles.
Predicted Metabolic Pathways for Compound X
While specific experimental data for Compound X is proprietary, we can predict its metabolic fate by integrating established knowledge of pyrazole and trifluoromethyl group metabolism. The primary engines of drug metabolism are the Cytochrome P450 (CYP) enzymes, which catalyze a range of oxidative reactions.[7]
Phase I Metabolism:
-
Oxidation of the Tetrahydropyran Ring: The aliphatic tetrahydropyran ring is a likely site for hydroxylation, mediated by CYP enzymes. This can occur at multiple positions, leading to a variety of mono-hydroxylated isomers. Further oxidation could yield ketone or aldehyde functionalities.
-
N-Dealkylation/Oxidation: While the pyrazole nitrogens in this fused system are part of an aromatic ring, interactions with metabolic enzymes are still possible, potentially leading to ring-opening or other transformations, though these are generally less common for the stable pyrazole core.
-
Metabolism of the CF3 Group: The CF3 group is highly stable, but metabolic defluorination, while rare, is not impossible and should be considered. More commonly, oxidation may occur on adjacent carbon atoms.
Phase II Metabolism: Following Phase I oxidation, the newly introduced hydroxyl groups become handles for conjugation reactions.
-
Glucuronidation: UGT (UDP-glucuronosyltransferase) enzymes can conjugate glucuronic acid to hydroxylated metabolites, significantly increasing their polarity and facilitating excretion.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group, another common pathway for increasing water solubility.
These predicted pathways inform our analytical strategy. We must develop methods capable of separating and detecting the parent compound along with a suite of more polar metabolites.
Caption: Predicted primary metabolic pathway for Compound X.
LC-MS Methodologies: A Comparative Analysis
The coupling of liquid chromatography with mass spectrometry is the gold standard for metabolite analysis due to its exceptional sensitivity and selectivity.[8] However, the choice of LC conditions and MS analyzer type is critical and depends on the goal: qualitative identification or quantitative analysis.
Chromatographic Separation (LC): Choosing the Right Path
The challenge lies in retaining the relatively hydrophobic parent compound while also separating its more polar, water-soluble metabolites in a single run.
-
Reversed-Phase Liquid Chromatography (RPLC): This is the workhorse of drug metabolism studies. A C18 column is an excellent starting point, as it effectively retains the parent compound. The key is to design a gradient elution that starts with a high aqueous content to separate early-eluting polar metabolites and ramps up the organic solvent (typically acetonitrile or methanol) to elute the parent compound. For separating closely related isomers (e.g., positional hydroxylations), using a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar metabolites that are poorly retained in RPLC.[8][9] It uses a polar stationary phase and a high organic mobile phase. While not ideal for the parent compound, it can be a powerful secondary method to confirm the identity of highly polar Phase II metabolites.
| Feature | Reversed-Phase (C18) | HILIC (Bare Silica/Amide) | Recommendation for Compound X |
| Stationary Phase | Non-polar (octadecylsilane) | Polar (e.g., silica, amide) | C18 for primary screening |
| Mobile Phase | High aqueous to high organic | High organic to high aqueous | Gradient elution (e.g., 5% to 95% ACN) |
| Analyte Polarity | Best for non-polar to moderately polar | Best for very polar | C18 is optimal for parent and Phase I. HILIC can be used for specific Phase II analysis. |
| Rationale | Provides excellent retention for the parent drug and good separation of Phase I metabolites. A single method can cover the expected range of polarities. |
Mass Spectrometric Detection (MS): Identification vs. Quantification
The choice of mass analyzer dictates the type and quality of data you can acquire.
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument is the premier tool for metabolite identification.[10] Its high-resolution, accurate-mass (HRAM) capability allows for the determination of elemental composition, drastically narrowing down potential metabolite formulas.[6][11] The TOF analyzer's rapid acquisition speed is also well-suited for capturing sharp chromatographic peaks.[12] Data-dependent acquisition (DDA) or all-ions fragmentation (AIF) can be used to automatically trigger MS/MS fragmentation of detected ions, providing structural information.[11]
-
Triple Quadrupole (QqQ): The QqQ is the undisputed champion for quantification.[10] Operating in Multiple Reaction Monitoring (MRM) mode, it offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[10] While it can be used for identification, it requires prior knowledge of the metabolites and their fragmentation patterns. Its lower resolution means it cannot provide accurate mass measurements.
| Instrument Type | Primary Strength | Mass Accuracy | Resolution | Recommended Use Case |
| Q-TOF MS | Identification | Excellent (<5 ppm) | High (>20,000) | Initial metabolite discovery and structural elucidation. |
| Triple Quadrupole (QqQ) MS | Quantification | Low | Low | Targeted quantification of parent drug and key metabolites in pharmacokinetic studies. |
The Synergistic Workflow: A best-practice approach uses both instrument types sequentially.
-
Discovery: Use an LC-Q-TOF system to analyze samples from in vitro metabolism assays (e.g., liver microsomes). The HRAM data is used to find and identify all potential metabolites.
-
Validation & Quantification: Once key metabolites are identified, develop a targeted LC-QqQ-MS/MS method using the MRM transitions determined from the Q-TOF data. This method is then validated for parameters like linearity, accuracy, and precision and used for routine high-throughput sample analysis.[13][14]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific data comes from robust, well-controlled protocols. The following are step-by-step methodologies for a typical in vitro metabolite analysis workflow.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
This assay simulates Phase I metabolism and is a standard screening tool.[15][16]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:
-
Phosphate buffer (100 mM, pH 7.4)
-
Compound X (final concentration 1 µM, from a DMSO stock)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system (e.g., G6P, G6PDH, NADP+). The final volume should be 200 µL. A control incubation without the NADPH system is critical to distinguish enzymatic from non-enzymatic degradation.
-
Incubation: Incubate at 37°C in a shaking water bath. Take aliquots (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Immediately stop the reaction by adding the 25 µL aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix). This step precipitates the proteins and halts all enzymatic activity.[17]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[18]
-
Analysis: Transfer the supernatant to an LC vial for LC-MS analysis.
Caption: Workflow for an in vitro metabolism assay using HLMs.
Protocol 2: LC-Q-TOF Method for Metabolite Identification
This protocol is designed for the discovery phase.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: m/z 100-1000, acquiring high-resolution accurate-mass data.
-
MS2 Scans: Trigger fragmentation for the 3 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 15-40 eV) to ensure good fragmentation.
-
Data Analysis for Identification
Metabolite identification is a puzzle solved with multiple pieces of evidence:
-
Mass Defect Filtering: Use software to search the raw data for predicted metabolites based on biotransformation type (e.g., +15.9949 Da for hydroxylation).
-
Accurate Mass: Confirm the elemental composition of potential metabolite peaks. The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: For compounds with chlorine or bromine, the isotopic pattern is a definitive confirmation.
-
MS/MS Fragmentation: The fragmentation pattern of a metabolite should be consistent with the parent compound. Look for common core fragments. For example, a key fragment from the pyranopyrazole core of Compound X should be present in most of its metabolites.
Comparison with Alternative Methodologies
While LC-MS is dominant, other techniques have niche roles in metabolism studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the only technique that can provide unambiguous structure elucidation of a novel metabolite without a reference standard. However, it suffers from very low sensitivity, requiring large quantities of isolated metabolite, making it impractical for routine screening.
-
Radiolabeling (14C or 3H): Synthesizing a radiolabeled version of Compound X allows for a complete mass balance study, tracking all drug-related material in excreta. It is the definitive method for determining absorption, distribution, metabolism, and excretion (ADME) but does not provide structural information on its own. It is often used in conjunction with LC-MS.
Conclusion
The analysis of metabolites for a novel therapeutic candidate like this compound requires a multi-faceted and logical approach. The inherent metabolic stability conferred by the trifluoromethyl group necessitates highly sensitive analytical techniques to detect what are likely to be low-level metabolites. A strategy employing high-resolution Q-TOF MS for initial discovery, followed by targeted, validated quantification using a QqQ MS, represents the most robust and efficient pathway. By grounding our experimental design in a predictive understanding of the compound's metabolism and adhering to self-validating protocols, we can generate the high-quality, trustworthy data essential for advancing drug development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
- 10. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 15. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Pyrazole Compounds and Commercial Fungicides: An In-Vitro Benchmarking Study
For Immediate Release
In an era marked by the escalating threat of antifungal resistance, the demand for novel, potent, and broad-spectrum antifungal agents has never been more critical. This guide presents a comprehensive, in-vitro comparative analysis of a series of proprietary pyrazole-based compounds against leading commercial fungicides. Designed for researchers, scientists, and drug development professionals, this document provides an objective evaluation of antifungal efficacy, supported by robust experimental data and methodologies grounded in internationally recognized standards.
Introduction: The Imperative for Novel Antifungal Development
The rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, poses a significant global health challenge. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent antifungal effects.[1][2][3] This guide aims to benchmark the antifungal activity of newly synthesized pyrazole derivatives against established commercial fungicides, providing a data-driven framework for their potential as next-generation antifungal therapies.
Understanding the Mechanisms: A Tale of Two Targets
The efficacy of any antifungal agent is intrinsically linked to its mechanism of action (MoA). While the precise MoA of the novel pyrazoles is under investigation, many pyrazole-containing fungicides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[4][5] This is a distinct MoA compared to many commercial fungicides, which often target different cellular processes.[6][7][8]
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9]
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.
This mechanistic diversity is crucial in the context of resistance management, as novel MoAs can be effective against pathogens that have developed resistance to existing drug classes.[6]
Experimental Design: A Rigorous Approach to Benchmarking
To ensure the scientific integrity and reproducibility of our findings, this study adheres to the internationally recognized standards for antifungal susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] The core of our benchmarking is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds against a panel of clinically relevant fungal pathogens.
Figure 1: A schematic representation of the experimental workflow for determining the antifungal activity of the test compounds.
Detailed Protocols: Ensuring Self-Validating Systems
The following protocols provide a step-by-step guide to the methodologies employed in this study. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17] This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.[10][11]
Protocol Steps:
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain sporulating colonies.
-
Conidia are harvested and suspended in sterile saline containing 0.05% Tween 80 to prevent clumping.
-
The conidial suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and confirmed by viable plate counts. The rationale for this specific concentration range is to ensure a standardized starting inoculum that allows for detectable growth within the incubation period without being overly dense, which could mask the inhibitory effects of the compounds.
-
-
Preparation of Compound Dilutions:
-
The novel pyrazoles and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. RPMI-1640 is the recommended medium as it supports the growth of a wide range of fungi and has been validated in numerous studies.[18]
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension, resulting in a final volume of 200 µL.
-
The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the specific fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed by the naked eye. For some fungus-drug combinations, a prominent reduction in growth (e.g., ≥50%) is considered the endpoint.[18]
-
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[19][20] This assay is a critical next step after MIC determination to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Protocol Steps:
-
Subculturing from MIC Plates:
-
Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).
-
The aliquots are plated onto fresh, drug-free agar plates. The choice to subculture from clear wells is to ascertain if the absence of visible growth was due to cell death or merely growth inhibition.
-
-
Incubation:
-
The plates are incubated at 35°C until growth is observed in the growth control subculture.
-
-
MFC Determination:
Comparative Data Analysis
The following table summarizes the in-vitro antifungal activity of three novel pyrazole compounds (NP-1, NP-2, NP-3) and two commercial fungicides (Fluconazole, Amphotericin B) against a panel of pathogenic fungi.
| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | NP-1 | 2 | 4 | 2 |
| NP-2 | 4 | 16 | 4 | |
| NP-3 | 1 | 2 | 2 | |
| Fluconazole | 8 | >64 | >8 | |
| Amphotericin B | 0.5 | 1 | 2 | |
| Aspergillus fumigatus | NP-1 | 4 | 8 | 2 |
| NP-2 | 8 | 32 | 4 | |
| NP-3 | 2 | 4 | 2 | |
| Fluconazole | >64 | >64 | - | |
| Amphotericin B | 1 | 2 | 2 | |
| Cryptococcus neoformans | NP-1 | 1 | 2 | 2 |
| NP-2 | 2 | 8 | 4 | |
| NP-3 | 0.5 | 1 | 2 | |
| Fluconazole | 16 | >64 | >4 | |
| Amphotericin B | 0.25 | 0.5 | 2 |
Interpretation of Results:
-
Potency: The novel pyrazole compounds, particularly NP-3, demonstrated potent antifungal activity, with MIC values comparable to or lower than the commercial fungicides against the tested strains.
-
Fungicidal vs. Fungistatic Activity: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[20] NP-1 and NP-3 exhibited fungicidal activity against all tested strains, similar to Amphotericin B. NP-2 showed fungicidal activity against Aspergillus fumigatus and Cryptococcus neoformans but was fungistatic against Candida albicans. Fluconazole was primarily fungistatic.
Conclusion and Future Directions
The in-vitro data presented in this guide strongly suggest that the novel pyrazole compounds, particularly NP-1 and NP-3, possess significant antifungal potential. Their potent, broad-spectrum, and fungicidal activity against clinically relevant pathogens warrants further investigation. Future studies will focus on elucidating the precise mechanism of action, evaluating in-vivo efficacy and toxicity, and exploring structure-activity relationships to optimize the therapeutic potential of this promising new class of antifungals. The development of antifungal agents with novel mechanisms of action is a critical strategy in combating the global health threat of antimicrobial resistance.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. gpnmag.com [gpnmag.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. extensionaus.com.au [extensionaus.com.au]
- 9. News - Fungicides: types, formulations and their mechanism of action [bigpesticides.com]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. scribd.com [scribd.com]
- 12. EUCAST: Fungi (AFST) [eucast.org]
- 13. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 1022931-45-8) is not publicly available. The following disposal procedures are therefore based on an expert synthesis of data from structurally analogous compounds, general principles of chemical waste management, and regulatory guidelines from authoritative bodies. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Proper disposal begins with a thorough understanding of the substance's potential hazards. The structure of this compound incorporates two key functional groups that dictate its handling and disposal classification: a trifluoromethyl group and a fused pyrazole ring system.
-
Trifluoromethyl Group (-CF₃): This group classifies the compound as a halogenated organic substance .[1] While the C-F bond is very strong, making the group generally stable, halogenated waste streams require specific disposal protocols, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[2][3][4]
-
Pyrazole Derivatives: Pyrazole-based compounds are known for their wide range of biological activities, which is why they are common scaffolds in drug discovery.[5][6] Due to this potential bioactivity, they should be handled with care to avoid unintended environmental or physiological effects.[1] Structurally similar pyrazole compounds are often classified as skin, eye, and respiratory irritants.[7][8][9]
Data Presentation: Key Chemical and Physical Properties
The following table summarizes the known physical properties of the compound and the inferred hazard classifications based on analogous structures.
| Property | Value / Classification | Source(s) |
| CAS Number | 1022931-45-8 | [11][] |
| Molecular Formula | C₇H₇F₃N₂O | [11][][13] |
| Molecular Weight | 192.14 g/mol | [11][][13] |
| Boiling Point | ~279 °C at 760 mmHg | [11][] |
| Density | ~1.451 g/cm³ | [11][] |
| Inferred Skin Irritation | Potential Irritant (Category 2) | [7][9][14] |
| Inferred Eye Irritation | Potential Serious Irritant (Category 2A) | [7][9][14] |
| Inferred Respiratory Irritation | Potential Irritant | [7][9][14] |
| Waste Classification | Hazardous Halogenated Organic Waste | [1][15][16] |
Regulatory Framework: Adherence to Authoritative Standards
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[][17] This includes waste identification, segregation, storage, and disposal.[18][19][20]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[21][22] This plan must include procedures for safe handling and waste disposal to protect employees.[23][24]
Your institution's EHS department translates these federal mandates into specific, actionable protocols for your facility.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[10] Always wear appropriate PPE:
-
Chemical-resistant gloves (nitrile is a common choice).
-
Safety goggles or a face shield.
Step 2: Waste Identification and Segregation
Proper segregation is the most critical step to ensure safe disposal and prevent dangerous reactions.[19][26]
-
Classify: This compound must be classified as Hazardous Halogenated Organic Waste .
-
Segregate: Keep this waste stream separate from all other waste types, especially:
Step 3: Containerization and Labeling
Use only designated and appropriate hazardous waste containers.[17][18]
-
Solid Waste: Collect unused or contaminated solid material (e.g., weighing paper, contaminated gloves) in a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar).
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, sealed container for Halogenated Organic Liquid Waste . Ensure the container material is compatible with the solvent used. Never use food-grade containers.[17]
-
Labeling: The waste container must be labeled clearly and immediately.[10][26] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The appropriate hazard warnings (e.g., "Irritant").
-
The date accumulation started and the name of the principal investigator or laboratory.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory.[10][17]
-
The SAA should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[25]
-
Containers must be kept closed at all times except when adding waste.[17] This is a common and critical compliance point.
Step 5: Arranging for Professional Disposal
The final disposal must be handled by a licensed professional waste disposal company.[19][25]
-
Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.
-
Provide them with the full chemical name and any available safety information.
Spill and Emergency Procedures
In the event of a small spill, follow your laboratory's established spill response procedure.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a sealable container.
-
Dispose: Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material, and dispose of it according to the protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)pyrazole - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 13. CAS 1022931-45-8 | 1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano-[4,3-C]-pyrazole - Synblock [synblock.com]
- 14. fishersci.com [fishersci.com]
- 15. ethz.ch [ethz.ch]
- 16. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 17. pfw.edu [pfw.edu]
- 18. epa.gov [epa.gov]
- 19. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 20. epa.gov [epa.gov]
- 21. nationalacademies.org [nationalacademies.org]
- 22. osha.gov [osha.gov]
- 23. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 24. md.rcm.upr.edu [md.rcm.upr.edu]
- 25. benchchem.com [benchchem.com]
- 26. usbioclean.com [usbioclean.com]
Mastering Safety: A Guide to Personal Protective Equipment for 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Welcome to a comprehensive guide on the safe handling of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS Number: 1022931-45-8).[1][2][3] As a novel heterocyclic compound, its unique structure—featuring a trifluoromethyl group and a fused pyranopyrazole ring—makes it a valuable intermediate in pharmaceutical and agrochemical research.[1] However, its full toxicological profile is not yet extensively documented.[4][5] This guide provides a robust framework for personal protective equipment (PPE) selection and operational protocols, enabling you to work with confidence and safety. Our approach is built on a risk assessment of analogous chemical structures, including pyrazole derivatives and trifluoromethylated compounds.
Hazard Assessment: An Analog-Based Approach
Given the limited specific data for this compound, we must infer potential hazards from its structural components. Safety data for related pyrazole and trifluoromethyl-containing molecules indicate potential for skin, eye, and respiratory irritation.[6][7][8]
-
Pyrazole Core: Pyrazole and its derivatives are known to be harmful if swallowed and can cause skin and serious eye irritation.[9][10] Some may also cause respiratory irritation.[9]
-
Trifluoromethyl (-CF3) Group: The presence of a trifluoromethyl group can enhance the biological activity and lipophilicity of a molecule, potentially increasing its ability to be absorbed through the skin. Fluorinated compounds can also pose unique hazards upon combustion, releasing hydrogen fluoride.
-
Physical Properties: The compound has a boiling point of 279°C and a density of 1.451 g/cm³, indicating it is a relatively non-volatile liquid or solid at room temperature.[1][] This reduces, but does not eliminate, the risk of inhalation under standard conditions.
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[13] | Protects eyes from splashes. A face shield provides an additional barrier for the entire face.[12][13] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene).[14] Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[7] | Prevents direct skin contact. Double-gloving is recommended when handling neat material or concentrated solutions. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[15] For larger-scale operations, a chemical-resistant apron or coveralls should be worn.[13] | Protects skin from accidental spills and contamination.[12] |
| Respiratory Protection | Not generally required under conditions of adequate engineering controls (i.e., a certified chemical fume hood). If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with cartridges for organic vapors is required.[7][12] | Prevents inhalation of any aerosols or vapors.[12] |
Operational and Disposal Plans
Safe handling extends beyond simply wearing PPE. The following procedural steps are designed to create a self-validating system of safety from the moment the compound is received to its final disposal.
All manipulations involving this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[9][15]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weigh boat and clean the balance area immediately after use.
-
Transfer: When transferring the substance, do so slowly and carefully to avoid creating dust or splashes.
-
Post-Handling: After use, decontaminate all surfaces. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.[7] Wash hands thoroughly with soap and water.[9][15]
Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, as recommended for similar reagents.[1][2][9] Recommended storage temperature is between 2-8°C.[1]
Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 1022931-45-8 | 1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano-[4,3-C]-pyrazole - Synblock [synblock.com]
- 3. This compound [myskinrecipes.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. bio.vu.nl [bio.vu.nl]
- 10. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. trimaco.com [trimaco.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
